molecular formula C12H13N5O4 B12399539 1,N6-Etheno-ara-adenosine

1,N6-Etheno-ara-adenosine

Numéro de catalogue: B12399539
Poids moléculaire: 291.26 g/mol
Clé InChI: LRPBXXZUPUBCAP-ITDQULNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,N6-Etheno-ara-adenosine is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C12H13N5O4

Poids moléculaire

291.26 g/mol

Nom IUPAC

(2R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1

Clé InChI

LRPBXXZUPUBCAP-ITDQULNMSA-N

SMILES isomérique

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O

SMILES canonique

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 1,N⁶-Ethenoadenosine Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Structure and Physicochemical Properties

1,N⁶-ethenoadenosine is a fluorescent analog of adenosine (B11128). The key structural feature is an etheno bridge connecting the N1 and N⁶ positions of the adenine (B156593) nucleobase, forming a tricyclic ring system.[1] This modification imparts intrinsic fluorescence, a property absent in the parent adenosine molecule, making it a valuable tool for biochemical and cellular assays.[1][2]

The core structure allows for the attachment of phosphate (B84403) groups at the 5' position of the ribose sugar, creating fluorescent analogs of AMP, ADP, and ATP (ε-AMP, ε-ADP, ε-ATP). These analogs can mimic their endogenous counterparts in many biological systems, serving as powerful probes for investigating enzyme kinetics, protein-ligand interactions, and signaling pathways.[1]

Structural Diagram

Caption: General chemical structure of 1,N⁶-ethenoadenosine triphosphate (ε-ATP).

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of ethenoadenosine derivatives are central to their utility. The etheno modification results in a significant Stokes shift, which allows for sensitive detection with minimal background interference.[1] The following table summarizes key quantitative data for ε-ATP and its derivatives.

PropertyValueNotes
Molecular Formula
ε-ATP (Sodium Salt)C₁₂H₁₄N₅O₁₃P₃Na₂[3]
ε-ADP (Sodium Salt)C₁₂H₁₂N₅Na₃O₁₀P₂[1]
ε-dATPC₁₂H₁₆N₅O₁₂P₃[4]Deoxyribose variant.[4]
Molecular Weight
ε-ATP (Sodium Salt)575.17 g/mol [3]
ε-ADP (Trisodium Salt)517.17 g/mol [1]
CAS Number
ε-ATP (Sodium Salt)60777-99-3[3][5]
ε-ADP (Trisodium Salt)103213-52-1[1]
ε-dATP81004-54-8[4]
Spectroscopic Properties
Excitation Maximum (λex)~300-310 nm[1]Varies slightly with solvent and protein binding.
Emission Maximum (λem)~410-415 nm[1]
Molar Extinction Coefficient (ε)~5,600 - 6,000 M⁻¹cm⁻¹ at 275 nm[1][6]Estimated based on values for similar etheno-adenosine derivatives.[1][6]
Fluorescence Lifetime
ε-ATP (in water)27 nsec[7]
ε-ATP (bound to G-actin)36 nsec[7]The increase indicates the nucleotide base is shielded from water.[7]

Experimental Protocols

Synthesis of 1,N⁶-Ethenoadenosine Derivatives

A general method for the synthesis of 1,N⁶-ethenoadenosine derivatives involves the reaction of the parent adenosine compound with a chloro- or bromoacetaldehyde (B98955) solution.[2][8]

Materials:

Procedure (General):

  • Dissolve ATP in an aqueous buffer solution (e.g., citrate or acetate buffer, pH 4.0-5.5).

  • Add a molar excess of chloroacetaldehyde.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours.

  • Monitor the reaction progress using techniques like thin-layer chromatography.[8]

  • Once the reaction is complete, adjust the pH to neutral or slightly basic with ammonium hydroxide.

  • Purify the resulting ε-ATP using chromatographic methods.

This protocol can be adapted for the synthesis of other ethenoadenosine derivatives from their respective starting materials.[8] Enzymatic synthesis methods are also being developed as an alternative to chemical synthesis, offering advantages in regio- and stereoselectivity.[9]

Applications in Research

1,N⁶-ethenoadenosine derivatives are widely used as fluorescent probes in various biochemical and cellular studies.

Enzyme Kinetics and Mechanism

The fluorescence of ε-ATP changes upon binding to an enzyme, providing a real-time signal to monitor binding events and enzymatic activity.[2] For example, it has been used to study enzymes such as hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase.[2] The long fluorescence lifetime of ε-ATP makes it a sensitive probe for these studies.[2][7]

G Epsilon_ATP ε-ATP (Low Fluorescence) Enzyme_Complex Enzyme-ε-ATP Complex (High Fluorescence) Epsilon_ATP->Enzyme_Complex Binding Enzyme Enzyme (e.g., Kinase) Enzyme->Enzyme_Complex Products Products + Enzyme Enzyme_Complex->Products Catalysis

Caption: Use of ε-ATP as a fluorescent probe in enzyme kinetics.

DNA Synthesis and Repair

The deoxyribose analog, ε-dATP, has been used to study DNA synthesis.[10] Despite the etheno bridge blocking normal Watson-Crick pairing, ε-dATP can be incorporated into DNA by DNA polymerase, albeit inefficiently.[10] This has been instrumental in studying mutagenesis, as the incorporation of damaged or modified nucleotides can lead to genomic instability.[10][11] Studies have shown that 1,N⁶-ethenoadenine can exhibit ambiguous base pairing properties during DNA synthesis.[10]

G cluster_workflow Investigating Mutagenesis with ε-dATP Start DNA Template + Primer Add_Polymerase Add DNA Polymerase I and dNTPs (with ε-dATP) Start->Add_Polymerase Elongation Primer Elongation Add_Polymerase->Elongation Analysis Electrophoretic Analysis of DNA Products Elongation->Analysis Interpretation Assess Incorporation and Misincorporation of ε-dAMP Analysis->Interpretation

References

Unveiling the Luminescence of 1,N6-Ethenoadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and fluorescence characteristics of 1,N6-ethenoadenosine (εA), a fluorescent analog of adenosine (B11128). Esteemed for its utility as a molecular probe, εA offers unique insights into biological systems. This document delves into its quantitative spectroscopic data, detailed experimental methodologies for its analysis, and visual representations of its structure and analytical workflow.

Spectroscopic Profile of 1,N6-Ethenoadenosine and its Analogs

1,N6-ethenoadenosine is a highly fluorescent molecule, a property that makes it a valuable tool in biochemical and biophysical research.[1] Its derivatives, including 1,N6-ethenoadenosine triphosphate (εATP) and 1,N6-ethenoadenosine 5'-monophosphate (εAMP), also exhibit strong fluorescence, allowing them to serve as active analogs in various enzyme systems.[1][2] The strong fluorescence of εA is attributed to the neutral form of its excited state.[3]

The fluorescence of εA derivatives can be influenced by their molecular environment. For instance, the fluorescence of nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+) is significantly quenched due to intramolecular interactions, a phenomenon that is reversed upon enzymatic hydrolysis.[4][5] Similarly, proximity to a tryptophan residue in a protein can lead to complete quenching of the ε-adenine fluorescence.[6]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for 1,N6-ethenoadenosine and its common derivatives. These values are crucial for designing and interpreting fluorescence-based assays.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Molar Extinction Coefficient (ε, M-1cm-1)Conditions
1,N6-ethenoadenosine (εA) ~275, 290~405-4150.54~20-28Not specifiedNeutral aqueous solution
1,N6-ethenoadenosine 5'-monophosphate (εAMP) 250-300415Not specifiedLongNot specified
Nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+) 3004100.0282.1Not specifiedNeutral aqueous solution
5'-p-fluorosulfonylbenzoyl-1,N6-ethenoadenosine (5'-FSBεA) Not specifiedNot specified0.01Not specifiedNot specifiedAqueous solution

Note: Spectroscopic properties can vary with pH, solvent, and temperature.

Experimental Protocols

Precise and reproducible experimental methods are paramount for obtaining reliable spectroscopic data. Below are detailed protocols for the characterization of 1,N6-ethenoadenosine and its derivatives.

Synthesis of 1,N6-Ethenoadenosine Derivatives

A common method for the synthesis of etheno derivatives of adenosine involves the reaction of the parent adenosine compound with chloroacetaldehyde (B151913).[4][7]

Materials:

  • Adenosine-containing compound (e.g., NAD+, ATP, AMP)

  • Chloroacetaldehyde

  • Reaction buffer (e.g., sodium cacodylate, pH 5)

  • Purification system (e.g., high-performance liquid chromatography - HPLC)[6]

Procedure:

  • Dissolve the adenosine-containing compound in the reaction buffer.

  • Add an excess of chloroacetaldehyde to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration, monitoring the reaction progress.

  • Purify the resulting etheno-derivative using HPLC to remove unreacted starting materials and byproducts.[6]

  • Lyophilize the purified product for storage.

Spectroscopic Measurements

1. Absorption Spectroscopy

  • Instrumentation: A standard UV-Vis spectrophotometer (e.g., Hitachi 124 spectrophotometer) is used.[3]

  • Procedure:

    • Prepare a solution of the εA derivative in the desired buffer (e.g., neutral aqueous solution).

    • Record the absorption spectrum over a relevant wavelength range (e.g., 220-400 nm) to determine the absorption maxima (λabs).

    • Use the Beer-Lambert law (A = εcl) to determine the concentration, provided the molar extinction coefficient (ε) is known.

2. Fluorescence Spectroscopy

  • Instrumentation: A fluorospectrometer (e.g., Hitachi MPF4 fluorospectrometer) is required.[3]

  • Procedure:

    • Excite the sample at its absorption maximum (or a suitable wavelength within the absorption band, e.g., 290 nm or 300 nm).[3][4]

    • Scan the emission spectrum to determine the fluorescence emission maximum (λem).

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).

3. Fluorescence Lifetime Measurement

  • Instrumentation: A time-resolved fluorometer, often utilizing a pulsed laser source and time-correlated single-photon counting (TCSPC) or a sampling oscilloscope, is necessary.[3]

  • Procedure:

    • Excite the sample with a short pulse of light (e.g., from a nitrogen laser-pumped dye laser at 290 nm).[3]

    • Record the fluorescence decay profile over time.

    • Analyze the decay curve, often using a deconvolution technique with the instrument response function, to determine the fluorescence lifetime (τ).[3]

Visualizing Structure and Workflow

To aid in the understanding of 1,N6-ethenoadenosine and its analysis, the following diagrams have been generated using Graphviz.

Chemical Structure of 1,N6-Ethenoadenosine cluster_Adenosine Adenosine Core Adenine (B156593) Adenine Ribose Ribose Adenine->Ribose N9-Glycosidic Bond Etheno Etheno Group (-CH=CH-) Adenine->Etheno Forms Imidazo[2,1-i]purine ring Etheno->Adenine Bridges N1 and N6 Structure 1,N6-Ethenoadenosine (εA)

Caption: Chemical structure of 1,N6-ethenoadenosine.

Experimental Workflow for Spectroscopic Analysis of εA cluster_Preparation Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Analysis Synthesis Synthesis of εA derivative (e.g., via chloroacetaldehyde) Purification Purification (e.g., HPLC) Synthesis->Purification Solution Preparation of buffered solution Purification->Solution AbsSpec Absorption Spectroscopy (UV-Vis Spectrophotometer) Solution->AbsSpec Measure Absorbance FluorSpec Fluorescence Spectroscopy (Fluorospectrometer) Solution->FluorSpec Measure Emission Lifetime Fluorescence Lifetime Measurement (Time-Resolved Fluorometer) Solution->Lifetime Measure Decay AbsData Determine λ_abs and ε AbsSpec->AbsData FluorData Determine λ_em and Quantum Yield FluorSpec->FluorData LifetimeData Determine Fluorescence Lifetime (τ) Lifetime->LifetimeData

Caption: Workflow for spectroscopic analysis of εA.

References

The Dawn of Luminous Poisons: A Technical Guide to the Discovery and Synthesis of Novel Cytotoxic Fluorescent Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the cutting-edge field of cytotoxic fluorescent nucleosides, exploring their rational design, synthesis, and mechanisms of action. These novel compounds, which combine the cell-killing properties of nucleoside analogs with the trackable nature of fluorophores, represent a paradigm shift in cancer research and therapeutics. By illuminating their own pathways of cellular uptake and cytotoxic engagement, they offer unprecedented opportunities for real-time monitoring of drug delivery, target interaction, and the induction of cell death.

Introduction: Merging Cytotoxicity with Fluorescence

Nucleoside analogs have long been a cornerstone of anticancer and antiviral therapies. By mimicking natural nucleosides, they can disrupt DNA and RNA synthesis and repair, leading to cell death.[1][2] The strategic incorporation of a fluorophore into a cytotoxic nucleoside scaffold creates a powerful dual-purpose molecule. This intrinsic fluorescence allows for the direct visualization of the compound's journey within a cell, providing invaluable insights into its mechanism of action without the need for secondary labeling techniques that can alter the molecule's behavior.[3]

The development of these theranostic agents is driven by the need for more selective and effective cancer treatments. By understanding how these molecules interact with cellular machinery, researchers can design next-generation drugs with enhanced efficacy and reduced side effects.

Design and Synthesis of Novel Cytotoxic Fluorescent Nucleosides

The synthesis of cytotoxic fluorescent nucleosides is a multidisciplinary endeavor, blending organic chemistry, biochemistry, and medicinal chemistry. The design process often involves modifying existing nucleoside scaffolds known for their cytotoxic properties or creating entirely new heterocyclic systems with intrinsic fluorescence.

Synthetic Strategies

Several synthetic strategies are employed to create these novel compounds, including:

  • Modification of the Nucleobase: Attaching a fluorophore to the nucleobase is a common approach. This can be achieved through various chemical reactions, such as Sonogashira coupling and subsequent cycloadditions, to introduce fluorescent moieties like furan, pyrrole, or polycyclic aromatic systems.[4]

  • Enzymatic Synthesis: Chemo-enzymatic methods, utilizing enzymes like purine (B94841) nucleoside phosphorylase (PNP), offer a regioselective and stereoselective route to synthesizing fluorescent nucleosides, such as 8-azapurine (B62227) derivatives.[5][6]

  • Fluorination: The incorporation of fluorine atoms into the nucleoside structure can enhance metabolic stability and modulate biological activity.[7]

  • Annulation of Aromatic Rings: Building upon the purine or pyrimidine (B1678525) core with additional aromatic rings, such as in the case of 7-deazapurine analogs, can create compounds with intrinsic fluorescence and potent cytotoxicity.[8][9]

Experimental Protocol: Synthesis of a Phenyl-Substituted Thieno-Fused 7-Deazapurine 2'-Deoxyribonucleoside

The following protocol is adapted from the synthesis of polycyclic hetero-fused 7-deazapurine nucleosides.[8][10]

Materials:

  • Appropriately substituted (het)aryl-pyrimidine precursor

  • Sodium azide (B81097) (NaN₃)

  • Dry N,N-Dimethylformamide (DMF)

  • 2'-Deoxyribose donor (e.g., Hoffer's chlorodeoxyribose)

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)

  • Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)

  • Appropriate solvents for reaction and purification (e.g., acetonitrile, methanol, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Azidation: Dissolve the (het)aryl-pyrimidine in dry DMF and add sodium azide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Thermal Cyclization: Heat the reaction mixture to induce cyclization of the azide to form the fused deazapurine heterocycle. The temperature and reaction time will vary depending on the specific substrate.

  • Purification: After cooling, purify the resulting heterocycle by extraction and silica gel column chromatography.

  • Glycosylation (Vorbrüggen):

    • Suspend the purified heterocycle in dry acetonitrile.

    • Add BSA and stir at room temperature until the heterocycle dissolves.

    • Add the 2'-deoxyribose donor and cool the mixture.

    • Add TMSOTf dropwise and allow the reaction to proceed until completion (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction and extract the product. Remove any protecting groups from the sugar moiety using standard procedures (e.g., methanolic ammonia).

  • Final Purification: Purify the final fluorescent nucleoside analog by silica gel column chromatography to yield the desired product.

Quantitative Data: Cytotoxicity and Photophysical Properties

A key aspect of developing these novel compounds is quantifying their cytotoxic efficacy and characterizing their fluorescent properties. This data allows for the direct comparison of different analogs and helps to establish structure-activity relationships.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for several novel fluorescent and cytotoxic nucleoside analogs in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
ND-3 (Cytosine-based) MCF-7 (Breast)24.6[8]
HCT-116 (Colon)-[8]
ND-5 (Adenine-deoxy) MCF-7 (Breast)-[8]
HCT-116 (Colon)29.8[8]
Phenyl-thieno-fused 7-deazapurine 2'-deoxyribonucleoside (12c) CCRF-CEM (Leukemia)Potent activity reported[8][10]
Thienyl-thieno-fused 7-deazapurine 2'-deoxyribonucleoside (12d) CCRF-CEM (Leukemia)Potent activity reported[8][10]

Note: Specific IC50 values for compounds 12c and 12d were not provided in the source, but they were described as having good to potent cytotoxic activity.

Photophysical Properties

The fluorescence characteristics of these nucleosides are crucial for their application as molecular probes. Key parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), and fluorescence quantum yield (Φ_F_).

Compoundλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)SolventReference
N9-β-d-riboside of 2,6-diamino-8-azapurine -365~0.9Aqueous[1][6]
N8-β-d-riboside of 2,6-diamino-8-azapurine -430~0.4Aqueous[1][6]
Phenyl-thieno-fused 7-deazapurine nucleoside (12c) ~350~4000.48Water[8][10]
Thienyl-thieno-fused 7-deazapurine nucleoside (12d) ~340~4100.16-0.25Various[8][10]
FPdC (trifluoromethylphenylpyrrolocytidine) ~360~4600.50-

Mechanisms of Action and Signaling Pathways

Cytotoxic nucleoside analogs primarily exert their effects by interfering with DNA replication and repair, ultimately leading to the activation of cell death pathways. The fluorescent nature of these novel compounds allows for the direct observation of these processes.

DNA Damage Response (DDR)

Many nucleoside analogs, upon incorporation into DNA, cause replication fork stalling and the formation of DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that attempts to repair the damage or, if the damage is too severe, trigger apoptosis.

A key initiator of the DDR pathway in response to DSBs is the ATM (Ataxia-Telangiectasia Mutated) kinase . Once activated, ATM phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 . Activated Chk2, in turn, phosphorylates proteins like p53, leading to cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_nucleus Nucleus Fluorescent_Nucleoside Fluorescent Nucleoside Analog DNA_Incorporation Incorporation into DNA Fluorescent_Nucleoside->DNA_Incorporation Replication_Fork_Stalling Replication Fork Stalling DNA_Incorporation->Replication_Fork_Stalling DSB DNA Double-Strand Breaks Replication_Fork_Stalling->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive phosphorylates Chk2_active Chk2 (active) Chk2_inactive->Chk2_active p53_inactive p53 (inactive) Chk2_active->p53_inactive phosphorylates p53_active p53 (active) p53_inactive->p53_active Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: DNA Damage Response pathway initiated by a fluorescent nucleoside analog.

Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process that is often triggered by extensive DNA damage. The activation of caspases, a family of proteases, is a central event in apoptosis.

The intrinsic apoptosis pathway is initiated by signals from within the cell, such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9 called the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Apoptosis_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage (from Fluorescent Nucleoside) Cytochrome_c_in Cytochrome c DNA_Damage->Cytochrome_c_in signals to Cytochrome_c_out Cytochrome c (released) Cytochrome_c_in->Cytochrome_c_out release Apoptosome Apoptosome Cytochrome_c_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death cleaves substrates

Caption: Intrinsic apoptosis pathway triggered by fluorescent nucleoside-induced DNA damage.

Experimental Protocols for Cytotoxicity and Apoptosis Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel fluorescent nucleoside analog (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorescent nucleoside analog in complete medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • Novel fluorescent nucleoside analog

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the fluorescent nucleoside analog at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Conclusion and Future Perspectives

The development of cytotoxic fluorescent nucleosides marks a significant advancement in cancer research. These molecules provide a unique window into the cellular mechanisms of drug action, enabling researchers to visualize and quantify the processes of drug uptake, target engagement, and the induction of cell death in real-time. The ability to directly link a compound's chemical structure to its photophysical properties and cytotoxic efficacy will undoubtedly accelerate the design of more potent and selective anticancer agents.

Future research in this field will likely focus on:

  • Developing nucleosides with red-shifted fluorescence: To minimize interference from cellular autofluorescence and allow for deeper tissue imaging.

  • Improving quantum yields and brightness: To enhance sensitivity and enable single-molecule tracking.

  • Targeting specific cancer-related enzymes and pathways: To increase selectivity and reduce off-target effects.

  • Combining fluorescent nucleosides with other therapeutic modalities: Such as photodynamic therapy, to create multi-pronged attacks on cancer cells.

The luminous poisons of today are paving the way for the precision medicines of tomorrow, illuminating the path to more effective and personalized cancer therapies.

References

An In-depth Technical Guide to the Photophysical Characteristics of Etheno-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etheno-modified nucleosides are a class of fluorescent analogs of natural nucleosides, characterized by an additional etheno bridge that forms a five-membered imidazole (B134444) ring fused to the purine (B94841) or pyrimidine (B1678525) base.[1][2] First discovered in the 1970s, compounds like 1,N⁶-ethenoadenosine (εA), 1,N⁴-ethenocytidine (εC), and 1,N²-ethenoguanosine (εG) have become invaluable tools in biochemistry and molecular biology.[1][3][4] Their intrinsic fluorescence, which is environmentally sensitive, allows them to serve as versatile probes for investigating the structure, dynamics, and interactions of nucleic acids (DNA and RNA) and proteins.[1][3] This guide provides a comprehensive overview of their core photophysical properties, the experimental protocols used for their characterization, and their applications in scientific research.

Core Photophysical Properties

The utility of etheno-nucleosides as molecular probes stems from their distinct photophysical characteristics, including their absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes. These properties are often sensitive to the local microenvironment, making them excellent reporters of conformational changes, binding events, and solvent accessibility.

Absorption and Emission Spectra

Etheno modification significantly alters the electronic structure of the parent nucleobase, resulting in red-shifted absorption and emission spectra compared to their unmodified counterparts. For instance, 3,N⁴-etheno-2′-deoxycytidine (εdC) exhibits an absorption maximum and a fluorescence emission band around 330 nm at neutral pH.[5] Another derivative, 1,N⁶-etheno-2-aza-adenosine, shows fluorescence at 494 nm upon excitation at 358 nm.[6] The binding of etheno-modified nucleotides to proteins can further modulate these properties; for example, when 1,N⁶-ethenoadenosine diphosphate (B83284) (εADP) binds to myosin subfragment 1, its emission maximum experiences a 7-nm blue shift.[7]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] Etheno-nucleosides generally exhibit higher quantum yields than natural nucleobases, which are notoriously poor fluorophores. The ΦF is highly dependent on environmental factors. For example, the quantum yield of nicotinamide (B372718) 1,N⁶-ethenoadenine dinucleotide (εNAD+) in a neutral aqueous solution is 0.028.[9] For εdC, the quantum yield is three times higher than that of unmodified deoxycytidine (dC) and increases by an order of magnitude upon protonation at pH 3.[5][10]

Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state. This parameter is particularly valuable as it is typically independent of fluorophore concentration. Etheno-nucleosides have lifetimes in the nanosecond and picosecond range. The fluorescence lifetime of εNAD+ has been measured at 2.1 nanoseconds.[9] In contrast, the excited state relaxation of εdC is much faster, with an average lifetime of about 1 picosecond at neutral pH, which is approximately three times longer than that of dC.[5][10][11]

Data Presentation: Photophysical Parameters

The following tables summarize the key quantitative photophysical data for several common etheno-modified nucleosides.

Compound Excitation Max (λex) Emission Max (λem) Quantum Yield (ΦF) Lifetime (τ) Conditions/Notes Reference
εNAD+--0.0282.1 nsNeutral aqueous solution, 25°C[9]
εdC267 nm~330 nm3x that of dC~1 psPBS, pH 7.4[5][11]
εdCH+267 nm332 nm~10x that of εdCSlower decays than εdCCitric acid buffer, pH 3[10][11]
1,N⁶-etheno-2-aza-adenosine358 nm494 nm---[6]
εADP (bound to Myosin)330 nmBlue-shifted by 7 nm--Compared to free εADP[7]

Factors Influencing Photophysical Properties

The fluorescence of etheno-nucleosides is highly sensitive to their immediate surroundings.

  • pH: Protonation can significantly enhance fluorescence. The quantum yield and lifetime of εdC are markedly increased at acidic pH due to the protonation of the etheno ring.[5][10][11]

  • Neighboring Residues: The proximity of other nucleobases or amino acids can lead to fluorescence quenching. When an etheno-adenosine is positioned close to a tryptophan residue in a protein, its fluorescence can be completely quenched.[9] Similarly, the presence of a neighboring purine base in an oligonucleotide can cause static quenching.[12]

  • Molecular Conformation: The formation of intramolecular complexes or incorporation into double-stranded nucleic acid structures can restrict molecular motion and alter photophysical properties, often leading to changes in quantum yield and lifetime.[9][12]

Experimental Protocols

Synthesis of Etheno-Modified Nucleosides

A common method for synthesizing etheno-adenosine and etheno-cytidine derivatives involves the reaction of the parent nucleoside with an α-halocarbonyl reagent, such as chloroacetaldehyde (B151913) (CAA) or bromoacetaldehyde.[1][3]

Protocol: Synthesis of 1,N⁶-Ethenoadenosine (εA)

  • Reaction Setup: Dissolve adenosine (B11128) in an aqueous buffer solution (e.g., sodium cacodylate) at a pH of approximately 4.5-5.0.

  • Reagent Addition: Add a molar excess of chloroacetaldehyde (CAA) to the adenosine solution. The reaction is typically performed at a controlled temperature (e.g., 37-50°C).

  • Reaction Monitoring: The reaction progress can be monitored over several hours or days using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, the reaction mixture is purified. This often involves neutralization followed by column chromatography (e.g., on a Dowex 1-X2 column) to separate the εA product from unreacted adenosine and byproducts.[1]

  • Characterization: The final product is characterized by UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: General reaction scheme for the synthesis of 1,N⁶-ethenoadenosine.
Measurement of Fluorescence Quantum Yield (ΦF)

The comparative method is the most common and reliable technique for determining ΦF.[8] It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol: Comparative Quantum Yield Measurement

  • Standard Selection: Choose a fluorescence standard with a well-characterized ΦF and whose absorption/emission spectra overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[8]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their quantum yields.

  • Calculation: The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) Where std refers to the standard, Slope is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent.[13]

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A1 Prepare dilute solutions (Sample & Standard) A2 Ensure Absorbance < 0.1 A1->A2 B1 Measure UV-Vis Absorbance A2->B1 B2 Measure Fluorescence Emission (Corrected Spectra) B1->B2 C1 Integrate Emission Spectra B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Determine Gradients (Slopes) C2->C3 D1 Calculate Quantum Yield (ΦF) using comparative formula C3->D1

Caption: Experimental workflow for determining fluorescence quantum yield.
Measurement of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used time-domain technique for measuring fluorescence lifetimes.[14]

Protocol: Lifetime Measurement using TCSPC

  • Instrumentation: A TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a laser diode), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Excitation: The sample is excited with a short pulse of light.

  • Photon Detection: The detector registers the arrival of the first fluorescence photon emitted after the excitation pulse.

  • Time Measurement: The electronics measure the precise time delay between the excitation pulse and the detection of the photon.

  • Histogram Construction: This process is repeated millions of times. A histogram is built where the x-axis represents the time delay and the y-axis represents the number of photons detected at that delay. This histogram forms the fluorescence decay curve.[14]

  • Data Fitting: The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s) (τ). The instrument response function (IRF) must be measured and accounted for in the analysis for accurate results.

TCSPC_Principle cluster_setup TCSPC Setup cluster_output Result Source Pulsed Light Source Sample Sample Source->Sample Excitation Pulse Electronics Timing Electronics (TAC/ADC) Source->Electronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->Electronics Stop Signal Histogram Fluorescence Decay Histogram Electronics->Histogram Builds Histogram Analysis Exponential Fit -> Lifetime (τ) Histogram->Analysis

Caption: Simplified principle of Time-Correlated Single Photon Counting (TCSPC).

Applications in Research and Drug Development

The unique photophysical properties of etheno-nucleosides make them powerful tools across various scientific disciplines.

  • Structural Probes: They are used to study the three-dimensional structure of RNA and DNA, monitor conformational changes during protein-nucleic acid binding, and probe the accessibility of specific sites within macromolecules.[1]

  • Enzyme Assays: Fluorescent analogs like ε-ATP and ε-ADP are widely used to study the kinetics and mechanisms of ATPases, kinases, and other nucleotide-binding enzymes.[4][7][15]

  • DNA Damage and Repair: Etheno adducts can be formed endogenously from lipid peroxidation or exposure to carcinogens like vinyl chloride.[4] Studying these adducts helps in understanding mutagenesis and the mechanisms of DNA repair pathways.[4][16] Some etheno adducts in RNA can also be repaired, a process with implications for RNA biology and potential therapeutic interventions.[17][18]

  • Prodrugs: Some etheno-modified nucleosides have been investigated as potential pro-drugs for antiviral and anticancer therapies, designed to release a biologically active nucleoside analog under physiological conditions.[1][2]

Etheno_Probe_Application Etheno Etheno-Nucleoside (εN) DNA DNA / RNA Strand Etheno->DNA Incorporated into Change Fluorescence Change (Intensity, Lifetime, λ-shift) DNA->Change Induces Protein Binding Protein (e.g., Polymerase) Protein->DNA Binds to Protein->Change Induces Info Structural / Dynamic Information Change->Info Provides

Caption: Etheno-nucleosides as probes for nucleic acid-protein interactions.

Conclusion

Etheno-modified nucleosides are a cornerstone of modern biophysical research. Their favorable photophysical characteristics—namely, environmentally sensitive fluorescence, accessible excitation and emission wavelengths, and measurable quantum yields and lifetimes—provide a powerful, non-invasive window into complex biological processes at the molecular level. A thorough understanding of their synthesis, photophysical properties, and the experimental techniques used to measure them is essential for their effective application in elucidating macromolecular structure and function, advancing drug development, and exploring the fundamental mechanisms of DNA damage and repair.

References

A Technical Guide to 1,N⁶-Etheno-ara-adenosine: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,N⁶-etheno-ara-adenosine, a purine (B94841) nucleoside analogue with significant potential in biomedical research and drug development. This document details the compound's chemical properties, including its Chemical Abstracts Service (CAS) number, and lists current commercial suppliers. A generalized synthesis protocol is presented, based on established methods for related compounds. The guide further explores the biological activity of 1,N⁶-etheno-ara-adenosine, focusing on its mechanism of action, which involves the inhibition of DNA synthesis and the induction of apoptosis. Detailed experimental protocols for assessing these biological effects, including cell viability assays, apoptosis detection, and cell cycle analysis, are provided. Finally, a representative signaling pathway for apoptosis induction by purine nucleoside analogues is illustrated.

Chemical Properties and Commercial Availability

1,N⁶-Etheno-ara-adenosine is a synthetic derivative of adenosine (B11128) characterized by an etheno bridge between the N⁶ and 1-positions of the adenine (B156593) base. This modification confers unique fluorescent properties and biological activities.

PropertyValueSource
CAS Number 2095417-09-5BioHippo, BOC Sciences
Molecular Formula C₁₂H₁₃N₅O₄BioHippo, BOC Sciences
Appearance SolidMedChemExpress
Purity ≥95%BOC Sciences

Commercial Suppliers:

  • BioHippo

  • BOC Sciences

  • MedChemExpress

Synthesis of 1,N⁶-Etheno-ara-adenosine

Experimental Protocol: Generalized Synthesis

The synthesis of 1,N⁶-etheno-ara-adenosine would likely proceed via the reaction of ara-adenosine with a suitable reagent to form the etheno bridge. A common method for this transformation is the reaction with chloroacetaldehyde (B151913).

Materials:

  • ara-Adenosine

  • Chloroacetaldehyde (or its diethyl acetal)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Buffer solution (e.g., citrate-phosphate buffer, pH 4-5)

  • Purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • ara-Adenosine is dissolved in an anhydrous solvent such as DMF.

  • An excess of chloroacetaldehyde is added to the solution. The reaction is typically performed under mildly acidic conditions, which can be achieved by using a suitable buffer.

  • The reaction mixture is stirred at a controlled temperature (e.g., 37-50°C) for several hours to days.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified using column chromatography on silica gel to yield pure 1,N⁶-etheno-ara-adenosine.

  • The structure and purity of the final product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

1,N⁶-Etheno-ara-adenosine, as a purine nucleoside analogue, is anticipated to exert its biological effects primarily through the inhibition of DNA synthesis and the induction of apoptosis, mechanisms well-documented for this class of compounds.

Inhibition of DNA Synthesis

Nucleoside analogues often act as competitive inhibitors or alternative substrates for DNA polymerases. After cellular uptake, 1,N⁶-etheno-ara-adenosine is expected to be phosphorylated to its triphosphate form. This triphosphate derivative can then be incorporated into the growing DNA chain during replication. The presence of the arabinose sugar moiety, which differs from the natural deoxyribose, can lead to chain termination or altered DNA structure, thereby inhibiting further DNA synthesis.

Induction of Apoptosis

The disruption of DNA synthesis and the incorporation of a modified nucleotide can trigger cellular stress responses, leading to programmed cell death, or apoptosis. This process is a key mechanism for the anti-tumor activity of many nucleoside analogues. The apoptotic cascade initiated by such compounds typically involves the intrinsic, or mitochondrial, pathway.

Experimental Workflow: Investigating Biological Activity

G cluster_0 In Vitro Cell Culture cluster_1 Treatment cluster_2 Biological Assays cluster_3 Data Analysis & Interpretation cell_culture Cancer Cell Line Culture treatment Treat with 1,N⁶-Etheno-ara-adenosine cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis TUNEL Assay (Apoptosis) treatment->apoptosis cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle analysis Determine IC₅₀, Apoptotic Index, and Cell Cycle Distribution viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: Workflow for assessing the in vitro biological activity of 1,N⁶-etheno-ara-adenosine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 1,N⁶-etheno-ara-adenosine on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,N⁶-Etheno-ara-adenosine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 1,N⁶-Etheno-ara-adenosine in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells treated with 1,N⁶-Etheno-ara-adenosine

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with 1,N⁶-Etheno-ara-adenosine as desired. Include positive (e.g., DNase I treated) and negative controls.

  • Harvest the cells and wash them with PBS.

  • Fix the cells with the fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells again with PBS.

  • Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.

  • Wash the cells to remove the unincorporated labeled nucleotides.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population after treatment with 1,N⁶-Etheno-ara-adenosine.

Materials:

  • Cells treated with 1,N⁶-Etheno-ara-adenosine

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with 1,N⁶-Etheno-ara-adenosine for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

The induction of apoptosis by purine nucleoside analogues like 1,N⁶-etheno-ara-adenosine is generally understood to proceed through the intrinsic mitochondrial pathway, triggered by DNA damage.

Apoptosis Signaling Pathway

G compound 1,N⁶-Etheno-ara-adenosine incorporation Incorporation into DNA (Inhibition of DNA Synthesis) compound->incorporation damage DNA Damage incorporation->damage p53 p53 Activation damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Representative intrinsic apoptosis pathway induced by purine nucleoside analogues.

The Etheno Bridge: A Technical Guide to the Fluorescence of Etheno-Adenosine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etheno-adenosine (ε-A) derivatives are powerful fluorescent analogs of natural adenyl compounds that have become indispensable tools in biochemical and cellular research. The introduction of an etheno bridge across the N1 and N6 positions of the adenine (B156593) ring induces strong intrinsic fluorescence, a property absent in the parent molecules. This guide provides an in-depth examination of the photophysical mechanism underlying this fluorescence, presents key quantitative data, details experimental protocols for their synthesis and analysis, and illustrates their application in biological systems.

The Core Mechanism of Fluorescence

The fluorescence of etheno-adenosine compounds arises directly from a critical structural modification: the formation of an additional heterocyclic ring via an etheno bridge (–CH=CH–). This bridge planarizes and rigidifies the adenine structure, creating an extended, tricyclic aromatic π-electron system.

In native adenosine (B11128), absorbed UV energy is rapidly dissipated through non-radiative pathways, such as internal conversion and vibrational relaxation, resulting in a negligible fluorescence quantum yield (on the order of 10⁻⁴). The flexible, non-planar structure facilitates these rapid, heat-releasing de-excitation pathways.

The etheno modification fundamentally alters this behavior:

  • Extended π-Conjugation: The added ring extends the conjugated π-system, which lowers the energy of the π→π* electronic transition. This shifts the absorption to a longer, more experimentally accessible wavelength (around 300 nm) and creates a stable lowest singlet excited state (S₁).

  • Structural Rigidity: The rigid, planar geometry of the tricyclic system significantly hinders rotational and vibrational modes that would otherwise serve as non-radiative decay channels. This conformational locking slows the rate of internal conversion.

With non-radiative pathways suppressed, the excited molecule is more likely to return to the ground state via the emission of a photon—the process of fluorescence. This results in a high fluorescence quantum yield and a sufficiently long excited-state lifetime for detection.

Caption: Photophysical pathways of adenosine vs. etheno-adenosine.

Quantitative Spectroscopic Properties

The photophysical characteristics of etheno-adenosine derivatives are crucial for their application as quantitative probes. The following tables summarize key spectroscopic data for common ε-A compounds in neutral aqueous solution.

Table 1: Excitation and Emission Maxima

CompoundAbbreviationExcitation Max (λ_exc)Emission Max (λ_em)
1,N⁶-Ethenoadenosineε-A~300 nm~415 nm
1,N⁶-Ethenoadenosine-5'-monophosphateε-AMP~300 nm[1]~415 nm[1][2]
1,N⁶-Ethenoadenosine-5'-diphosphateε-ADP~300 nm[3][4]~415 nm[3][4]
1,N⁶-Ethenoadenosine-5'-triphosphateε-ATP~300 nm[5][6]~415 nm[5][6]
Nicotinamide (B372718) 1,N⁶-Ethenoadenine Dinucleotideε-NAD⁺~300 nm~410 nm

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundAbbreviationQuantum Yield (Φ_F)Lifetime (τ)
1,N⁶-Ethenoadenosineε-A0.56 - 0.65[7]~25 ns[7]
1,N⁶-Ethenoadenosine-5'-monophosphateε-AMP0.55~24 ns
1,N⁶-Ethenoadenosine-5'-diphosphateε-ADP0.55~24 ns
1,N⁶-Ethenoadenosine-5'-triphosphateε-ATP0.55~24 ns
Nicotinamide 1,N⁶-Ethenoadenine Dinucleotideε-NAD⁺0.028[8][9]2.1 ns[8][9]

Note: Values can vary slightly depending on buffer conditions, pH, and temperature. The significantly lower quantum yield and lifetime of ε-NAD⁺ are due to intramolecular quenching from the nicotinamide ring.

Experimental Protocols

Synthesis of 1,N⁶-Ethenoadenosine-5'-triphosphate (ε-ATP)

This protocol describes the reaction of ATP with chloroacetaldehyde (B151913), a common method for producing etheno derivatives.

Materials:

  • Adenosine-5'-triphosphate (ATP) disodium (B8443419) salt

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium acetate (B1210297) buffer (1.0 M, pH 4.5)

  • Deionized water

  • Ammonium (B1175870) bicarbonate

  • HPLC-grade water and acetonitrile

  • Anion-exchange chromatography column (e.g., DEAE-Sephadex)

  • Reverse-phase C18 HPLC column

Procedure:

  • Reaction Setup: Dissolve ATP disodium salt in deionized water to a final concentration of 20 mM.

  • Buffering: Add an equal volume of 1.0 M sodium acetate buffer to adjust the pH of the ATP solution to approximately 4.5.

  • Reagent Addition: Add a 5-fold molar excess of chloroacetaldehyde solution to the buffered ATP solution.

  • Incubation: Incubate the reaction mixture in the dark at 37°C for 48-72 hours. Protect from light to prevent photodegradation.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via reverse-phase HPLC. The product, ε-ATP, will have a longer retention time than ATP.

  • Purification (Anion-Exchange): Once the reaction is complete, load the mixture onto an anion-exchange column pre-equilibrated with 20 mM ammonium bicarbonate.

  • Elution: Elute the products using a linear gradient of ammonium bicarbonate (20 mM to 1.0 M). Collect fractions and analyze by UV-Vis spectroscopy (λ=275 nm) and HPLC.

  • Desalting and Lyophilization: Pool the pure fractions containing ε-ATP. Remove the volatile ammonium bicarbonate buffer by repeated lyophilization (freeze-drying).

  • Final Product: The final product is a white, fluffy solid. Confirm purity (>95%) by HPLC and identity by mass spectrometry. Store at -20°C or below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis dissolve 1. Dissolve ATP in Water buffer 2. Adjust pH to 4.5 with Sodium Acetate Buffer dissolve->buffer react 3. Add Chloroacetaldehyde buffer->react incubate 4. Incubate at 37°C in Dark (48-72 hours) react->incubate hplc_monitor 5. Monitor with HPLC incubate->hplc_monitor anion_exchange 6. Anion-Exchange Chromatography hplc_monitor->anion_exchange lyophilize 7. Lyophilize Pure Fractions (Desalting) anion_exchange->lyophilize final_product 8. Pure ε-ATP Product lyophilize->final_product

Caption: Workflow for the synthesis and purification of ε-ATP.
Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol determines the quantum yield of an ε-A sample relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

Materials:

  • Purified ε-A compound

  • Quantum yield standard (e.g., quinine sulfate)

  • Spectroscopic grade solvent (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the ε-A sample and the standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring their absorbance at the excitation wavelength (e.g., 300 nm) is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: For each dilution, record the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 300 nm).

    • For each dilution, record the fluorescence emission spectrum over the appropriate range (e.g., 350-600 nm).

    • Ensure identical instrument settings (e.g., slit widths) are used for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under each corrected fluorescence spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of each plot (Grad_sample and Grad_std).

  • Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    • Where Φ is the quantum yield and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term (η_sample² / η_std²) cancels out.

Application: Monitoring ATPase Activity

The fluorescence of ε-ATP is sensitive to its environment. When bound to an enzyme like an ATPase, its fluorescence properties (intensity, anisotropy) can change. More commonly, the hydrolysis of ε-ATP to ε-ADP can be monitored continuously, as the fluorescence of the product is distinct from the substrate, or by separating the substrate and product via HPLC.

Example: Continuous ATPase Activity Assay This assay monitors the hydrolysis of ε-ATP by measuring the change in fluorescence intensity over time.

Workflow:

  • Establish Baseline: A solution of ε-ATP in a suitable assay buffer is placed in a fluorometer, and a baseline fluorescence signal is recorded.

  • Initiate Reaction: The reaction is initiated by the addition of the ATPase enzyme.

  • Monitor Fluorescence: The fluorescence intensity is monitored over time at the emission maximum (~415 nm). The binding of ε-ATP and its conversion to ε-ADP + Pᵢ may result in a continuous change (increase or decrease) in the fluorescence signal.

  • Calculate Rate: The initial rate of the reaction is determined from the slope of the fluorescence change versus time plot. This rate is proportional to the ATPase activity.

ATPase_Assay start Prepare Assay Buffer with ε-ATP Substrate measure_baseline 1. Measure Baseline Fluorescence (F₀) start->measure_baseline add_enzyme 2. Add ATPase Enzyme to Initiate Reaction measure_baseline->add_enzyme monitor 3. Monitor Fluorescence (F) vs. Time (λ_em = 415 nm) add_enzyme->monitor plot 4. Plot ΔF (F - F₀) vs. Time monitor->plot calculate 5. Calculate Initial Rate from Linear Slope plot->calculate result Result: ATPase Activity (units/mg) calculate->result

Caption: Logical workflow for a continuous ATPase activity assay using ε-ATP.

Conclusion

Etheno-adenosine compounds are exceptionally valuable fluorescent probes due to a well-understood fluorescence mechanism rooted in their rigid, extended π-electron systems. Their high quantum yields, long lifetimes, and environmental sensitivity make them ideal for a wide range of applications, from probing enzyme kinetics and protein-ligand interactions to studying nucleic acid conformations. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage these powerful molecules in their scientific investigations.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,N6-Etheno Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,N6-etheno derivatives are a class of fluorescent compounds formed by the reaction of adenine (B156593) bases with various bifunctional reagents. These derivatives, notably 1,N6-ethenoadenine (εA) and its nucleoside and nucleotide counterparts, have garnered significant attention due to their utility as fluorescent probes in biochemical assays and their biological relevance as DNA adducts resulting from exposure to carcinogens and endogenous processes like lipid peroxidation. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,N6-etheno derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their biological implications, particularly in the context of DNA damage and repair.

Introduction

The journey of 1,N6-ethenoadenine (εA) and its related compounds began with their chemical synthesis and the discovery of their fluorescent properties.[1] This intrinsic fluorescence, absent in the parent adenine compounds, made them invaluable tools for studying the structure and function of nucleic acids and proteins.[1] However, the significance of these derivatives expanded dramatically with the discovery that they are formed in vivo as DNA adducts. These adducts can arise from exposure to environmental carcinogens, such as vinyl chloride, and from endogenous sources like lipid peroxidation.[2] The formation of these lesions in DNA can have profound biological consequences, including mutagenesis and cytotoxicity, linking them to various diseases, including cancer.[2][3] This guide will delve into the core chemical and physical characteristics of 1,N6-etheno derivatives, provide practical methodologies for their study, and explore the cellular pathways that respond to their presence.

Chemical and Physical Properties

The defining feature of 1,N6-etheno derivatives is the additional five-membered imidazole (B134444) ring fused to the purine (B94841) system, created by an etheno bridge between the N1 and N6 positions of adenine. This structural modification dramatically alters the electronic and, consequently, the physical properties of the molecule.

Synthesis

The most common method for synthesizing 1,N6-etheno derivatives is the reaction of an adenosine-containing compound with an α-halocarbonyl reagent, typically chloroacetaldehyde (B151913) (CAA).[1][4] The reaction proceeds optimally under slightly acidic conditions (pH 4.0-6.0).[5] The sugar moiety generally does not significantly affect the reaction, allowing for the synthesis of a wide range of derivatives, including ribonucleosides, deoxyribonucleosides, and their phosphates.[1]

Fluorescence

The extended π-system of the tricyclic etheno-adenine ring system gives rise to strong fluorescence, a property not present in the parent adenine. This fluorescence is characterized by a large Stokes shift, which is advantageous for detection sensitivity.[5] The fluorescence properties of nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+) have been studied, showing a quantum yield of 0.028 and a fluorescence lifetime of 2.1 nsec in neutral aqueous solution.[6][7]

Stability and Reactivity

1,N6-etheno derivatives exhibit moderate stability. They are generally stable under neutral and mildly acidic conditions.[8] However, they are susceptible to degradation under alkaline conditions. For instance, 1,N6-ethenoadenosine undergoes a pyrimidine (B1678525) ring-opening reaction in 0.1 N sodium hydroxide.[9] This reactivity can be exploited for further chemical modifications. The etheno bridge also blocks the N6 nitrogen, preventing deamination by enzymes that would typically process adenine derivatives.[10]

Data Presentation

The following tables summarize key quantitative data for 1,N6-etheno derivatives, compiled from various sources.

Table 1: Physicochemical Properties of 1,N6-Etheno Derivatives
DerivativeChemical FormulaMolar Mass ( g/mol )
1,N6-Ethenoadenine (εA)C7H5N5159.15
1,N6-Etheno-2'-deoxyadenosine (εdA)C12H13N5O3275.26[4]
Nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+)C23H27N7O14P2687.45[11]
1,N6-Ethenoadenosine 5'-monophosphate (εAMP)C12H12N5O7P • 2Na415.2 (disodium salt)[12]
Table 2: Fluorescence Properties of Selected 1,N6-Etheno Derivatives
DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+)300[5][8]410[5][8]0.028[6][7]
1,N6-Ethenoadenosine 5'-monophosphate (εAMP)250-300[12]415[12]-
1,N6-Etheno-2-aza-adenosine358[13]494[13]-
Protonated 1,N6-ethenoadenine (in dioxane)-~340-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1,N6-etheno derivatives.

Synthesis of 1,N6-Ethenoadenosine (εAdo)

This protocol is adapted from established procedures for the synthesis of etheno-adenine derivatives.[3][5]

Materials:

Procedure:

  • Dissolve adenosine in deionized water to a final concentration of 10 mM.

  • Adjust the pH of the solution to 4.5 with acetic acid.

  • Add a 5-fold molar excess of chloroacetaldehyde to the adenosine solution.

  • Incubate the reaction mixture at 37°C for 48 hours in the dark.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using anion-exchange chromatography. Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

  • Elute the product with a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).

  • Collect fractions and monitor absorbance at approximately 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the fractions containing εAdo.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Samples are typically dissolved in DMSO-d6 or D2O. The spectra will show characteristic shifts for the protons and carbons of the etheno bridge and the fused imidazole ring. For example, in 1H NMR, the etheno bridge protons typically appear as doublets.[14]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for analyzing these polar, non-volatile compounds. The mass spectrum will show the protonated molecular ion [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be used to confirm the structure. Characteristic losses include the ribose sugar moiety and fragments from the purine ring system.[15]

Biological Significance and Signaling Pathways

1,N6-etheno adducts in DNA are highly mutagenic lesions.[13][16] They can cause misincorporation of nucleotides during DNA replication, leading to base pair substitutions.[16] For example, εA can lead to A→T, A→G, and A→C mutations in human cells.[17] The presence of these adducts triggers cellular DNA repair mechanisms.

DNA Repair Pathways

Two primary pathways are involved in the repair of 1,N6-ethenoadenine adducts in DNA:

  • Base Excision Repair (BER): This pathway is initiated by DNA glycosylases that recognize and excise the damaged base.

  • Direct Reversal Repair: This is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes directly reverse the etheno adduct, restoring the original adenine base.[6][7] The repair efficiency of AlkB enzymes can be influenced by the sequence context of the adduct.[8]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Adenosine Adenosine Solution Adjust_pH Adjust pH to 4.5 Adenosine->Adjust_pH Add_CAA Add Chloroacetaldehyde Adjust_pH->Add_CAA Incubate Incubate at 37°C Add_CAA->Incubate Anion_Exchange Anion-Exchange Chromatography Incubate->Anion_Exchange Crude Product Elution Elute with NH4HCO3 Gradient Anion_Exchange->Elution Fraction_Collection Collect & Monitor Fractions Elution->Fraction_Collection Lyophilization Lyophilize Fraction_Collection->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure εAdo

Caption: Workflow for the synthesis and purification of 1,N6-ethenoadenosine.

DNA Repair Pathways for 1,N6-Ethenoadenine

DNA_Repair_Pathways cluster_BER Base Excision Repair (BER) cluster_DRR Direct Reversal Repair (DRR) DNA_with_eA DNA with 1,N6-ethenoadenine (εA) Glycosylase DNA Glycosylase DNA_with_eA->Glycosylase AlkB_Enzymes AlkB Family Dioxygenases DNA_with_eA->AlkB_Enzymes AP_Site AP Site Formation Glycosylase->AP_Site Repair_Synthesis Repair Synthesis & Ligation AP_Site->Repair_Synthesis Repaired_DNA Repaired DNA (Adenine) Repair_Synthesis->Repaired_DNA Oxidative_Repair Oxidative Demethylenation AlkB_Enzymes->Oxidative_Repair Oxidative_Repair->Repaired_DNA

Caption: Major DNA repair pathways for 1,N6-ethenoadenine adducts.

Conclusion

1,N6-etheno derivatives are a fascinating and important class of molecules with dual roles as powerful research tools and significant biological markers of DNA damage. Their unique fluorescent properties have enabled detailed investigations into a myriad of biochemical processes. Simultaneously, their formation as DNA adducts underscores their relevance in the fields of toxicology, carcinogenesis, and DNA repair. This guide has provided a foundational understanding of their chemical and physical properties, along with practical methodologies for their synthesis and analysis. The continued study of these derivatives will undoubtedly shed further light on the intricate mechanisms of DNA damage and repair, with potential implications for the development of new diagnostic and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: 1,N6-Ethenoadenosine as a Fluorescent Probe in RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,N6-ethenoadenosine (εA) is a fluorescent analog of adenosine (B11128) that serves as a valuable tool in RNA research. Formed by the reaction of adenosine with chloroacetaldehyde (B151913) or as a product of lipid peroxidation, this modified nucleoside exhibits intrinsic fluorescence, allowing for the sensitive detection of RNA structure, dynamics, and interactions without the need for bulky external fluorophores.[1] Its fluorescence properties are highly sensitive to the local microenvironment, making it an excellent probe for reporting on changes in RNA conformation, solvent accessibility, and binding events with proteins or other molecules.[2] This document provides detailed application notes and experimental protocols for the use of εA as a fluorescent probe in RNA studies.

Physicochemical and Spectroscopic Properties

The etheno bridge across the N1 and N6 positions of the adenine (B156593) ring locks the base in a conformation that is highly fluorescent. The spectroscopic properties of εA are summarized in the table below. It is important to note that the quantum yield and fluorescence lifetime are sensitive to the local environment and can change upon incorporation into an RNA molecule and upon changes in the RNA's structure or binding partners.

PropertyValueNotes
Molar Mass (εA) 291.26 g/mol
Excitation Maximum (λex) ~305 nmVaries slightly with solvent and local environment.
Emission Maximum (λem) ~410 nmVaries slightly with solvent and local environment.
Quantum Yield (Φ)
εA (free nucleoside)~0.54In aqueous solution.
εAMP0.028In neutral aqueous solution.[3]
Incorporated in RNAVariable (can be enhanced or quenched)Highly dependent on stacking interactions and local conformation.[4]
Fluorescence Lifetime (τ)
εAMP2.1 nsIn neutral aqueous solution.[3]
Incorporated in RNAVariableCan be altered by the RNA secondary and tertiary structure.[4]

Applications in RNA Research

Probing RNA Structure and Conformational Dynamics

The fluorescence of εA is sensitive to its local environment, particularly to stacking interactions with neighboring bases. When εA is stacked within a helical region of RNA, its fluorescence is often quenched. Conversely, in more flexible, unstacked regions such as loops or single-stranded overhangs, its fluorescence can be significantly enhanced. This property allows researchers to monitor conformational changes in RNA in real-time.

Experimental Workflow: Monitoring RNA Conformational Changes

workflow_conformational_change Workflow for Monitoring RNA Conformational Changes with εA cluster_prep Probe Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis rna_label Label RNA with εA at a specific site rna_purify Purify εA-labeled RNA rna_label->rna_purify measure_initial Measure baseline fluorescence intensity rna_purify->measure_initial induce_change Induce conformational change (e.g., add ligand, change temperature) measure_initial->induce_change measure_final Measure final fluorescence intensity induce_change->measure_final analyze Analyze change in fluorescence intensity measure_final->analyze interpret Interpret fluorescence change in terms of RNA conformational dynamics analyze->interpret

Caption: Workflow for studying RNA conformational changes using εA.

Investigating RNA-Protein Interactions

The binding of a protein to an εA-labeled RNA can alter the local environment of the fluorophore, leading to a change in fluorescence intensity or anisotropy. This change can be used to monitor the binding event and to determine binding affinities and kinetics. For instance, if a protein binds and causes a conformational change that exposes the εA probe to the solvent, an increase in fluorescence may be observed. Conversely, if the protein shields the probe, a decrease might occur. Tryptophan residues in the protein can also quench the fluorescence of a nearby εA, providing distance constraints.[3][5]

Determining Solvent Accessibility using Quenching

Fluorescence quenching experiments with small, water-soluble quenchers like iodide (I⁻) can be used to determine the solvent accessibility of the εA probe within the RNA structure. A highly accessible probe will be efficiently quenched, resulting in a significant decrease in fluorescence intensity, while a probe buried within the RNA structure will be shielded from the quencher.

FRET-based Distance Measurements

While not as common as other FRET pairs, εA can potentially serve as a donor in Förster Resonance Energy Transfer (FRET) experiments when paired with a suitable acceptor. FRET allows for the measurement of distances between two points in a molecule. By labeling two different sites on an RNA molecule with a donor (like εA) and an acceptor fluorophore, changes in the distance between these sites can be monitored.

Experimental Protocols

Protocol 1: 3'-End Labeling of RNA with 1,N6-Ethenoadenosine-5'-bisphosphate (pεA) using T4 RNA Ligase

This protocol describes the enzymatic ligation of commercially available or synthesized 1,N6-ethenoadenosine-5'-bisphosphate (pεA) to the 3'-hydroxyl terminus of an RNA molecule.

Materials:

  • RNA transcript with a free 3'-hydroxyl group

  • 1,N6-ethenoadenosine-5'-bisphosphate (pεA)

  • T4 RNA Ligase 1 (e.g., NEB #M0204)

  • 10X T4 RNA Ligase Reaction Buffer

  • ATP solution (10 mM)

  • RNase-free water

  • RNase inhibitor (optional)

  • DMSO (optional, can enhance ligation efficiency)[6]

  • Purification tools (e.g., size-exclusion spin columns, denaturing polyacrylamide gel electrophoresis (PAGE) supplies)

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following reagents in the order listed at room temperature to a final volume of 20-30 µL:

    • RNase-free water: to final volume

    • 10X T4 RNA Ligase Reaction Buffer: 2-3 µL

    • RNA: 50-100 pmol[7]

    • pεA: 1-2 nmol (10-20 fold molar excess over RNA)

    • ATP (10 mM): 1 µL

    • DMSO (optional): 1-3 µL (final concentration of 5-10%)[6]

    • RNase inhibitor (optional): 0.5 µL

    • T4 RNA Ligase 1 (10 U/µL): 1-2 µL[7]

  • Incubation: Mix gently by pipetting and incubate the reaction at 16°C overnight or at 37°C for 1-2 hours.[6] Overnight incubation at a lower temperature generally yields better results for difficult ligations.

  • Purification of Labeled RNA: It is crucial to remove unligated pεA, as it is also fluorescent.

    • Size-Exclusion Chromatography: Use an RNase-free size-exclusion spin column (e.g., Sephadex G-25 or G-50) to separate the labeled RNA from the smaller, unincorporated pεA.[7] Follow the manufacturer's instructions.

    • Denaturing PAGE: For higher purity, the reaction mixture can be resolved on a denaturing polyacrylamide gel. The εA-labeled RNA will migrate slightly slower than the unlabeled RNA. The band corresponding to the labeled RNA can be visualized by UV shadowing, excised from the gel, and the RNA eluted.

Logical Diagram for RNA Labeling and Purification

labeling_purification RNA Labeling and Purification Workflow cluster_labeling Ligation Reaction cluster_purification Purification cluster_final Final Product mix_reagents Combine RNA, pεA, T4 RNA Ligase, Buffer, ATP incubate Incubate (e.g., 16°C overnight) mix_reagents->incubate purification_choice Purification Method? incubate->purification_choice sec Size-Exclusion Chromatography purification_choice->sec page Denaturing PAGE purification_choice->page pure_rna Pure εA-labeled RNA sec->pure_rna elution Elute Labeled RNA page->elution elution->pure_rna

Caption: Workflow for 3'-end labeling of RNA with pεA and subsequent purification.

Protocol 2: Fluorescence Quenching to Probe Solvent Accessibility

This protocol describes how to use iodide as a quencher to assess the solvent exposure of an εA incorporated into an RNA molecule.

Materials:

  • Purified εA-labeled RNA in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Concentrated, RNase-free stock solution of potassium iodide (KI)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of your εA-labeled RNA at a concentration that gives a stable fluorescence signal (typically in the nanomolar to low micromolar range).

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the RNA solution before adding any quencher. Use an excitation wavelength of ~305 nm and measure the emission at ~410 nm.

  • Titration with Quencher: Add small aliquots of the KI stock solution to the RNA sample to achieve a range of final iodide concentrations. After each addition, mix gently and measure the fluorescence intensity (F).

  • Data Analysis: Plot the ratio of the initial fluorescence to the fluorescence at each quencher concentration (F₀/F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.

    • For dynamic quenching, the plot should be linear, following the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.

    • A larger Ksv value indicates more efficient quenching and thus greater solvent accessibility of the εA probe.

Protocol 3: Monitoring RNA-Protein Interactions

This protocol outlines a general method for monitoring the binding of a protein to an εA-labeled RNA.

Materials:

  • Purified εA-labeled RNA

  • Purified RNA-binding protein of interest

  • Binding buffer (ensure it is compatible with both the RNA and the protein)

  • Fluorometer

Procedure:

  • Sample Preparation: In a cuvette, prepare a solution of the εA-labeled RNA in the binding buffer.

  • Initial Measurement: Record the baseline fluorescence intensity of the RNA solution.

  • Protein Titration: Add increasing concentrations of the RNA-binding protein to the RNA solution. After each addition, allow the system to equilibrate (this may take a few seconds to several minutes depending on the binding kinetics) and then measure the fluorescence intensity.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the protein concentration. This binding isotherm can then be fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Case Study: Probing tRNA-Ribosome Interactions

A classic application of εA in RNA research is the study of tRNA interactions with the ribosome. In a key study, εA was incorporated at position 73 of E. coli initiator tRNAfMet.[2] The fluorescence of the εA-labeled tRNA was monitored upon binding to the 70S ribosome. An increase in fluorescence intensity was observed when the tRNA bound to the ribosomal P site, indicating a change in the local environment of the εA probe.[2] This change was interpreted as a conformational alteration in the 3'-CCA end of the tRNA upon ribosome binding.[2] Subsequent iodide quenching experiments revealed that the εA probe, even when the tRNA was bound to the ribosome, remained accessible to the solvent, suggesting that this particular position is not deeply buried within the ribosome structure.[2]

Signaling Pathway Diagram: tRNA Binding to the Ribosome

trna_ribosome_binding εA as a Probe for tRNA-Ribosome Interaction cluster_components Components cluster_process Binding Process cluster_observation Fluorescence Observation trna tRNA labeled with εA binding tRNA binds to Ribosomal P-site trna->binding ribosome 70S Ribosome ribosome->binding fluorescence_change Increase in εA Fluorescence Intensity binding->fluorescence_change interpretation Conformational change in the 3'-CCA end of tRNA fluorescence_change->interpretation Indicates

Caption: Using εA to monitor tRNA binding and conformational changes on the ribosome.

Conclusion

1,N6-ethenoadenosine is a powerful and versatile fluorescent probe for studying various aspects of RNA biology. Its sensitivity to the local environment, coupled with its minimal perturbation of RNA structure, makes it an invaluable tool for investigating RNA conformational dynamics, RNA-protein interactions, and solvent accessibility. The protocols and application notes provided here offer a foundation for researchers to incorporate this technique into their studies of RNA structure and function.

References

Application Notes and Protocols for the Synthesis and Use of 1,N6-Ethenoadenosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,N6-ethenoadenosine (εA) is a fluorescent analog of adenosine (B11128) that can be incorporated into oligonucleotides to serve as a sensitive probe for studying nucleic acid structure, dynamics, and interactions with other molecules. The synthesis of 1,N6-ethenoadenosine phosphoramidite (B1245037) is a critical step for the site-specific introduction of this fluorescent marker into DNA and RNA sequences. This document provides a detailed protocol for the synthesis, purification, and characterization of 5'-O-Dimethoxytrityl-1,N6-etheno-2'-deoxyadenosine-3'-O-(N,N-diisopropylamino)-β-cyanoethylphosphoramidite. Additionally, it outlines the procedure for incorporating this modified phosphoramidite into oligonucleotides using automated solid-phase synthesis and its application in studying DNA repair pathways, specifically the Base Excision Repair (BER) pathway.

Introduction

The modification of nucleosides with fluorescent moieties has become an invaluable tool in molecular biology and drug discovery. 1,N6-ethenoadenosine, a derivative of adenosine, exhibits intrinsic fluorescence, making it a powerful non-invasive probe for investigating nucleic acid-protein interactions, DNA and RNA conformations, and enzymatic mechanisms. The synthesis of the corresponding phosphoramidite allows for its precise placement within a desired oligonucleotide sequence.

One of the key applications of εA-modified oligonucleotides is in the study of DNA repair mechanisms. The Base Excision Repair (BER) pathway is a crucial cellular defense mechanism against DNA damage from endogenous and exogenous sources. By incorporating εA into a DNA duplex, researchers can create a substrate to monitor the activity of DNA glycosylases, the enzymes that initiate the BER pathway by recognizing and excising damaged bases.

Synthesis of 1,N6-Ethenoadenosine Phosphoramidite

The synthesis of 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine-3'-CE-phosphoramidite involves a three-step process:

  • Etheno-derivatization of 2'-deoxyadenosine (B1664071): Reaction of 2'-deoxyadenosine with a suitable reagent, such as chloroacetaldehyde (B151913), to form the 1,N6-etheno ring.

  • Protection of the 5'-hydroxyl group: Introduction of a dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the etheno-modified nucleoside.

  • Phosphitylation of the 3'-hydroxyl group: Reaction of the 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine with a phosphitylating agent to introduce the reactive phosphoramidite moiety at the 3'-position.

Experimental Protocol

Step 1: Synthesis of 1,N6-etheno-2'-deoxyadenosine

A general procedure for the synthesis of etheno-modified nucleosides involves the reaction of the parent nucleoside with chloroacetaldehyde.

  • Materials: 2'-deoxyadenosine, Chloroacetaldehyde (50% aqueous solution), Sodium acetate (B1210297), Acetic acid, Water.

  • Procedure:

    • Dissolve 2'-deoxyadenosine in an aqueous solution buffered with sodium acetate and acetic acid (pH 4.0-4.5).

    • Add an excess of chloroacetaldehyde solution to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 37-50 °C) for a designated period (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, neutralize the reaction mixture and purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5'-O-Dimethoxytrityl-1,N6-etheno-2'-deoxyadenosine

The 5'-hydroxyl group is protected with a DMT group to allow for selective reaction at the 3'-hydroxyl in the subsequent phosphitylation step.

  • Materials: 1,N6-etheno-2'-deoxyadenosine, Dimethoxytrityl chloride (DMT-Cl), Anhydrous pyridine (B92270), Dichloromethane (B109758).

  • Procedure:

    • Co-evaporate the dried 1,N6-etheno-2'-deoxyadenosine with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and add DMT-Cl in portions.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with an aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography.

Step 3: Synthesis of 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine-3'-CE-phosphoramidite

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

  • Materials: 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, Anhydrous dichloromethane, N,N-Diisopropylethylamine (DIPEA) or an activator like 1H-tetrazole.

  • Procedure:

    • Dissolve the 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add DIPEA, followed by the dropwise addition of the phosphitylating agent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

    • Quench the reaction with a suitable reagent and wash the organic layer with a saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify the final phosphoramidite by flash column chromatography on silica gel, typically using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the product.

Data Presentation

Table 1: Summary of Synthesis and Characterization Data for 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine-3'-CE-phosphoramidite

ParameterExpected Value/RangeNotes
Yield (Overall) 40-60%Varies depending on the efficiency of each step and purification losses.
Purity (HPLC) >98%Essential for efficient oligonucleotide synthesis.
³¹P NMR (CDCl₃) δ ≈ 149 ppm (diastereomers)The presence of two peaks is due to the chiral phosphorus center.
¹H NMR (CDCl₃) Characteristic peaks for DMT, deoxyribose, etheno, and phosphoramidite moieties.Confirms the structure of the final product.
Mass Spectrometry (ESI-MS) Calculated m/z for [M+H]⁺Confirms the molecular weight of the phosphoramidite.
Fluorescence (εA) Excitation: ~275, 305 nm; Emission: ~410 nmFluorescence properties are inherent to the etheno moiety.

Incorporation of 1,N6-Ethenoadenosine Phosphoramidite into Oligonucleotides

The synthesized phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesizers. Due to the potential sensitivity of the etheno group, some modifications to the standard synthesis cycle may be beneficial.

Experimental Protocol
  • Materials: 1,N6-ethenoadenosine phosphoramidite, standard DNA phosphoramidites (dA, dC, dG, dT), solid support (e.g., CPG), and all necessary reagents for automated DNA synthesis.

  • Procedure:

    • Dissolve the 1,N6-ethenoadenosine phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used on the synthesizer.

    • Install the phosphoramidite bottle on a designated port of the DNA synthesizer.

    • Program the desired oligonucleotide sequence, including the position for the εA incorporation.

    • Modified Coupling Step (Recommended): To ensure high coupling efficiency, it is advisable to increase the coupling time for the 1,N6-ethenoadenosine phosphoramidite. A doubling of the standard coupling time is a good starting point for optimization.

    • Proceed with the standard deblocking, capping, and oxidation steps for the remainder of the synthesis.

    • After completion of the synthesis, cleave the oligonucleotide from the solid support and deprotect using a mild deprotection strategy (e.g., AMA - ammonium (B1175870) hydroxide/methylamine) to avoid degradation of the etheno moiety.

    • Purify the εA-modified oligonucleotide using standard techniques such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Table 2: Typical Parameters for Automated Oligonucleotide Synthesis

StepReagentTimeNotes
Detritylation3% Trichloroacetic acid in Dichloromethane60-120 sStandard
Coupling (εA) εA Phosphoramidite + Activator 120-300 s Extended coupling time recommended
Coupling (Standard)Standard Phosphoramidite + Activator60-180 sStandard
CappingAcetic Anhydride/N-Methylimidazole30-60 sStandard
OxidationIodine/Water/Pyridine30-60 sStandard

Application: Studying Base Excision Repair

Oligonucleotides containing a site-specific 1,N6-ethenoadenosine lesion are powerful tools for studying the kinetics and mechanism of DNA glycosylases involved in the BER pathway.

Experimental Workflow

A typical workflow for a BER assay using a fluorescently labeled oligonucleotide is as follows:

  • Substrate Preparation: Synthesize a single-stranded oligonucleotide containing a single 1,N6-ethenoadenosine. Anneal this to its complementary strand to create a double-stranded DNA substrate.

  • Enzymatic Reaction: Incubate the εA-containing DNA duplex with a purified DNA glycosylase (e.g., N-methylpurine DNA glycosylase - MPG) or a cell extract containing the enzyme.

  • Analysis of Excision: The DNA glycosylase will recognize and excise the εA base, creating an apurinic/apyrimidinic (AP) site.

  • Detection: The excision of the fluorescent εA can be monitored directly by a change in fluorescence, or indirectly by subsequent cleavage of the DNA backbone at the AP site by an AP endonuclease, which can be detected by gel electrophoresis or other methods.

Visualization of Experimental Workflow

BER_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_assay Base Excision Repair Assay cluster_detection Detection synthesis Automated Synthesis of εA-containing Oligonucleotide annealing Annealing to form DNA Duplex Substrate synthesis->annealing incubation Incubation with DNA Glycosylase (e.g., MPG) annealing->incubation excision Enzymatic Excision of εA Base incubation->excision ap_site Formation of Apurinic/Apyrimidinic (AP) Site excision->ap_site fluorescence Fluorescence Measurement ap_site->fluorescence gel Gel Electrophoresis ap_site->gel

Caption: Workflow for studying Base Excision Repair using a 1,N6-ethenoadenosine-containing oligonucleotide.

Signaling Pathway Diagram

The following diagram illustrates the initial steps of the Base Excision Repair pathway that can be investigated using an εA-modified DNA probe.

BER_Pathway dna_damage DNA with εA Lesion mpg N-methylpurine DNA Glycosylase (MPG) dna_damage->mpg Recognition & Binding ap_site Apurinic/Apyrimidinic (AP) Site mpg->ap_site Excision of εA ape1 AP Endonuclease 1 (APE1) ap_site->ape1 Recognition nick Single-Strand Nick ape1->nick Incision 5' to AP site downstream Downstream Repair (Polymerase, Ligase) nick->downstream

Caption: Initial steps of the Base Excision Repair pathway probed by an εA-containing DNA substrate.

Application Notes and Protocols for Studying Protein-DNA Interactions Using Fluorescent Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing fluorescent nucleosides to investigate the intricate interactions between proteins and DNA. Fluorescent nucleoside analogs (FNAs) are powerful tools that, when incorporated into oligonucleotides, act as sensitive probes of the local environment, allowing for real-time monitoring of binding events and conformational changes.[1][2][3][4] This document outlines the principles behind common fluorescence-based assays, presents key quantitative data for select FNAs, and offers detailed protocols for their application.

Introduction to Fluorescent Nucleosides

Fluorescent nucleosides are synthetic analogs of natural DNA bases that possess intrinsic fluorescence.[5] Unlike traditional fluorescent dyes that are often bulky and attached via flexible linkers, FNAs can be incorporated site-specifically into DNA sequences with minimal structural perturbation.[5][6][7] This unique feature allows them to serve as highly sensitive reporters of changes occurring directly within the DNA helix upon protein binding.[5] The fluorescence properties of these analogs, such as intensity, quantum yield, and anisotropy, are often sensitive to their microenvironment, making them ideal for studying protein-induced conformational changes, binding kinetics, and thermodynamics.[4][6]

Commonly used fluorescent nucleoside analogs include 2-aminopurine (B61359) (2-AP), an analog of adenine, and various pteridine (B1203161) derivatives.[5][6] Additionally, a range of cytosine analogs with enhanced fluorescence properties have been developed.[8][9] The choice of the fluorescent nucleoside depends on the specific application, including the desired spectral properties and the nature of the protein-DNA interaction being studied.

Key Advantages of Using Fluorescent Nucleosides:

  • Site-Specific Labeling: FNAs can be incorporated at any desired position within a DNA sequence during standard oligonucleotide synthesis.[5][10]

  • Minimal Perturbation: Their structural similarity to natural nucleosides minimizes alterations to the DNA structure and its interaction with proteins.[1][8]

  • High Sensitivity: Fluorescence measurements are highly sensitive, allowing for the use of low concentrations of labeled DNA.[2][4]

  • Real-Time Analysis: These probes enable the real-time monitoring of dynamic processes such as protein binding and dissociation.[1][2]

Applications in Protein-DNA Interaction Studies

Fluorescent nucleosides can be employed in a variety of fluorescence-based assays to probe different aspects of protein-DNA interactions. The most common techniques include:

  • Fluorescence Quenching/Enhancement Assays: Changes in the fluorescence intensity of an FNA upon protein binding can provide information about the binding event and the local environment of the probe.[6][11]

  • Fluorescence Anisotropy Assays: This technique measures the change in the rotational diffusion of the fluorescently labeled DNA upon protein binding, providing quantitative information about binding affinity.[12][13][14]

  • Förster Resonance Energy Transfer (FRET): By using a pair of donor and acceptor fluorophores (one of which can be an FNA), FRET can be used to measure distances and detect conformational changes in the DNA or the protein-DNA complex.[15][16][17]

Quantitative Data of Selected Fluorescent Nucleosides

The selection of an appropriate fluorescent nucleoside is critical for the success of an experiment. The following table summarizes the photophysical properties of some commonly used fluorescent nucleoside analogs.

Fluorescent Nucleoside AnalogAbbreviationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Applications
2-Aminopurine2-AP~310~370~0.68 (in water)Environmentally sensitive; fluorescence is often quenched upon base stacking. Widely used for probing DNA conformation and dynamics.[5][6]
3-Methylisoxanthopterin3-MI~348~430~0.88 (monomer)Pteridine analog; exhibits fluorescence changes upon protein binding, indicative of structural deformations in the DNA.[6]
6-Methylisoxanthopterin6-MI~350~430~0.70 (monomer)Pteridine analog; significant fluorescence quenching upon incorporation into DNA, which can be modulated by protein binding.[6]
Phenyl-pyrrolo-dCPhPyrdC~350~450~0.08A moderately emissive cytosine analog.
TrifluoromethylphenylpyrrolocytidineFPdC~358~4580.50A bright, bifunctional cytosine analog that can be used for both fluorescence and 19F NMR studies.[8][9]
1,3-diaza-2-oxo-phenothiazinetC~400~500~0.2A highly fluorescent cytosine analog.
1,3-diaza-2-oxo-phenoxazinetC°~385~485~0.2A bright and environmentally sensitive cytosine analog.

Note: Photophysical properties can vary depending on the local environment (e.g., solvent, neighboring bases).

Experimental Protocols

This section provides detailed protocols for three common fluorescence-based assays utilizing fluorescent nucleosides to study protein-DNA interactions.

Protocol 1: Fluorescence Quenching/Enhancement Assay

This assay measures the change in fluorescence intensity of a site-specifically incorporated fluorescent nucleoside upon the addition of a DNA-binding protein. A change in intensity indicates that the binding event has altered the local environment of the fluorophore.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dna Synthesize and Purify FNA-labeled DNA setup Prepare reaction mixture: - Labeled DNA (constant conc.) - Binding Buffer prep_dna->setup prep_protein Purify DNA-binding Protein titrate Titrate with increasing concentrations of Protein prep_protein->titrate prep_buffer Prepare Binding Buffer prep_buffer->setup setup->titrate incubate Incubate to reach equilibrium titrate->incubate measure Measure Fluorescence Intensity incubate->measure plot Plot ΔF vs. [Protein] measure->plot fit Fit data to a binding isotherm (e.g., Hill equation) plot->fit kd Determine Kd fit->kd G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dna Synthesize and Purify FNA-labeled DNA setup Prepare reaction mixture: - Labeled DNA (constant conc.) - Binding Buffer prep_dna->setup prep_protein Purify DNA-binding Protein titrate Titrate with increasing concentrations of Protein prep_protein->titrate prep_buffer Prepare Binding Buffer prep_buffer->setup setup->titrate incubate Incubate to reach equilibrium titrate->incubate measure Measure Fluorescence Anisotropy incubate->measure plot Plot Anisotropy vs. [Protein] measure->plot fit Fit data to a binding isotherm plot->fit kd Determine Kd fit->kd G cluster_state1 State 1: Unbound DNA cluster_state2 State 2: Protein-Bound DNA unbound Donor and Acceptor are at distance R1 fret1 Low/High FRET Efficiency unbound->fret1 protein Protein Binding unbound->protein Induces Conformational Change bound Donor and Acceptor are at distance R2 fret2 High/Low FRET Efficiency bound->fret2 protein->bound

References

Application Notes & Protocols for Immunoaffinity Detection of 1,N6-ethenodeoxyadenosine (εdA) in Tissue DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,N6-ethenodeoxyadenosine (εdA) is a promutagenic exocyclic DNA adduct formed from the reaction of DNA with metabolites of carcinogens, such as vinyl chloride, or with products of endogenous lipid peroxidation.[1][2][3] Its presence in tissue DNA is a significant biomarker for assessing carcinogenic exposure and endogenous DNA damage, making its sensitive and accurate detection crucial for toxicology studies, cancer research, and drug development.[4][5]

This document provides detailed protocols for the detection and quantification of εdA in tissue DNA using an immunoaffinity-based method, primarily coupled with ³²P-postlabeling for ultra-sensitive analysis. An alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is also discussed.

Biological Significance of εdA

εdA is a mutagenic lesion that can block Watson-Crick base pairing.[2][3] During DNA replication, its presence can lead to misincorporation of nucleotides, primarily resulting in εdA→dG transversions, which can contribute to genetic instability and carcinogenesis.[6][1] The adduct has been detected in the liver DNA of humans and untreated rodents, suggesting that it arises from both environmental and endogenous sources.[6][1][7] The repair of εdA is mediated by enzymes such as those in the AlkB family of DNA repair proteins.[2][3][8]

cluster_0 Sources of Damage cluster_1 Biological Pathway Exogenous Carcinogens (e.g., Vinyl Chloride) Exogenous Carcinogens (e.g., Vinyl Chloride) DNA DNA Exogenous Carcinogens (e.g., Vinyl Chloride)->DNA damage Endogenous Processes (e.g., Lipid Peroxidation) Endogenous Processes (e.g., Lipid Peroxidation) Endogenous Processes (e.g., Lipid Peroxidation)->DNA damage 1,N6-ethenodeoxyadenosine (εdA) Adduct 1,N6-ethenodeoxyadenosine (εdA) Adduct DNA->1,N6-ethenodeoxyadenosine (εdA) Adduct forms Miscoding during Replication Miscoding during Replication 1,N6-ethenodeoxyadenosine (εdA) Adduct->Miscoding during Replication leads to Mutation Mutation Miscoding during Replication->Mutation results in

Caption: Formation and mutagenic consequence of the εdA DNA adduct.

Quantitative Data Summary

The following tables summarize representative quantitative data for εdA levels detected in various tissue samples using immunoaffinity-based methods.

Table 1: εdA Levels in Untreated Rodent and Human Tissues

SpeciesTissueεdA Level (adducts per 10⁹ parent nucleotides)Reference
MouseLiver2 - 15[9]
MouseLung2 - 15[9]
RatLiverLow, variable levels[7]
HumanLiver0 - 27[7]

Table 2: εdA Levels in Tissues of Mice Exposed to Ethyl Carbamate (B1207046) (EC) or Vinyl Chloride (VC)

Treatment GroupStrainTissueεdA Level (adducts per 10⁹ dA)Reference
VC (5 repeated injections)CD-1Liver51[9]
VC (5 repeated injections)C3H/HeJLiver57[9]
VC (5 repeated injections)C57BL/6JLiver78[9]
VC (5 repeated injections)CD-1Lung87[9]
VC (5 repeated injections)C3H/HeJLung49[9]
VC (5 repeated injections)C57BL/6JLung58[9]
ECAdult MiceLiver & Lung~3-fold lower than VC[9]

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of εdA followed by ³²P-Postlabeling and TLC

This protocol is an ultrasensitive method for the detection and quantification of εdA, with a detection limit as low as 1 adduct in 10⁹-10¹⁰ normal nucleotides.[7][10]

A 1. DNA Isolation from Tissue B 2. Enzymatic Hydrolysis to 3'-Monophosphates A->B Micrococcal Nuclease & Spleen Phosphodiesterase C 3. Immunoaffinity Chromatography B->C Load Hydrolysate D 4. Elution of Enriched Adducts C->D Elute with Methanol (B129727)/Ammonia (B1221849) E 5. 32P-Postlabeling D->E [γ-32P]ATP & T4 Polynucleotide Kinase F 6. TLC Separation E->F Apply to TLC plate G 7. Autoradiography & Quantification F->G Develop & Expose

Caption: Workflow for immunoaffinity/³²P-postlabeling detection of εdA.

1. DNA Isolation

  • Isolate high molecular weight DNA from tissue samples using standard phenol-chloroform extraction or commercially available DNA isolation kits.

  • Ensure the final DNA preparation is free of RNA and protein contaminants. Quantify DNA using UV spectrophotometry.

2. Enzymatic Hydrolysis of DNA

  • To a 50 µg DNA sample, add a solution of micrococcal nuclease and spleen phosphodiesterase.

  • Incubate to digest the DNA into 3'-monophosphate nucleosides.[10]

  • Optimal digestion is critical for the release of the εdA adduct.[7]

3. Immunoaffinity Chromatography

  • Column Preparation: Use a column packed with a monoclonal antibody specific for εdA (e.g., clone EM-A-4) coupled to a solid support like Sepharose beads.[11]

  • Loading: Apply the DNA hydrolysate to the pre-equilibrated immunoaffinity column.

  • Washing: Wash the column extensively with buffer (e.g., phosphate-buffered saline) to remove unmodified nucleotides.

4. Elution of εdA

  • Elute the bound εdA adducts from the column using a solution such as 50% methanol or a mild ammonia solution.

  • Collect the eluate and dry it under vacuum.

5. ³²P-Postlabeling

  • The core of this sensitive detection method involves the transfer of ³²P-orthophosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the enriched adducts.[12][13]

  • Re-dissolve the dried eluate in a solution containing T4 polynucleotide kinase and [γ-³²P]ATP.

  • Incubate to allow for the radiolabeling of the εdA 3'-monophosphates.

6. Thin-Layer Chromatography (TLC)

  • Spot the ³²P-labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

  • Develop the chromatogram using a multi-directional solvent system to separate the labeled εdA from any remaining contaminants.[7]

7. Detection and Quantification

  • Expose the TLC plate to a phosphor screen or X-ray film for autoradiography.

  • The spot corresponding to εdA can be identified by running a radiolabeled εdA standard in parallel.

  • Quantify the radioactivity in the εdA spot using a phosphorimager or by scintillation counting of the excised spot.

  • Calculate the adduct level relative to the total amount of parent nucleotide, which can be determined by HPLC analysis of a small aliquot of the initial DNA hydrolysate.[7]

Protocol 2: On-line Immunoaffinity Chromatography with LC-MS/MS Detection

This method offers an automated and non-radioactive alternative for quantification, with high specificity provided by tandem mass spectrometry.[14]

A 1. DNA Isolation & Hydrolysis B 2. Addition of Isotope-Labeled Internal Standard A->B C 3. On-line Immunoaffinity Trapping B->C Inject Sample D 4. Elution to LC Column C->D Automated Valve Switch E 5. HPLC Separation D->E F 6. Electrospray Ionization (ESI) E->F G 7. Tandem Mass Spectrometry (MS/MS) Detection F->G Selected Reaction Monitoring

Caption: Workflow for on-line immunoaffinity LC-MS/MS detection of εdA.

1. DNA Isolation and Hydrolysis

  • Isolate and hydrolyze DNA to nucleosides as described in Protocol 1.

2. Internal Standard

  • Add a known amount of a stable isotope-labeled εdA internal standard to the hydrolysate for accurate quantification.

3. On-line Immunoaffinity LC-MS/MS

  • The system consists of an HPLC system coupled to a tandem mass spectrometer, with an immunoaffinity column placed in-line before the analytical column.[14]

  • Injection & Trapping: Inject the DNA hydrolysate (containing the internal standard) onto the immunoaffinity column, where εdA is selectively captured. Unmodified nucleosides are washed to waste.

  • Elution & Separation: Through automated valve switching, the mobile phase is changed to elute the captured εdA from the immunoaffinity column directly onto a reverse-phase analytical column (e.g., graphitized carbon) for chromatographic separation.

  • Detection: The eluent from the analytical column is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.

  • Quantification: Monitor for specific precursor-to-product ion transitions for both the native εdA and the isotope-labeled internal standard using Selected Reaction Monitoring (SRM). The ratio of the peak areas allows for precise quantification. This method can achieve a sensitivity in the range of approximately 5 adducts in 10⁸ normal nucleotides from a 100-µg DNA sample.[14]

References

Application Notes and Protocols for FRET Assay Design Using 1,N6-Ethenoadenosine as a Donor Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two molecules in the range of 1-10 nanometers. This process involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a valuable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity.

1,N6-ethenoadenosine (ε-A), a fluorescent analog of adenosine, has emerged as a useful intrinsic donor fluorophore for FRET-based assays, particularly in the study of ATP-binding proteins and enzymes. Its relatively small size minimizes steric hindrance compared to larger extrinsic fluorophores, and its spectral properties are compatible with a range of commonly used acceptor dyes. This document provides a detailed guide for designing and implementing FRET assays using ε-A and its derivatives, such as ε-ATP, as a donor fluorophore.

Spectral Properties of 1,N6-Ethenoadenosine

The suitability of a fluorophore for FRET is determined by its spectral properties. 1,N6-ethenoadenosine exhibits excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. These properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~300-310 nm
Emission Maximum (λem)~410-415 nm
Molar Extinction Coefficient (ε)5,600 M-1cm-1 at 275 nm
Quantum Yield (Φ)~0.54 (for ε-ATP)
Lifetime (τ)~28 ns (for ε-ATP)

FRET Pair Selection with ε-A as a Donor

The selection of an appropriate acceptor fluorophore is critical for a successful FRET experiment. The primary criterion for a good FRET pair is a significant overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. For ε-A, with its emission maximum around 410-415 nm, several classes of dyes can serve as suitable acceptors.

Acceptor FluorophoreExcitation Max (nm)Emission Max (nm)Förster Distance (R0) with ε-A (Å)
Fluorescein~494~518~41
Rhodamine~540~570
Prodan~360~440
Dansyl~335~518

Principle of ε-A Based FRET Assay

The fundamental principle of a FRET assay using ε-A as a donor involves monitoring the change in fluorescence intensity of either the donor or the acceptor upon molecular interaction. When the donor (ε-A) and acceptor are in close proximity (typically <10 nm), excitation of the donor leads to energy transfer to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.

FRET_Principle cluster_no_interaction No Interaction (No FRET) cluster_interaction Interaction (FRET) Donor_NI ε-A Emission_NI Donor Emission (410 nm) Donor_NI->Emission_NI hv Donor_I ε-A Acceptor_NI Acceptor Excitation_NI Excitation (310 nm) Excitation_NI->Donor_NI hv Acceptor_I Acceptor Donor_I->Acceptor_I Energy Transfer Donor_Emission_I Quenched Donor Emission Donor_I->Donor_Emission_I Acceptor_Emission_I Acceptor Emission Acceptor_I->Acceptor_Emission_I hv Excitation_I Excitation (310 nm) Excitation_I->Donor_I hv

Caption: Principle of FRET using ε-A as a donor.

Experimental Workflow

A typical workflow for an ε-A based FRET assay involves several key steps, from sample preparation to data analysis.

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Labeling of Molecules (Protein, DNA, etc.) p2 Purification of Labeled Molecules p1->p2 p3 Quantification and Quality Control p2->p3 e1 Sample Preparation (Donor-only, Acceptor-only, FRET sample) p3->e1 e2 Instrument Setup (Fluorometer/Plate Reader) e1->e2 e3 Fluorescence Measurement (Emission Spectra/Intensity) e2->e3 a1 Correction for Background and Crosstalk e3->a1 a2 Calculation of FRET Efficiency (E) a1->a2 a3 Data Interpretation (Binding affinity, kinetics, etc.) a2->a3

Caption: General workflow for an ε-A based FRET assay.

Protocols

Protocol 1: Labeling of Protein with an Acceptor Fluorophore

This protocol provides a general guideline for labeling a protein with a thiol-reactive acceptor dye, such as a maleimide (B117702) derivative.

Materials:

  • Protein of interest with a free cysteine residue

  • Thiol-reactive acceptor dye (e.g., fluorescein-5-maleimide)

  • Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl)

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to expose the cysteine for labeling, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column.

  • Dye Preparation: Dissolve the maleimide dye in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add a 100-fold molar excess of a quenching reagent to stop the labeling reaction. Incubate for 15 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye at its absorption maximum.

Protocol 2: FRET Measurement and Data Analysis

This protocol describes how to perform FRET measurements using a fluorometer.

Materials:

  • ε-ATP (or other ε-A derivative)

  • Acceptor-labeled protein

  • FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Fluorometer with excitation and emission monochromators or filters

Procedure:

  • Instrument Setup: Set the excitation wavelength to 310 nm. Set the emission scan range from 350 nm to 600 nm.

  • Sample Preparation: Prepare the following samples in the FRET buffer:

    • Buffer blank: FRET buffer only.

    • Donor-only: A solution containing the ε-ATP and the unlabeled protein.

    • Acceptor-only: A solution containing the acceptor-labeled protein.

    • FRET sample: A solution containing both ε-ATP and the acceptor-labeled protein.

  • Fluorescence Measurements:

    • Record the emission spectrum of the buffer blank and subtract it from all subsequent measurements.

    • Record the emission spectrum of the donor-only sample. The peak at ~410 nm corresponds to the donor fluorescence (FD).

    • Excite the acceptor-only sample at 310 nm to measure any direct excitation of the acceptor at the donor's excitation wavelength.

    • Record the emission spectrum of the FRET sample. The quenched donor fluorescence at ~410 nm (FDA) and the sensitized acceptor emission will be observed.

  • Data Analysis:

    • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation:

      • E = 1 - (FDA / FD)

      • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Example Data Analysis

The following table provides an example of how to calculate FRET efficiency from raw fluorescence intensity data.

SampleDonor Emission Intensity at 410 nm (Arbitrary Units)
Donor-only (FD)1000
FRET Sample (FDA)300
Calculated FRET Efficiency (E) 0.70 (or 70%)

Signaling Pathway Visualization

ε-A based FRET assays can be employed to study various signaling pathways involving ATP-binding proteins, such as kinases and G-proteins. The following diagram illustrates a generic kinase activity assay.

Kinase_Assay cluster_components Assay Components cluster_reaction Kinase Reaction Kinase Kinase No_Binding No Binding (Low FRET) Binding Kinase-Substrate-ε-ATP Complex (High FRET) Kinase->Binding Substrate Peptide Substrate (Acceptor Labeled) Substrate->Binding eATP ε-ATP (Donor) eATP->Binding Phosphorylation Phosphorylation & Product Release (Low FRET) Binding->Phosphorylation ATP Hydrolysis

Caption: FRET-based kinase activity assay.

Troubleshooting

ProblemPossible CauseSolution
Low FRET Efficiency * Labeling sites are too far apart. * Incorrect orientation of fluorophores. * Inefficient labeling.* Re-engineer the protein to bring labeling sites closer. * Use linkers of different lengths. * Optimize the labeling protocol.
High Background Fluorescence * Presence of unreacted dye. * Autofluorescence from sample components.* Ensure thorough purification after labeling. * Use a buffer blank subtraction.
Photobleaching * Prolonged exposure to excitation light.* Reduce the excitation intensity or exposure time. * Use an anti-photobleaching agent.

Conclusion

1,N6-ethenoadenosine and its derivatives are valuable tools for designing FRET-based assays to study molecular interactions and enzyme kinetics, especially for ATP-dependent processes. The relatively straightforward implementation and the ability to use a minimally perturbing fluorescent analog of a natural ligand make this approach attractive for a wide range of applications in basic research and drug discovery. Careful selection of the acceptor fluorophore, optimization of labeling and experimental conditions, and appropriate data analysis are key to obtaining reliable and meaningful results.

Applications of 1,N6-Etheno-ara-adenosine in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,N6-etheno-ara-adenosine (ε-ara-A) is a fluorescent analog of adenosine (B11128), characterized by an additional etheno bridge between the N1 and N6 positions of the adenine (B156593) ring and an arabinose sugar moiety. This modification confers intrinsic fluorescence, making it a valuable tool in molecular biology research. Its structural similarity to adenosine allows it to be recognized by various enzymes, while its fluorescent properties enable the study of molecular interactions and dynamics. This document provides detailed application notes and protocols for the use of ε-ara-A and its derivatives in various molecular biology applications.

Key Applications

This compound and its phosphorylated derivatives (ε-ara-ADP, ε-ara-ATP) have several key applications in molecular biology, primarily leveraging their fluorescent properties:

  • Fluorescent Probe for Enzyme Kinetics and Binding Assays: The change in fluorescence properties of etheno-adenosine derivatives upon binding to proteins or incorporation into nucleic acids allows for real-time monitoring of enzymatic reactions and binding events.

  • Investigation of DNA and RNA Structure and Dynamics: When incorporated into oligonucleotides, ε-ara-A serves as a spectroscopic probe to study nucleic acid conformation, protein-nucleic acid interactions, and DNA repair mechanisms.

  • Antiviral and Anticancer Research: As a nucleoside analog, ε-ara-A has potential applications in the development of therapeutic agents. Its effects on cell viability and viral replication can be studied using various cellular assays.

Data Presentation

Table 1: Spectroscopic Properties of 1,N6-Ethenoadenosine Derivatives
CompoundExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)Reference(s)
1,N6-ethenoadenosine (εA)~300~410~6,000 at 275 nm0.54-[1]
1,N6-etheno-AMP (ε-AMP)250-300415---[2]
1,N6-etheno-ADP (ε-ADP)3004156,000 at 275 nm--
1,N6-etheno-ATP (ε-ATP)3004156,000 at 275 nm--
Nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+)300410-0.0282.1[3][4]
1,N6-etheno-2-aza-adenosine358494---[5][6]

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for Enzyme Activity

This protocol describes a competitive fluorescence polarization (FP) assay to measure the activity of ADP-producing enzymes, such as kinases and ATPases, using ε-ADP.

Principle: The assay is based on the displacement of a fluorescent ε-ADP tracer from a specific anti-ADP antibody. When the enzyme produces ADP, it competes with the ε-ADP tracer for antibody binding, leading to a decrease in fluorescence polarization.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • ATP

  • ε-ADP (as the fluorescent tracer)

  • Anti-ADP antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween-20)

  • Stop/Detection buffer (assay buffer containing EDTA to stop the enzymatic reaction)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Enzyme Reaction: a. In the microplate, add the enzyme, any test compounds (inhibitors), and assay buffer. b. Initiate the reaction by adding a mixture of ATP and the enzyme's substrate. The ATP concentration should be near the enzyme's Km. c. Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 60 minutes) to allow for sufficient product formation.

  • Detection: a. Prepare a detection mixture by diluting the anti-ADP antibody and ε-ADP tracer in the stop/detection buffer. b. Add the detection mixture to all wells to stop the enzymatic reaction. c. Incubate the plate at room temperature for at least 60 minutes to allow the antibody-nucleotide binding to reach equilibrium.

  • Measurement: a. Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: a. Generate a standard curve by plotting the fluorescence polarization values against known concentrations of ADP. b. Convert the FP signal from the enzyme reactions into the amount of ADP produced using the standard curve. c. For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

FP_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection A Add Enzyme + Inhibitor B Add ATP + Substrate A->B C Incubate B->C D Add Detection Mix (ε-ADP + Antibody) C->D E Incubate D->E F Measure Fluorescence Polarization E->F G Data Analysis (IC50 determination) F->G

Oligonucleotide Synthesis Workflow
Protocol 3: Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using a standard MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls. c. Incubate for 24, 48, or 72 hours.

  • MTT Assay: a. Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. b. Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 5 minutes.

  • Measurement and Analysis: a. Measure the absorbance at ~570 nm. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Purinergic Signaling Pathway

1,N6-etheno-ATP can be used as a stable, fluorescent analog of ATP to study purinergic signaling. It can act as an agonist for P2 receptors, and its breakdown by ectonucleotidases can be monitored.

Purinergic_Signaling ext_eATP Extracellular ε-ATP P2X P2X Receptors ext_eATP->P2X P2Y P2Y Receptors ext_eATP->P2Y ext_eADP Extracellular ε-ADP ext_eATP->ext_eADP CD39 Ion_Channel Ion Channel Opening (Ca²⁺, Na⁺ influx) P2X->Ion_Channel G_Protein G-Protein Activation P2Y->G_Protein Cellular_Response Cellular Response Ion_Channel->Cellular_Response PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Cellular_Response CD39 CD39 (Ectonucleotidase) ext_eADO Extracellular ε-Adenosine ext_eADP->ext_eADO CD73 CD73 CD73 (Ecto-5'-nucleotidase) P1 P1 Receptors (Adenosine Receptors) ext_eADO->P1 AC Adenylyl Cyclase Modulation P1->AC cAMP cAMP Levels (up or down) AC->cAMP cAMP->Cellular_Response

Purinergic Signaling Pathway
Base Excision Repair (BER) Pathway

Oligonucleotides containing this compound can be used as substrates to study the enzymes involved in the base excision repair pathway, which is responsible for repairing small base lesions.

BER_Pathway DNA_damage DNA with ε-ara-A lesion AP_site AP Site (Apurinic/Apyrimidinic) DNA_damage->AP_site Base Removal Glycosylase DNA Glycosylase (e.g., AAG) Glycosylase->DNA_damage Nick Single-Strand Break (Nick) AP_site->Nick Incision APE1 APE1 (AP Endonuclease) APE1->AP_site Gap_filled Gap Filled Nick->Gap_filled Gap Filling PolB DNA Polymerase β PolB->Nick Repaired_DNA Repaired DNA Gap_filled->Repaired_DNA Ligation Ligase DNA Ligase Ligase->Gap_filled

Base Excision Repair Pathway

References

Illuminating the Actin Cytoskeleton: Utilizing ε-ADP to Investigate Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic polymerization and depolymerization of the actin cytoskeleton are fundamental to a myriad of cellular processes, including cell motility, morphogenesis, and intracellular transport. The intricate regulation of these dynamics is tightly coupled to the nucleotide state of actin monomers, specifically their binding to ATP, its hydrolysis to ADP-Pᵢ, and subsequent phosphate (B84403) release to yield ADP-actin. To dissect these complex mechanisms, researchers have increasingly turned to fluorescent nucleotide analogs, among which 1,N⁶-ethenoadenosine 5'-diphosphate (ε-ADP) has emerged as a powerful tool. This document provides detailed application notes and protocols for utilizing ε-ADP to investigate the kinetics and regulation of actin polymerization.

ε-ADP is a fluorescent analog of ADP that can be incorporated into actin monomers. Its fluorescence properties are sensitive to the local environment, providing a real-time readout of nucleotide exchange, binding to actin-binding proteins (ABPs), and the incorporation of ADP-actin into filaments. These characteristics make ε-ADP an invaluable probe for a range of biophysical and biochemical assays.

Key Applications of ε-ADP in Actin Research

  • Monitoring Nucleotide Exchange on G-actin: The fluorescence of ε-ADP changes upon binding to G-actin, allowing for the real-time measurement of nucleotide exchange kinetics.

  • Investigating the Polymerization of ADP-actin: ε-ADP-loaded actin monomers can be used to directly study the polymerization dynamics of ADP-actin, which is often transient and difficult to isolate.

  • Probing the Interaction with Actin-Binding Proteins: The binding of ABPs to ε-ADP-actin can alter its fluorescence, providing insights into how these proteins recognize and regulate different nucleotide states of actin.

  • Visualizing ADP-actin in Filaments: Through fluorescence microscopy techniques, ε-ADP allows for the visualization and tracking of ADP-rich regions within actin filaments, shedding light on filament aging and disassembly processes.

Data Presentation: Quantitative Parameters of Actin Polymerization

The nucleotide bound to actin significantly influences its polymerization kinetics. The following tables summarize key quantitative data for different nucleotide states of actin, providing a baseline for interpreting experiments using ε-ADP.

Table 1: Critical Concentrations (Cc) for Actin Polymerization

Actin Nucleotide StateBarbed End Cc (µM)Pointed End Cc (µM)Method
Mg-ATP-actin0.10.6Pyrene Assay / Microscopy
Mg-ADP-Pᵢ-actin0.06~0.06Fluorescence Microscopy
Mg-ADP-actin1.81.8Fluorescence Microscopy

Table 2: Association and Dissociation Rate Constants for Actin Polymerization

Actin Nucleotide StateEndAssociation Rate Constant (k₊) (µM⁻¹s⁻¹)Dissociation Rate Constant (k₋) (s⁻¹)
Mg-ATP-actinBarbed~10-12~1.3-7.2
Pointed~1.0-1.3~0.2-0.25
Mg-ADP-Pᵢ-actinBarbed3.40.2
Pointed--
Mg-ADP-actinBarbed2.95.4
Pointed0.140.25

Note: The exact values can vary depending on the specific experimental conditions (e.g., ionic strength, temperature, and presence of actin-binding proteins).

Experimental Protocols

Protocol 1: Preparation of ε-ADP-G-actin

This protocol describes the preparation of monomeric actin (G-actin) loaded with ε-ADP.

Materials:

  • Purified G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • ε-ADP (e.g., from Jena Bioscience)

  • Apyrase (to remove contaminating ATP and ADP)

  • G-buffer without ATP

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Apyrase Treatment: To ensure complete removal of endogenous nucleotides, treat the purified G-actin with apyrase. Incubate 5 µM G-actin with 0.1 U/mL apyrase in G-buffer without ATP for 1 hour at 4°C.

  • Nucleotide Exchange: Add a 10-fold molar excess of ε-ADP to the apyrase-treated G-actin.

  • Incubation: Incubate the mixture for at least 4 hours, or overnight, at 4°C with gentle rocking to allow for complete nucleotide exchange.

  • Removal of Unbound Nucleotide: Remove the unbound ε-ADP and apyrase by dialysis against G-buffer without ATP or by using centrifugal concentrators. Perform multiple buffer changes to ensure complete removal.

  • Quantification: Determine the concentration of the ε-ADP-G-actin by measuring its absorbance at 290 nm (ε₂₉₀ = 26,600 M⁻¹cm⁻¹) and assess the degree of labeling by measuring the fluorescence of ε-ADP.

Protocol 2: Monitoring Actin Polymerization using ε-ADP Fluorescence

This protocol outlines how to use the change in ε-ADP fluorescence to monitor the polymerization of actin.

Materials:

  • ε-ADP-G-actin (from Protocol 1)

  • Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.2 mM ε-ADP)

  • Spectrofluorometer

Procedure:

  • Baseline Measurement: Dilute the ε-ADP-G-actin to the desired final concentration in G-buffer and record the baseline fluorescence intensity (Excitation: ~340 nm, Emission: ~410 nm).

  • Initiate Polymerization: Initiate polymerization by adding the polymerization buffer to the ε-ADP-G-actin solution.

  • Kinetic Measurement: Immediately start recording the fluorescence intensity over time. An increase in fluorescence intensity indicates the incorporation of ε-ADP-actin into filaments.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of fluorescence increase corresponds to the initial rate of polymerization.

Protocol 3: Total Internal Reflection Fluorescence Microscopy (TIRFM) of ε-ADP-Actin Filaments

This protocol allows for the direct visualization of single actin filaments containing ε-ADP.

Materials:

  • ε-ADP-G-actin (from Protocol 1)

  • Unlabeled G-actin

  • TIRFM buffer (e.g., 10 mM imidazole (B134444) pH 7.0, 50 mM KCl, 1 mM MgCl₂, 0.2 mM ε-ADP, 1 mM EGTA, oxygen scavenger system)

  • TIRF microscope with appropriate laser lines and filters for ε-ADP visualization.

  • Functionalized glass coverslips (e.g., coated with NEM-myosin)

Procedure:

  • Prepare Actin Monomers: Mix ε-ADP-G-actin with unlabeled G-actin to the desired labeling ratio (e.g., 10%).

  • Assemble Flow Cell: Assemble a flow cell using a functionalized coverslip.

  • Initiate Polymerization and Observe: Introduce the actin monomer mix in TIRFM buffer into the flow cell to initiate polymerization.

  • Image Acquisition: Immediately begin acquiring images using the TIRF microscope. Capture time-lapse sequences to observe filament elongation.

  • Data Analysis: Analyze the acquired images to measure filament elongation rates, and observe the distribution of ε-ADP along the filaments.

Visualizations

Signaling Pathway: Actin Polymerization Cycle

Actin_Polymerization_Cycle G_ATP G-actin (ATP) F_ATP F-actin (ATP) G_ATP->F_ATP Polymerization F_ADP_Pi F-actin (ADP-Pi) F_ATP->F_ADP_Pi ATP Hydrolysis F_ADP F-actin (ADP) F_ADP_Pi->F_ADP Pi Release G_ADP G-actin (ADP) F_ADP->G_ADP Depolymerization G_ADP->G_ATP Nucleotide Exchange

Caption: The ATP-dependent cycle of actin polymerization and depolymerization.

Experimental Workflow: TIRFM Assay

TIRFM_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Actin_Prep Prepare ε-ADP-G-actin and unlabeled G-actin mix Initiate Introduce actin mix into flow cell to initiate polymerization Actin_Prep->Initiate Buffer_Prep Prepare TIRFM Buffer with oxygen scavenger system Buffer_Prep->Initiate Flow_Cell Assemble functionalized flow cell Flow_Cell->Initiate Image Acquire time-lapse images using TIRF microscope Initiate->Image Measure Measure filament elongation rates Image->Measure Analyze Analyze ε-ADP distribution along filaments Image->Analyze

Caption: Workflow for a Total Internal Reflection Fluorescence Microscopy (TIRFM) assay.

Logical Relationship: Nucleotide State and Actin Dynamics

Actin_Nucleotide_State ATP_Actin ATP-Actin High_Poly High Polymerization Rate ATP_Actin->High_Poly ADP_Pi_Actin ADP-Pi-Actin Intermediate_Stability Intermediate Filament Stability ADP_Pi_Actin->Intermediate_Stability ADP_Actin ADP-Actin Low_Poly Low Polymerization Rate ADP_Actin->Low_Poly High_Depoly High Depolymerization Rate ADP_Actin->High_Depoly

Caption: The influence of the nucleotide state on actin polymerization and stability.

Troubleshooting & Optimization

How to solve pH stability issues with 1,N6-ethenoadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,N6-ethenoadenosine (εA) and its derivatives. The focus is on addressing pH stability issues that can impact experimental outcomes.

Troubleshooting Guide: pH-Related Issues with 1,N6-Ethenoadenosine

This guide is designed to help you identify and resolve common problems encountered during experiments involving εA that may be related to pH.

Issue Potential Cause Recommended Solution
Inconsistent or low fluorescence signal pH of the buffer is outside the optimal range (pH 6-8). The fluorescence of εA is highly sensitive to pH. Below pH 6.0, protonation of the etheno group can occur, leading to a decrease in quantum yield.1. Verify the pH of your experimental buffer using a calibrated pH meter.2. Adjust the buffer pH to be within the 6.0-8.0 range.3. Consider using a buffer system with a pKa close to your desired experimental pH for better stability.
Degradation of εA due to acidic or alkaline conditions. While generally stable, prolonged exposure to harsh pH conditions can lead to hydrolysis of the etheno group or the glycosidic bond.1. Prepare fresh solutions of εA for each experiment.2. Avoid storing εA solutions at very low or high pH for extended periods.3. If your experiment requires a pH outside the optimal range, minimize the incubation time.
Shifting fluorescence emission or excitation spectra Protonation of the 1,N6-etheno ring system at acidic pH. This leads to a blue shift in the fluorescence emission spectrum.1. Confirm the pH of your sample.2. If a spectral shift is observed, it may indicate a lower-than-expected pH.3. Use this property to your advantage if you are studying pH changes in your system.
Variable enzyme kinetics or binding affinities pH-dependent conformational changes in the target protein. The interaction of εA with a protein can be influenced by the protonation state of amino acid residues in the binding pocket.1. Determine the optimal pH for your enzyme or protein of interest.2. Perform your experiments at a constant, buffered pH.3. Consider performing a pH titration experiment to understand how pH affects the interaction.
pH-induced alteration of the εA molecule itself. Changes in the protonation state of εA can affect its ability to bind to the target protein.1. Ensure your experimental pH is within the stable range for εA.2. If you suspect pH is altering the ligand, perform control experiments with a pH-insensitive fluorescent probe if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with 1,N6-ethenoadenosine?

A1: The optimal pH range for maintaining the stability and fluorescence of 1,N6-ethenoadenosine is generally between pH 6.0 and 8.0. Within this range, the etheno group is not protonated, and the molecule exhibits its characteristic fluorescence.

Q2: How does pH affect the fluorescence of εA?

A2: The fluorescence of εA is pH-dependent. In acidic solutions (below pH 6.0), the 1,N6-etheno ring system can become protonated, leading to a decrease in fluorescence quantum yield and a blue shift in the emission spectrum.

Q3: Is 1,N6-ethenoadenosine stable to hydrolysis?

A3: 1,N6-ethenoadenosine is relatively stable under neutral and mildly acidic conditions. However, prolonged exposure to strongly acidic or alkaline conditions can lead to hydrolysis of the etheno ring or the glycosidic bond. It is always recommended to prepare fresh solutions for optimal results.

Q4: Can I use εA derivatives in live-cell imaging?

A4: Yes, εA derivatives are often used as fluorescent probes in living cells. However, it is crucial to consider the intracellular pH and the potential for enzymatic modification of the probe. Buffering the extracellular medium can help maintain a stable intracellular pH.

Q5: My fluorescence signal is decreasing over time, even at neutral pH. What could be the cause?

A5: Besides pH instability, photobleaching can cause a decrease in fluorescence signal. This is especially true with intense or prolonged illumination. To minimize photobleaching, reduce the excitation light intensity, decrease the exposure time, and use an anti-fade reagent if compatible with your experimental system. Additionally, ensure that your sample is not contaminated with any quenching agents.

Quantitative Data Summary

The following table summarizes key quantitative data related to the pH-dependent properties of 1,N6-ethenoadenosine.

ParameterValueReference/Note
Optimal pH Range 6.0 - 8.0General consensus from biochemical studies.
pKa ~4.1For the protonation of the etheno ring system.
Excitation Maximum (λex) ~300 nmIn neutral aqueous solution.
Emission Maximum (λem) ~410 nmIn neutral aqueous solution.

Experimental Protocols

Protocol 1: General Preparation and Handling of 1,N6-Ethenoadenosine Solutions
  • Reconstitution: Dissolve lyophilized 1,N6-ethenoadenosine in a high-quality, nuclease-free buffer of your choice (e.g., 10 mM Tris-HCl, 10 mM HEPES) at the desired pH (ideally between 6.0 and 8.0).

  • Concentration Determination: Determine the precise concentration of the εA solution spectrophotometrically using its molar extinction coefficient.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment and keep them on ice.

Protocol 2: Monitoring ATPase Activity using ε-ATP

This protocol describes a continuous assay to monitor ATPase activity by measuring the increase in fluorescence upon hydrolysis of ε-ATP to ε-ADP.

  • Reaction Buffer: Prepare a reaction buffer at the optimal pH for the ATPase being studied (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5).

  • Reaction Mixture: In a fluorometer cuvette or a microplate well, prepare the reaction mixture containing the reaction buffer, the ATPase enzyme, and any other required cofactors.

  • Initiate Reaction: Start the reaction by adding ε-ATP to a final concentration typically in the low micromolar range.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup buffer_prep Buffer pH Verification buffer_prep->reaction_setup data_acq Data Acquisition reaction_setup->data_acq data_proc Data Processing data_acq->data_proc interp Interpretation data_proc->interp purinergic_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space eATP ε-ATP eADO ε-Adenosine eATP->eADO Hydrolysis (Ectonucleotidases) P2R P2 Receptors eATP->P2R Activates AdoR Adenosine Receptors eADO->AdoR Activates Signaling Downstream Signaling P2R->Signaling AdoR->Signaling

Optimizing coupling efficiency for 1,N6-ethenoadenosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,N6-ethenoadenosine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiency and troubleshooting common issues encountered during oligonucleotide synthesis with this modified phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is 1,N6-ethenoadenosine phosphoramidite and what are its primary applications?

A1: 1,N6-ethenoadenosine phosphoramidite is a chemically modified nucleoside building block used in solid-phase oligonucleotide synthesis. The 1,N6-etheno modification introduces a fluorescent probe into the resulting DNA or RNA strand. This intrinsic fluorescence is highly valuable for studying nucleic acid structure and function, including protein-nucleic acid interactions and as a sensitive reporter in diagnostic assays.

Q2: What is the expected coupling efficiency for 1,N6-ethenoadenosine phosphoramidite?

A2: With optimized protocols, a coupling efficiency of greater than 98.5% per step can be achieved for 1,N6-ethenoadenosine phosphoramidite.[1] Some studies have even reported efficiencies exceeding 99%.[2] Achieving such high efficiency is critical for the synthesis of high-quality, full-length oligonucleotides.

Q3: Is 1,N6-ethenoadenosine phosphoramidite stable under standard oligonucleotide synthesis conditions?

A3: 1,N6-ethenoadenosine phosphoramidite is known to be sensitive to both acidic and basic conditions.[1][2] Therefore, careful consideration of the deprotection strategy is necessary to ensure the integrity of the final oligonucleotide. Standard phosphoramidite synthesis cycles, which involve acidic detritylation and subsequent capping and oxidation steps, are generally compatible, but prolonged exposure to harsh acidic or basic reagents during deprotection should be avoided.

Q4: What activators are recommended for coupling 1,N6-ethenoadenosine phosphoramidite?

A4: While standard activators like 1H-Tetrazole can be used effectively, for modified phosphoramidites, especially those with potential steric hindrance, stronger activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended to ensure high coupling efficiency. The choice of activator may require optimization depending on the specific sequence and synthesis scale.

Q5: How should 1,N6-ethenoadenosine phosphoramidite be stored?

A5: Like most phosphoramidites, it is highly sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8°C) in a desiccated environment. Once dissolved in anhydrous acetonitrile (B52724), the solution should be used promptly, ideally within a few days, to minimize degradation.

Troubleshooting Guide

This guide addresses common problems encountered when using 1,N6-ethenoadenosine phosphoramidite.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency (<98%) 1. Suboptimal Activator: The activator may not be strong enough for this modified base. 2. Insufficient Coupling Time: The standard coupling time for unmodified bases may be too short. 3. Degraded Phosphoramidite: The phosphoramidite may have degraded due to moisture or oxidation. 4. Reagent Issues: Moisture in the acetonitrile or other reagents can significantly reduce coupling efficiency.1. Switch to a stronger activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). 2. Increase the coupling time. For modified phosphoramidites, a coupling time of 3-5 minutes is often beneficial. 3. Use fresh, high-quality phosphoramidite. Ensure proper storage and handling under anhydrous conditions. 4. Use fresh, anhydrous acetonitrile and ensure all other reagents are of high purity and low water content.
Signal Loss or Modification during Deprotection 1. Harsh Deprotection Conditions: The 1,N6-etheno modification is sensitive to strong bases and acids.[1][2] 2. Prolonged Deprotection Time: Extended exposure to deprotection reagents can lead to degradation of the modified base.1. Utilize milder deprotection conditions. If using ammonium (B1175870) hydroxide (B78521), ensure the deprotection is not overly prolonged. For highly sensitive sequences, consider alternative deprotection reagents like potassium carbonate in methanol. 2. Optimize the deprotection time. For standard ammonium hydroxide deprotection, aim for the shortest time necessary to remove the protecting groups from the standard bases.
N+1 Peak in Final Product Analysis (HPLC/MS) 1. Phosphoramidite Dimer Formation: The activator may be causing a small amount of detritylation of the phosphoramidite in solution, leading to dimer formation and incorporation.1. Use fresh activator solution. 2. Consider using an activator with a slightly lower acidity if this problem persists.
Incomplete Deprotection of Standard Bases 1. Insufficient Deprotection: Milder deprotection conditions used to protect the 1,N6-ethenoadenosine may not be sufficient to fully deprotect standard bases like dG.1. If using mild deprotection, ensure that the protecting groups on the standard bases are also labile under these conditions (e.g., using Pac or iPr-Pac for A and G). 2. Carefully optimize the deprotection time and temperature to find a balance between complete deprotection of standard bases and preservation of the 1,N6-ethenoadenosine.

Data Presentation

The following tables summarize key quantitative data for optimizing the use of 1,N6-ethenoadenosine phosphoramidite.

Table 1: Recommended Coupling Conditions

ParameterStandard ConditionsRecommended for 1,N6-Ethenoadenosine
Phosphoramidite Concentration 0.05 - 0.1 M0.1 M
Activator 1H-Tetrazole (0.45 M)5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 4,5-Dicyanoimidazole (DCI) (0.5 M)
Coupling Time 30 - 60 seconds180 - 300 seconds
Expected Coupling Efficiency >99% (for standard bases)>98.5%[1]

Table 2: Deprotection Condition Guidelines

Deprotection ReagentTemperatureTimeSuitability for 1,N6-Ethenoadenosine
Concentrated Ammonium Hydroxide55°C8-12 hoursSuitable, but monitor for potential degradation with prolonged exposure.
Ammonium Hydroxide/Methylamine (AMA)65°C10-15 minutesPotentially suitable, but the high reactivity may affect the etheno moiety. Requires careful optimization.
Potassium Carbonate in MethanolRoom Temperature4-6 hoursRecommended for highly sensitive oligonucleotides.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for 1,N6-Ethenoadenosine Phosphoramidite

This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer.

  • Deblocking: The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain using a 3% trichloroacetic acid (TCA) solution in dichloromethane.

  • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and any residual moisture.

  • Coupling: A solution of 1,N6-ethenoadenosine phosphoramidite (0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 3-5 minutes.

  • Wash: The column is again washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations. This is typically achieved using a two-part capping reagent: Cap A (acetic anhydride/2,6-lutidine/THF) and Cap B (16% 1-methylimidazole/THF). The capping step is typically 15-30 seconds.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

  • Wash: A final wash with anhydrous acetonitrile prepares the column for the next coupling cycle.

Protocol 2: Deprotection and Cleavage

This protocol describes a standard deprotection procedure for oligonucleotides containing 1,N6-ethenoadenosine.

  • Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection: The supernatant containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8 hours to remove the protecting groups from the standard nucleobases.

  • Evaporation: The ammonium hydroxide solution is evaporated to dryness using a vacuum concentrator.

  • Reconstitution: The oligonucleotide pellet is reconstituted in nuclease-free water or a suitable buffer for subsequent purification and analysis.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected CheckReagents Check Reagent Quality (Anhydrous MeCN, Fresh Amidite/Activator) Start->CheckReagents CheckReagents->Start Reagents Faulty IncreaseTime Increase Coupling Time (e.g., to 3-5 min) CheckReagents->IncreaseTime Reagents OK ChangeActivator Switch to Stronger Activator (e.g., ETT, DCI) IncreaseTime->ChangeActivator ReEvaluate Re-evaluate Coupling Efficiency ChangeActivator->ReEvaluate

References

Minimizing autofluorescence when imaging ethenoadenosine in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize autofluorescence when imaging ethenoadenosine (εAdo) in cells.

Troubleshooting Guide

This guide addresses common issues encountered during ethenoadenosine imaging experiments in a question-and-answer format.

Q1: My ethenoadenosine signal is very weak and difficult to distinguish from the background. What can I do?

A1: A low signal-to-noise ratio is a frequent challenge. Here are several strategies to enhance your ethenoadenosine signal and reduce background noise:

  • Optimize Ethenoadenosine Concentration: Ensure you are using an optimal concentration of the ethenoadenosine probe. Titrate the concentration to find the best balance between a strong signal and minimal cellular perturbation.

  • Increase Excitation Power/Exposure Time: While this can increase your signal, be cautious as it can also lead to phototoxicity and photobleaching of your sample.

  • Use a Brighter Fluorophore: If your experimental design allows, consider using a brighter fluorescent probe with a high quantum yield to improve signal detection.[1]

  • Implement Autofluorescence Reduction Techniques: High background is often due to cellular autofluorescence. The following sections provide detailed strategies to address this.

Q2: I observe high background fluorescence across my entire cell, masking the specific ethenoadenosine signal. How can I identify the source of this background?

A2: The first step is to determine if the background is from cellular autofluorescence or other sources.

  • Image an Unstained Control: Acquire an image of your cells without any fluorescent label under the same imaging conditions. The fluorescence detected in this sample is attributable to autofluorescence.[2]

  • Check Your Cell Culture Medium: Some components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[1][3] Consider using a phenol red-free medium or reducing the FBS concentration during imaging.[1][3]

  • Evaluate Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[4] If fixation is necessary, try reducing the fixation time or using a non-aldehyde fixative such as ice-cold methanol (B129727) or ethanol.[1][2]

Q3: The autofluorescence in my sample is very strong, particularly in the green and red channels. What are my options to reduce it?

A3: Several techniques can effectively reduce autofluorescence. The best approach will depend on your specific cell type, experimental setup, and the nature of the autofluorescence.

  • Photobleaching: Intentionally photobleach the autofluorescence before imaging your ethenoadenosine signal. This involves exposing the sample to intense light.[5][6][7]

  • Spectral Imaging and Linear Unmixing: This powerful technique separates the emission spectra of ethenoadenosine from the autofluorescence spectrum.[6][8][9][10][11][12][13][14][15][16]

  • Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM separates fluorophores based on their fluorescence lifetime, which is the average time a molecule spends in the excited state.[17][18][19][20][21][22] Since ethenoadenosine and autofluorescent species have different lifetimes, this method can effectively distinguish them.[19]

  • Two-Photon Excitation Microscopy: This technique uses near-infrared excitation light, which reduces scattering and can minimize the excitation of some autofluorescent molecules.[4][8][23][24][25][26][27][28]

  • Chemical Quenching: Chemical agents like sodium borohydride (B1222165) or Sudan Black B can be used to quench autofluorescence.[4][29] However, their compatibility with live-cell imaging and ethenoadenosine fluorescence must be verified.

Frequently Asked Questions (FAQs)

Q: What is ethenoadenosine and why is it used in cellular imaging?

A: Ethenoadenosine (εAdo) is a fluorescent derivative of adenosine.[30][31] It is a valuable tool in biological research to study the binding of molecules to DNA and RNA and to monitor enzymatic activities, such as those of ATPases and creatine (B1669601) kinase.[30]

Q: What are the spectral properties of ethenoadenosine?

A: Ethenoadenosine derivatives typically have an excitation maximum in the range of 250-300 nm and an emission maximum around 415 nm.[11][13]

Q: What causes autofluorescence in cells?

A: Cellular autofluorescence originates from endogenous molecules that fluoresce naturally.[32] Common sources include:

  • Metabolites: Nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins (FAD, FMN) are major contributors, particularly in the blue and green spectral regions.[12][16][32][33]

  • Structural Proteins: Collagen and elastin (B1584352) can exhibit significant autofluorescence.[33]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in lysosomes, especially in aging cells, and have a broad emission spectrum.[4]

  • Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine can contribute to UV autofluorescence.[12][16]

Q: How do the spectral properties of autofluorescence overlap with ethenoadenosine?

A: The broad emission spectra of many autofluorescent molecules, particularly flavins, can overlap with the emission of ethenoadenosine, making it challenging to isolate the specific signal. Most cellular autofluorescence is excited by light in the 350-500 nm range and emits between 350-550 nm.[33]

Quantitative Data Summary

For effective experimental design, it is crucial to understand the distinct spectral and lifetime properties of ethenoadenosine compared to common autofluorescent molecules.

Table 1: Spectral Properties of Ethenoadenosine and Common Cellular Autofluorescent Species

FluorophoreExcitation Max (nm)Emission Max (nm)
Ethenoadenosine (εAdo)~300[1]~410-415[1][11][13]
NADH (free)~340~460
NADH (protein-bound)~340~440
FAD~450~535[33]
Flavins (general)350-500[33]350-550[33]
Collagen340-360400-420
Elastin350-400420-460
LipofuscinBroad (340-490)Broad (430-650)[4]

Table 2: Fluorescence Lifetimes of Ethenoadenosine and Common Cellular Autofluorescent Species

FluorophoreFluorescence Lifetime (ns)
Ethenoadenosine (εAdo)2.1[34]
NADH (free)~0.3-0.4[33]
NADH (protein-bound)~2.3-3.0[33]
FAD (unbound)~2.3-2.9[33]
Collagen~5
Elastin~2-4
Lipofuscin~1-8

Experimental Protocols

Here are detailed methodologies for key experiments to minimize autofluorescence.

Protocol 1: Photobleaching to Reduce Autofluorescence

This protocol describes how to reduce autofluorescence by exposing the sample to intense light before imaging ethenoadenosine.

  • Sample Preparation: Prepare your cells with the ethenoadenosine probe as required for your experiment.

  • Mount Sample: Mount the sample on the microscope.

  • Select a Photobleaching Wavelength: Choose a wavelength that efficiently excites the autofluorescence but has minimal overlap with the excitation of ethenoadenosine. Often, a broad-spectrum light source or a laser line in the UV or blue-green range is effective.

  • Expose the Sample: Illuminate a region of interest with high-intensity light for a defined period (e.g., 1-5 minutes). The optimal duration will need to be determined empirically.

  • Monitor Bleaching: Periodically acquire a low-exposure image to monitor the decrease in autofluorescence.

  • Image Ethenoadenosine: Once the autofluorescence has been significantly reduced, proceed with imaging your ethenoadenosine signal using its specific excitation and emission settings.

Protocol 2: Spectral Imaging and Linear Unmixing

This protocol outlines the steps for separating ethenoadenosine fluorescence from autofluorescence using spectral imaging and linear unmixing.

  • Acquire Reference Spectra:

    • Ethenoadenosine Reference: Prepare a sample containing only ethenoadenosine (e.g., a solution of the probe or cells labeled under conditions where autofluorescence is minimal) and acquire its emission spectrum.

    • Autofluorescence Reference: Prepare an unstained control sample of your cells and acquire its emission spectrum under the same conditions as your experiment.

  • Acquire a Lambda Stack: For your experimental sample containing both ethenoadenosine and autofluorescence, acquire a "lambda stack" or "spectral image." This is a series of images taken at different emission wavelengths.

  • Perform Linear Unmixing: Use the software of your fluorescence microscope to perform linear unmixing. The software will use the reference spectra to calculate the contribution of ethenoadenosine and autofluorescence to the signal in each pixel of your lambda stack.[6][14]

  • Generate Unmixed Images: The output will be separate images showing the distribution of ethenoadenosine and autofluorescence.

Protocol 3: Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol details how to use FLIM to distinguish ethenoadenosine from autofluorescence based on their different fluorescence lifetimes.

  • System Calibration: Calibrate the FLIM system using a standard with a known, single-component fluorescence lifetime.

  • Acquire FLIM Data: Acquire FLIM data from your sample containing ethenoadenosine. The system will record the arrival time of each photon relative to the excitation pulse for every pixel in the image.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel to a multi-exponential decay model.

    • The software will generate images where the contrast is based on the fluorescence lifetime rather than intensity.

  • Component Separation: Based on the known lifetime of ethenoadenosine (around 2.1 ns), you can generate an image that specifically shows the distribution of your probe, effectively separating it from the various lifetime components of autofluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging Strategy cluster_direct Direct Imaging cluster_advanced Advanced Techniques cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture probe_loading Ethenoadenosine Loading cell_culture->probe_loading decision High Autofluorescence? probe_loading->decision direct_imaging Standard Fluorescence Microscopy decision->direct_imaging No photobleaching Photobleaching decision->photobleaching Yes spectral Spectral Unmixing decision->spectral Yes flim FLIM decision->flim Yes analysis Image Analysis & Quantification direct_imaging->analysis photobleaching->analysis spectral->analysis flim->analysis

Caption: Experimental workflow for imaging ethenoadenosine while minimizing autofluorescence.

troubleshooting_workflow cluster_signal Signal Enhancement cluster_background Background Reduction cluster_advanced_options Advanced Options start Problem: Low Signal-to-Noise Ratio optimize_probe Optimize Probe Concentration start->optimize_probe increase_power Increase Excitation/ Exposure start->increase_power check_media Use Phenol Red-Free Media start->check_media change_fixative Change Fixation Method start->change_fixative advanced_techniques Apply Advanced Techniques start->advanced_techniques photobleach Photobleaching advanced_techniques->photobleach spectral Spectral Unmixing advanced_techniques->spectral flim FLIM advanced_techniques->flim

Caption: Troubleshooting decision tree for low signal-to-noise in ethenoadenosine imaging.

spectral_unmixing_principle cluster_input Input Data cluster_process Processing cluster_output Output Images mixed_signal Mixed Signal (Ethenoadenosine + Autofluorescence) unmixing_algo Linear Unmixing Algorithm mixed_signal->unmixing_algo etheno_ref Ethenoadenosine Reference Spectrum etheno_ref->unmixing_algo auto_ref Autofluorescence Reference Spectrum auto_ref->unmixing_algo etheno_image Ethenoadenosine Image unmixing_algo->etheno_image auto_image Autofluorescence Image unmixing_algo->auto_image

Caption: Principle of spectral imaging and linear unmixing for signal separation.

References

Troubleshooting low quantum yield of 1,N6-ethenoadenosine probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low quantum yield with 1,N6-ethenoadenosine (εA) fluorescent probes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significantly lower fluorescence signal from my εA probe than expected. What are the primary factors I should investigate?

A1: Low fluorescence quantum yield in εA probes can stem from several factors. The most common culprits are issues with probe purity, environmental conditions of the experiment, and quenching phenomena. A systematic approach to troubleshooting these factors is recommended.

Start by verifying the purity of your εA probe, as impurities from the synthesis or degradation products can act as potent quenchers. Next, evaluate your experimental buffer and solvent conditions, as pH, polarity, and the presence of certain ions can significantly influence fluorescence. Finally, consider the possibility of quenchers being present in your sample, such as tryptophan residues in proteins or other absorbing species.

Q2: How can I determine if the low quantum yield is due to the purity of my εA probe?

A2: Impurities are a frequent cause of reduced quantum yield. It is crucial to use highly purified εA probes.

  • Verification: Confirm the purity of your probe using techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and NMR. For commercially sourced probes, ensure the provided purity specifications meet your experimental needs. If synthesized in-house, rigorous purification is essential.[1]

  • Purification: Anion-exchange chromatography or reverse-phase HPLC are effective methods for purifying εA nucleotides.[2][3] For instance, a DEAE-Sephadex column with a linear gradient of a volatile buffer like ammonium (B1175870) bicarbonate can be used for purification.[3]

Q3: My probe is pure, but the fluorescence is still low. Could my buffer conditions be the issue?

A3: Yes, the local environment of the εA probe dramatically affects its fluorescence properties.

  • pH: The fluorescence of εA is pH-dependent. The protonated form of the etheno ring is the emitting species.[4] Ensure your buffer pH is stable and within the optimal range for εA fluorescence, which is typically in the neutral to slightly acidic range (pH 4.0-7.0).[2][3]

  • Solvent Polarity: The quantum yield of εA probes can be influenced by the polarity of the solvent. For example, the quantum yield of 5'-p-fluorosulfonylbenzoyl-1,N6-ethenoadenosine increases as the dielectric constant of the solvent decreases.[5]

  • Quenching Ions: Certain ions can act as collisional quenchers. For instance, iodide ions are known to quench εA fluorescence.[2] Review your buffer composition for any potentially quenching species.

Q4: I am using the εA probe to study protein-nucleotide interactions, and the fluorescence decreases upon binding. Why is this happening?

A4: The decrease in fluorescence upon binding to a protein is often due to quenching by nearby amino acid residues.

  • Tryptophan Quenching: Tryptophan is a major quencher of εA fluorescence. If the εA probe is positioned in close proximity to a tryptophan residue in the protein's binding pocket, its fluorescence can be completely quenched.[1] This is due to the formation of an intramolecular complex.

  • Other Quenching Residues: While tryptophan is the most significant, other residues like methionine and cysteine can also cause collisional quenching of free εA probes.[2]

  • Conformational Changes: Binding to a protein can alter the conformation of the εA nucleotide. Intramolecular stacking between the etheno-adenine ring and other parts of the molecule can lead to self-quenching. For example, in nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+), a significant portion of the molecules exist in a stacked, non-fluorescent conformation in solution.[1]

Q5: Can water quench the fluorescence of εA probes?

A5: Yes, water can act as a collisional quencher for εA probes. When an εA probe is in an environment that shields it from water molecules, such as being buried in a protein's hydrophobic pocket, its fluorescence lifetime and quantum yield can increase.[2] For example, the fluorescence lifetime of ε-ATP increases when bound to G-actin, indicating its inaccessibility to water.[2]

Quantitative Data Summary

The following table summarizes the quantum yields of various 1,N6-ethenoadenosine derivatives under different conditions.

DerivativeConditionQuantum Yield (Φ)Reference
ε-AdenosineAqueous solution0.54[5]
5'-p-fluorosulfonylbenzoyl-ε-adenosineAqueous solution0.01[5]
5'-p-fluorosulfonylbenzoyl-ε-adenosineIn solvents of decreasing dielectric constant~0.05 (5-fold increase)[5]
Nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+)Neutral aqueous solution0.028[1]
1,N6-ethenoadenosine-5'-diphosphate (ε-ADP)Aqueous solution0.5 - 1.0[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of ε-ATP

This protocol describes the synthesis of ε-ATP from ATP using chloroacetaldehyde (B151913), followed by purification.

Materials:

  • Adenosine 5'-triphosphate (ATP) sodium salt

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetic acid

  • DEAE-Sephadex

  • Ammonium bicarbonate

Procedure:

  • Reaction Setup: Dissolve ATP in an aqueous solution. Adjust the pH to 4.5 with acetic acid.[2][3]

  • Etheno-derivatization: Add a 5-fold molar excess of chloroacetaldehyde to the ATP solution. Incubate the reaction mixture at 37°C for 48 hours in the dark.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Purification:

    • Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.[3]

    • Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).[3]

    • Collect fractions and monitor the absorbance at 275 nm and fluorescence (Excitation: ~305 nm, Emission: ~410 nm) to identify the ε-ATP-containing fractions.[3]

  • Desalting and Lyophilization: Pool the pure fractions and remove the volatile buffer by repeated lyophilization. Store the final product as a solid at -20°C or below.[3]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of an εA probe using a well-characterized standard.

Materials:

  • Purified εA probe solution

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the εA probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorbance spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the εA probe and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the εA probe and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_X) of the εA probe using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the εA probe and the standard, respectively.

    • n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Visual Guides

Troubleshooting_Workflow start Low Quantum Yield Observed purity Check Probe Purity start->purity environment Evaluate Experimental Environment start->environment quenching Investigate Potential Quenching start->quenching sub_purity1 HPLC/Mass Spec Analysis purity->sub_purity1 sub_purity2 Purify Probe (e.g., HPLC) purity->sub_purity2 sub_env1 Verify Buffer pH (Optimal: 4.0-7.0) environment->sub_env1 sub_env2 Assess Solvent Polarity environment->sub_env2 sub_env3 Check for Quenching Ions (e.g., I-) environment->sub_env3 sub_quench1 Presence of Tryptophan in Proteins quenching->sub_quench1 sub_quench2 Intramolecular Stacking quenching->sub_quench2 sub_quench3 Collisional Quenching by Water quenching->sub_quench3 solution Quantum Yield Optimized sub_purity2->solution sub_env3->solution sub_quench3->solution

Caption: Troubleshooting workflow for low quantum yield of εA probes.

Synthesis_Workflow start ATP in Aqueous Solution step1 Adjust pH to 4.5 start->step1 step2 Add Chloroacetaldehyde Incubate at 37°C step1->step2 step3 Purify via Anion-Exchange Chromatography step2->step3 step4 Monitor Fractions (Absorbance & Fluorescence) step3->step4 end Lyophilize to obtain pure ε-ATP step4->end

Caption: Experimental workflow for the synthesis of ε-ATP.

Quenching_Mechanisms probe εA Probe low_qy Low Quantum Yield probe->low_qy Quenching quencher1 Tryptophan Residue quencher1->low_qy quencher2 Solvent (Water) quencher2->low_qy quencher3 Intramolecular Stacking quencher3->low_qy quencher4 Iodide Ions quencher4->low_qy

Caption: Common quenching mechanisms affecting εA probe fluorescence.

References

Technical Support Center: Purification of Oligonucleotides Containing Etheno Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of oligonucleotides containing etheno adducts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are etheno adducts and how do they affect oligonucleotide properties?

Etheno adducts are promutagenic lesions formed from the reaction of certain metabolites of vinyl chloride or lipid peroxidation products with DNA or RNA bases.[1] Common examples include 1,N⁶-ethenodeoxyadenosine (etheno-dA) and 3,N⁴-ethenodeoxycytidine. These adducts can alter the structural and pairing properties of oligonucleotides.[2] For instance, etheno-dA is a highly fluorescent derivative that does not base-pair with thymidine (B127349) or uridine.[3] This modification can destabilize the DNA helix, which is a critical consideration during purification and downstream applications.[2]

Q2: Why is purification of etheno adduct-containing oligonucleotides necessary?

Purification is crucial to remove impurities from the chemical synthesis process.[4] These impurities include shorter, failed sequences (n-1, n-2), incompletely deprotected oligonucleotides, and residual small molecules from the synthesis reagents. For oligonucleotides containing etheno adducts, purification ensures that the final product is homogeneous and that any observed effects in subsequent experiments are due to the adduct itself and not contaminants. Inadequate purification can lead to reduced specificity, lower efficiency in applications like PCR, and inaccurate experimental data.

Q3: Which purification methods are suitable for oligonucleotides with etheno adducts?

Standard purification techniques for oligonucleotides are applicable, but may require optimization. The most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

  • Reverse-Phase HPLC (RP-HPLC) separates oligonucleotides based on hydrophobicity.[5] The presence of an etheno adduct can alter the hydrophobicity of the oligonucleotide, which can be leveraged for separation.

  • Anion-Exchange HPLC (AEX-HPLC) separates based on the net negative charge of the phosphate (B84403) backbone.[4] This method is effective for separating oligonucleotides by length.

  • Polyacrylamide Gel Electrophoresis (PAGE) provides high-resolution separation based on size and is recommended for applications requiring very high purity.[6]

Q4: How does the position of the etheno adduct affect purification and functionality?

The location of the etheno adduct is critical. For example, an etheno-dA modification in the middle or at the 3'-end of a primer can prevent it from functioning in PCR or sequencing because it disrupts base pairing.[3] For such primers to be functional, the modification should be placed at or near the 5'-end.[3] The position can also influence secondary structure formation, potentially complicating purification by HPLC.[4]

Purification Strategy Overview

The general workflow for purifying etheno adduct-containing oligonucleotides involves synthesis, deprotection, purification, and analysis.

Oligonucleotide Purification Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Solid-Phase Synthesis (with Etheno Phosphoramidite) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Oligo Crude Oligonucleotide Mixture Cleavage->Crude_Oligo Purification_Choice Select Purification Method (HPLC or PAGE) Crude_Oligo->Purification_Choice HPLC HPLC Purification Purification_Choice->HPLC Hydrophobicity/ Charge PAGE PAGE Purification Purification_Choice->PAGE Size Purified_Oligo Purified Fractions HPLC->Purified_Oligo PAGE->Purified_Oligo Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) Purified_Oligo->Analysis Final_Product Pure Etheno-Adducted Oligonucleotide Analysis->Final_Product

Caption: General workflow for the synthesis and purification of etheno adduct-containing oligonucleotides.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC is often the method of choice for purifying modified oligonucleotides due to its high resolution. The hydrophobicity of the etheno adduct can aid in separating the full-length, modified product from unmodified failure sequences.

Materials:

  • Crude, deprotected oligonucleotide solution

  • HPLC system with a C8 or C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Nuclease-free water

Methodology:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in nuclease-free water or Mobile Phase A.

  • Column Equilibration: Equilibrate the C8 or C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Injection: Inject the dissolved oligonucleotide sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes at a flow rate of 1 mL/min. The exact gradient will need to be optimized based on the sequence, length, and nature of the etheno adduct.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 260 nm).

  • Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the desired product.[7]

  • Desalting: Pool the pure fractions and desalt using a method like gel filtration to remove the TEAA salt.[4]

Protocol 2: Denaturing PAGE Purification

PAGE is ideal for applications requiring the highest purity, as it can resolve oligonucleotides that differ by a single nucleotide in length.[6]

Materials:

  • Crude, deprotected oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M urea) in TBE buffer

  • Gel loading buffer (e.g., formamide (B127407) with bromophenol blue and xylene cyanol)

  • TBE buffer (Tris/Borate/EDTA)

  • UV transilluminator

  • Sterile scalpel or razor blade

  • Elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)

  • DNA purification columns or ethanol (B145695) precipitation reagents

Methodology:

  • Sample Preparation: Resuspend the crude oligonucleotide in gel loading buffer. Heat at 95°C for 5 minutes to denature, then cool on ice.

  • Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel in TBE buffer until the tracking dyes have migrated to the desired position.

  • Visualization: After electrophoresis, visualize the DNA bands using UV shadowing on a fluorescent TLC plate or by staining. The full-length product should be the most prominent, slowest-migrating band.

  • Excision: Carefully excise the band corresponding to the full-length oligonucleotide using a sterile scalpel.[8]

  • Elution: Crush the gel slice and incubate it in elution buffer overnight at 37°C with shaking to allow the DNA to diffuse out of the gel matrix.

  • Purification from Gel Matrix: Separate the eluted DNA from the gel fragments by centrifugation through a filter tube.

  • Recovery: Recover the DNA from the elution buffer by ethanol precipitation or using a commercial DNA purification kit.[9]

  • Final Steps: Resuspend the purified oligonucleotide pellet in nuclease-free water and quantify its concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Broad or multiple peaks in RP-HPLC 1. Oligonucleotide secondary structure (hairpins, G-quadruplexes).[4]2. Presence of closely related impurities (e.g., n-1 sequences).3. Column degradation or contamination.1a. Increase the column temperature (e.g., to 60°C) to disrupt secondary structures.[4]1b. For severe secondary structure issues, consider AEX-HPLC at high pH (e.g., pH 12) to denature the oligonucleotide.[4]2. Optimize the elution gradient to improve resolution. A shallower gradient may be necessary.3. Wash the column with a strong solvent or replace it if performance does not improve.
Low yield after PAGE purification 1. Inefficient elution from the gel slice.2. Loss of sample during ethanol precipitation.3. Inaccurate excision of the DNA band.1. Ensure the gel slice is thoroughly crushed and allow for sufficient elution time. Consider electroelution for more efficient recovery.2. Ensure proper precipitation conditions (salt concentration, temperature) and careful pellet handling.3. Use a high-resolution gel and minimize UV exposure time to get a sharp band for excision.
Mass spectrometry shows unexpected masses 1. Incomplete deprotection during synthesis.2. Formation of adducts with salts (e.g., Na+, K+).3. Oxidation of the oligonucleotide.1. Review the deprotection steps of your synthesis protocol. Etheno adducts must be stable to these conditions.[2]2. Desalt the sample thoroughly before MS analysis. Use an acidic mobile phase during LC-MS to mitigate alkali metal adducts.[10]3. Use fresh, high-purity solvents and handle samples carefully to minimize oxidation.
Co-elution of desired product and impurities in HPLC 1. Similar hydrophobicity or charge of the product and impurities.2. The etheno adduct does not provide sufficient selectivity for separation.1. Try an orthogonal purification method. If you used RP-HPLC, try AEX-HPLC, or vice versa.[11]2. For RP-HPLC, experiment with different ion-pairing reagents (e.g., triethylamine (B128534) vs. hexylamine) to alter selectivity.[12]

Troubleshooting Logic Diagram

Troubleshooting Purification start Start: Poor Purification Result check_method Which purification method was used? start->check_method hplc_issue Issue with HPLC? check_method->hplc_issue HPLC page_issue Issue with PAGE? check_method->page_issue PAGE hplc_peaks Broad or multiple peaks? hplc_issue->hplc_peaks Yes page_yield Low Yield? page_issue->page_yield Yes hplc_yield Low Yield? hplc_peaks->hplc_yield No sol_hplc_temp Increase column temperature (e.g., 60°C) hplc_peaks->sol_hplc_temp Yes sol_hplc_gradient Optimize elution gradient (make it shallower) hplc_yield->sol_hplc_gradient Yes sol_hplc_orthogonal Switch to orthogonal method (e.g., AEX-HPLC) hplc_yield->sol_hplc_orthogonal No, co-elution page_purity Low Purity? page_yield->page_purity No sol_page_elution Optimize elution (crush gel, extend time) page_yield->sol_page_elution Yes sol_page_precipitation Optimize precipitation/ recovery steps page_purity->sol_page_precipitation No, sample loss sol_page_excision Ensure precise band excision and minimal UV exposure page_purity->sol_page_excision Yes end Re-run Purification sol_hplc_temp->end sol_hplc_gradient->end sol_hplc_orthogonal->end sol_page_elution->end sol_page_precipitation->end sol_page_excision->end

Caption: A logical workflow for troubleshooting common issues in oligonucleotide purification.

Quantitative Data Summary

The selection of a purification method often involves a trade-off between purity, yield, and the length of the oligonucleotide. The following table summarizes typical performance characteristics of common purification methods. Note that values for etheno adduct-containing oligonucleotides may vary and require empirical optimization.

Purification MethodTypical Purity (% Full-Length Product)Suitable Oligonucleotide LengthKey AdvantagesKey Disadvantages
Desalting Variable (does not remove n-1)< 35 basesRemoves small molecule impurities; fast and inexpensive.Does not remove failure sequences.[6]
RP-HPLC >85%[6]< 50 bases[4]High resolution; good for modified oligos.Resolution decreases with length; secondary structures can be problematic.[4]
AEX-HPLC >95%5 - 80 basesExcellent resolution based on length; less affected by hydrophobicity.Can be limited by length; resolution may decrease for longer oligos.
PAGE >95%>50 basesHighest resolution for long oligos; resolves single-base differences.Lower yield; more complex and time-consuming procedure.[6]

References

How to prevent photobleaching of 1,N6-etheno-ara-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent photobleaching of 1,N6-etheno-ara-adenosine during fluorescence-based experiments.

Troubleshooting Guide

Problem: Rapid loss of fluorescence signal during image acquisition.

Potential Cause Suggested Solution
Excessive Excitation Light Intensity Reduce the laser power or illumination source intensity to the minimum level required for an adequate signal-to-noise ratio.[1][2]
Prolonged Exposure Time Use the shortest possible camera exposure time that provides a clear image. For time-lapse experiments, increase the interval between image acquisitions.[1][2][3]
Oxygen-Mediated Photodamage Use a high-quality antifade mounting medium containing reactive oxygen species (ROS) scavengers.[4][5] For live-cell imaging, consider reagents specifically designed for this purpose.[1]
Suboptimal Imaging Buffer Ensure the pH and chemical composition of your imaging buffer are compatible with maintaining the fluorescence of your probe.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[3][5] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorescent molecule, rendering it unable to fluoresce.[4][5] Prolonged exposure to high-intensity light accelerates this process.[5]

Q2: How can I minimize photobleaching when imaging this compound?

A2: To minimize photobleaching, you should:

  • Reduce Excitation Intensity: Use neutral density filters or lower the power of your light source.[3][5]

  • Minimize Exposure Time: Use the shortest possible exposure time and, for time-lapse studies, the longest possible interval between exposures.[1][3]

  • Use Antifade Reagents: Mount your sample in a medium containing an antifade agent to scavenge reactive oxygen species.[4][6]

  • Optimize Filters: Ensure your filter sets are appropriate for the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. They primarily act as scavengers of free radicals and reactive oxygen species that are generated during fluorescence excitation and are responsible for damaging the fluorophore.[4]

Q4: Which antifade reagent should I choose for my experiments with this compound?

A4: The choice of antifade reagent can depend on your specific experimental setup (e.g., fixed vs. live cells) and the other fluorophores in your sample. Below is a comparison of common antifade agents. It is often necessary to empirically determine the best one for your specific application.[3]

Antifade Reagent Common Applications Notes
n-Propyl gallate (NPG) Useful for a variety of dyes, including DAPI and FITC-labeled materials.[6] Can be used with live cells, but may have biological effects.[7]Can be difficult to dissolve.[7]
p-Phenylenediamine (PPD) Considered a very effective antifade agent.[7]Can cause autofluorescence, making it less suitable for blue/green fluorophores.[4] May react with cyanine (B1664457) dyes.[7]
1,4-diazabicyclo[2.2.2]octane (DABCO) A commonly used antifade reagent.Less effective than PPD but also less toxic.[7]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) A vitamin E analog used as an antioxidant, suitable for live-cell imaging.Works by quenching triplet states and scavenging radicals.

Q5: Can I prepare my own antifade mounting medium?

A5: Yes, you can prepare your own antifade mounting medium. A common recipe involves a glycerol-based solution containing an antifade agent. For example, a solution can be made with glycerol (B35011) and the antifadent n-propyl gallate.[6] However, for consistency and quality control, using a commercially available, optimized mounting medium such as ProLong™ Gold or VECTASHIELD® is often recommended.[2][8]

Experimental Protocols

Protocol: Sample Preparation for Fixed-Cell Imaging with an Antifade Mounting Medium

  • Cell Culture and Labeling: Culture and treat your cells with this compound according to your experimental protocol.

  • Fixation: Fix the cells using a standard procedure (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove the fixative.[2]

  • Permeabilization (if required): If targeting intracellular structures, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Washing: Wash the cells again with buffer to remove the permeabilization agent.

  • Mounting:

    • Carefully remove as much of the washing buffer as possible without allowing the cells to dry out.

    • Place a drop of a high-quality antifade mounting medium onto a clean microscope slide.[2]

    • Gently lower a coverslip with the stained cells onto the drop of mounting medium, avoiding the formation of air bubbles.[2]

  • Curing/Sealing:

    • Allow the mounting medium to cure if required by the manufacturer's instructions (some, like ProLong™ Gold, may take 24 hours or more to fully polymerize).[8]

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the medium from drying out and to minimize oxygen exposure.[2]

  • Storage: Store the slide in the dark at 4°C until imaging.[2] For some mounting media, long-term storage at -20°C is possible.[2][8]

Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 Imaging Protocol A Cell Labeling with This compound B Fixation (e.g., 4% PFA) A->B C Washing (e.g., PBS) B->C D Permeabilization (Optional, e.g., Triton X-100) C->D E Mounting with Antifade Medium C->E Skip if no permeabilization D->E F Sealing and Curing E->F G Locate Region of Interest (Low Magnification/Transmitted Light) F->G Proceed to Imaging H Set Imaging Parameters G->H I Image Acquisition H->I J Data Analysis I->J

Caption: Workflow for sample preparation and imaging to prevent photobleaching.

G cluster_photobleaching Mechanism of Photobleaching Fluorophore_ground Fluorophore (Ground State) Fluorophore_excited Fluorophore (Excited State) Fluorophore_ground->Fluorophore_excited Excitation Light Fluorophore_excited->Fluorophore_ground Fluorescence ROS Reactive Oxygen Species (ROS) Fluorophore_excited->ROS Energy Transfer to O2 Bleached_Fluorophore Bleached Fluorophore (Non-fluorescent) Fluorophore_excited->Bleached_Fluorophore Direct Photodegradation ROS->Bleached_Fluorophore Chemical Reaction Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: The role of antifade reagents in preventing photobleaching.

References

Addressing environmental sensitivity of ethenoadenosine fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethenoadenosine-based fluorescence applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the environmental sensitivity of ethenoadenosine fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is ethenoadenosine and why is it used as a fluorescent probe?

A1: Ethenoadenosine (εA) and its derivatives (e.g., ε-ATP, ε-ADP) are fluorescent analogs of natural adenosine (B11128) compounds.[1][2] An etheno bridge is introduced into the adenine (B156593) ring, creating a tricyclic system that is intrinsically fluorescent, a property absent in the parent molecules.[1] This fluorescence is highly sensitive to the local microenvironment, making ethenoadenosine derivatives powerful probes for studying enzyme kinetics, protein-ligand interactions, and nucleic acid conformations.[1][3]

Q2: What are the typical excitation and emission wavelengths for ethenoadenosine derivatives?

A2: The spectroscopic properties of ethenoadenosine derivatives can vary slightly depending on the specific derivative and the environmental conditions. Generally, the excitation maximum is in the range of 300-310 nm, and the emission maximum is around 410-415 nm.[1][4]

Q3: How does the local environment affect the fluorescence of ethenoadenosine?

A3: The fluorescence of ethenoadenosine is highly sensitive to its immediate surroundings. Key environmental factors that can influence its fluorescence properties include:

  • Solvent Polarity: The quantum yield of ethenoadenosine derivatives can change significantly with the dielectric constant of the solvent.[5]

  • pH: The protonation state of the ethenoadenine ring dramatically affects its fluorescence.[6] The neutral form is typically fluorescent, while the protonated form may have different fluorescence characteristics.[7]

  • Quenching: Fluorescence can be quenched by proximity to certain molecules, such as tryptophan residues in proteins or by collisional quenching with substances like iodide ions and water molecules.[8][9]

  • Stacking Interactions: Intramolecular or intermolecular stacking with other aromatic systems, such as the benzoyl moiety in certain derivatives or adjacent bases in nucleic acids, can lead to fluorescence quenching.[5][10]

  • Binding to Proteins or Nucleic Acids: The fluorescence intensity, lifetime, and emission maximum can all change upon binding to a macromolecule, often due to a change in the local environment (e.g., becoming more hydrophobic and shielded from solvent).[9][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Weak or No Fluorescence Signal 1. Incorrect pH: The ethenoadenine ring may be in a protonated, non-fluorescent, or weakly fluorescent state.[6][7]- Ensure the buffer pH is in the optimal range for fluorescence (typically neutral to slightly alkaline). - Verify the pH of your final experimental solution.
2. Fluorescence Quenching: The probe may be in close proximity to a quenching molecule (e.g., tryptophan) or in a solvent that quenches its fluorescence.[8][9]- If working with proteins, check the primary sequence for nearby tryptophan residues. - Analyze the effect of different solvents on the fluorescence of the free probe.
3. Sample Degradation or Impurities: The ethenoadenosine compound may have degraded, or the preparation may contain fluorescent impurities.[8]- Verify the purity of your ethenoadenosine derivative using HPLC.[8] - Store the compound as recommended, typically at -20°C or below, protected from light.[1]
4. Incorrect Instrument Settings: The spectrophotometer or microscope settings may not be optimized for ethenoadenosine.- Set the excitation and emission wavelengths to the appropriate values for your specific derivative (e.g., λex ~305 nm, λem ~410 nm).[1] - Adjust the gain and slit widths to optimize signal detection.
Shift in Emission Wavelength 1. Change in Environmental Polarity: The probe has moved to a more or less polar environment.- A blue shift (shift to shorter wavelength) in the emission maximum can indicate binding to a hydrophobic pocket in a protein.[11] - Compare the emission spectrum in your experimental sample to that of the free probe in different solvents of varying polarity.
2. Protonation State Change: A significant change in pH has altered the protonation of the ethenoadenine ring.[6]- A large blue-shift can be observed in acidic media upon cooling.[6] - Remeasure the pH of your sample.
High Background Fluorescence 1. Fluorescent Impurities: The sample or buffer components may be fluorescent.- Run a blank sample containing all components except the ethenoadenosine probe to measure background fluorescence. - Use high-purity reagents and solvents.
2. Non-specific Binding: The probe may be binding non-specifically to other components in the sample.- Include appropriate controls, such as experiments without the target molecule, to assess non-specific binding. - Optimize washing steps to remove unbound probe.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for ethenoadenosine and its derivatives from the literature.

Table 1: Spectroscopic Properties of Ethenoadenosine Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Notes
ε-ADP~300-310 nm~410-415 nmVaries slightly with solvent and binding state.[1]
ε-AMP300 nm415 nmIn Tris-HCl pH 7.5.[4]
ε-ATP bound to G-actin330 nm7 nm blue shiftIncrease in absorbance at 330 nm upon binding.[11]

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundQuantum Yield (Φ)Fluorescence Lifetime (τ)Conditions
Nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+)0.0282.1 nsNeutral aqueous solution.[8][13]
5'-p-fluorosulfonylbenzoyl-1,N6-ethenoadenosine (5'-FSBεA)LowNot specifiedAqueous solution; increases ~5-fold in solvents of decreasing dielectric constant.[5]
ε-ATP in waterNot specified27 nsFree in solution.[9]
ε-ATP bound to G-actinNot specified36 nsBound to protein.[9]

Key Experimental Protocols

Protocol 1: Synthesis and Purification of ε-ADP

This protocol is adapted from the general procedure for the synthesis of ethenoadenosine derivatives.[1]

Materials:

Procedure:

  • Reaction Setup: Dissolve ADP in an aqueous solution. Adjust the pH to a range of 4.0-6.0 using dilute NaOH or HCl.

  • Etheno-derivatization: Add an excess of chloroacetaldehyde to the ADP solution. Incubate the reaction at 37-50°C for several hours to days.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC or HPLC.

  • Purification:

    • Load the reaction mixture onto a DEAE-Sephadex column pre-equilibrated with a low concentration of ammonium bicarbonate buffer.

    • Elute the products using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0.1 M to 1.0 M).

    • Monitor the fractions for absorbance at 275 nm and fluorescence (excitation ~305 nm, emission ~410 nm) to identify the ε-ADP-containing fractions.

  • Desalting and Storage: Pool the pure fractions and remove the volatile buffer by repeated lyophilization. Store the final product as a solid at -20°C or below.[1]

Protocol 2: Measuring Fluorescence Quenching

This protocol provides a general workflow to assess the quenching of ethenoadenosine fluorescence by a specific compound (quencher).

Materials:

  • Ethenoadenosine derivative solution of known concentration

  • Buffer solution

  • Stock solution of the quencher (e.g., tryptophan, iodide)

  • Fluorometer

Procedure:

  • Prepare Samples: Prepare a series of samples in cuvettes, each containing the same concentration of the ethenoadenosine derivative in the buffer.

  • Add Quencher: Add increasing concentrations of the quencher from the stock solution to the sample cuvettes. Include a control sample with no quencher.

  • Fluorescence Measurement:

    • Place each sample in the fluorometer.

    • Excite the sample at the appropriate wavelength (e.g., 305 nm) and record the fluorescence emission spectrum (e.g., from 350 nm to 500 nm).

    • Record the fluorescence intensity at the emission maximum (~410 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the quencher concentration.

    • A decrease in fluorescence intensity with increasing quencher concentration indicates quenching. This data can be further analyzed using the Stern-Volmer equation to determine the quenching constant.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product ADP ADP Solution (pH 4-6) Chloro Add Chloroacetaldehyde ADP->Chloro React Incubate (37-50°C) Chloro->React Load Load on DEAE-Sephadex React->Load Elute Elute with NH4HCO3 Gradient Load->Elute Monitor Monitor A275 & Fluorescence Elute->Monitor Pool Pool Pure Fractions Monitor->Pool Lyophilize Lyophilize Pool->Lyophilize Store Store at -20°C Lyophilize->Store

Caption: Workflow for the synthesis and purification of ε-ADP.

ph_effect cluster_conditions Environmental pH cluster_states Ethenoadenosine State cluster_fluorescence Fluorescence Outcome Acidic Acidic (pH < 7) Protonated Protonated εA-H+ Acidic->Protonated Protonation Neutral Neutral (pH ≈ 7) NeutralState Neutral εA Neutral->NeutralState Deprotonation LowFluorescence Low / Shifted Fluorescence Protonated->LowFluorescence HighFluorescence High Fluorescence NeutralState->HighFluorescence

Caption: Effect of pH on ethenoadenosine fluorescence.

quenching_pathways cluster_pathways De-excitation Pathways cluster_quenchers Potential Quenchers eA_excited εA* (Excited State) Fluorescence Fluorescence (light emission) eA_excited->Fluorescence Radiative Decay Quenching Quenching (no light) eA_excited->Quenching Non-Radiative Decay Tryptophan Tryptophan Tryptophan->Quenching Solvent Solvent Molecules Solvent->Quenching Stacking Stacking Interactions Stacking->Quenching

Caption: Potential pathways for fluorescence quenching.

References

Improving signal-to-noise ratio in ethenoadenosine detection experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethenoadenosine detection experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall success of their ethenoadenosine detection experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during ethenoadenosine detection experiments, offering step-by-step solutions to enhance signal clarity and data accuracy.

Issue 1: High Background Fluorescence in Immunofluorescence (IF) Staining

High background fluorescence can obscure the specific signal from ethenoadenosine, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence - Check for autofluorescence: Examine an unstained sample under the microscope. If fluorescence is present, it is likely autofluorescence. - Chemical quenching: Treat samples with 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes at room temperature to reduce aldehyde-induced autofluorescence.[1] - Photobleaching: Expose the sample to the excitation light before image acquisition to bleach some of the autofluorescent components. - Use of quenching reagents: Commercial reagents like Sudan Black B or TrueVIEW® can be used to quench autofluorescence, particularly from lipofuscin.[2][3] - Spectral separation: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647) as autofluorescence is less common at these longer wavelengths.[3][4]
Non-specific Antibody Binding - Optimize blocking: Increase the blocking time or use a different blocking agent. Normal serum from the same species as the secondary antibody is recommended.[5][6] - Antibody concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[6][7] - Thorough washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[8]
Fixation Issues - Choice of fixative: Avoid glutaraldehyde, which can increase autofluorescence. If its use is necessary, follow with a sodium borohydride wash.[7] Paraformaldehyde is a common alternative, but over-fixation should be avoided.[3] - Fresh fixative: Always use freshly prepared fixative solutions, as old formaldehyde (B43269) can autofluoresce.[5]

Issue 2: Low Signal-to-Noise Ratio in HPLC Analysis

A low signal-to-noise (S/N) ratio in High-Performance Liquid Chromatography (HPLC) can compromise the limit of detection (LOD) and limit of quantification (LOQ). For optimal precision in HPLC, a signal-to-noise ratio of greater than 100 is often necessary.[9][10]

Potential Cause Recommended Solution
Insufficient Analyte Concentration - Increase injection volume/concentration: If possible, increase the amount of sample injected onto the column. - Sample enrichment: Utilize solid-phase extraction (SPE) to concentrate the ethenoadenosine adducts before HPLC analysis.
High Baseline Noise - Mobile phase quality: Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation. - System cleanliness: Flush the HPLC system, including the column, to remove any contaminants. - Detector settings: Optimize the detector wavelength and bandwidth for ethenoadenosine's specific absorbance or fluorescence properties.[11]
Poor Peak Shape - Column selection: Use a column with a suitable stationary phase and particle size for optimal separation. - Mobile phase optimization: Adjust the mobile phase composition (e.g., buffer pH, organic solvent ratio) to improve peak symmetry.[11] - Gradient optimization: For complex samples, a gradient elution can help to sharpen peaks and improve resolution.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting ethenoadenosine?

A1: The two primary methods for ethenoadenosine detection are immunoassays (like ELISA) and chromatography-based techniques, primarily HPLC with fluorescence or mass spectrometry detection. Immunoassays utilize specific antibodies to detect ethenoadenosine, offering high sensitivity and throughput. HPLC methods provide quantitative analysis and can separate different etheno-adducts.

Q2: How can I improve the efficiency of enzymatic hydrolysis of DNA to release ethenoadenosine nucleosides?

A2: Complete enzymatic digestion is crucial for accurate quantification. Using a combination of enzymes such as DNase I, nuclease P1, and alkaline phosphatase can ensure complete hydrolysis of DNA to nucleosides.[12] Microwave-assisted enzymatic hydrolysis can significantly reduce the digestion time from hours to minutes.[12]

Q3: What is the significance of ethenoadenosine detection in research?

A3: Ethenoadenosine is a type of DNA and RNA adduct formed by exposure to vinyl chloride and other chemical carcinogens, as well as by lipid peroxidation, an endogenous process.[13] Its detection is significant as it serves as a biomarker for DNA damage and has been implicated in mutagenesis and carcinogenesis.

Quantitative Data Summary

The following table provides a comparative overview of the detection limits for ethenoadenosine using different analytical methods. Please note that these values can vary depending on the specific experimental conditions and instrumentation.

Detection Method Analyte Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference/Context
HPLC with Fluorescence Detection Ethenoadenine Nucleotides~0.08 pmol (LOD), ~0.16 pmol (LOQ)Based on a study quantifying adenine (B156593) nucleotides in primary astrocyte cell cultures.[14]
LC-MS/MS EthenodeoxyadenosineOne adduct in 10⁸ normal nucleotides from 100 µg of DNAQuantification in crude DNA hydrolysates from rodent and human tissues.[12]
ELISA Ochratoxin A (as a proxy for small molecule detection)3.73 ng/gComparison study of ELISA and HPLC for mycotoxin detection.[15] Direct ELISA data for ethenoadenosine is less commonly published with specific LODs.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Ethenoadenosine

This protocol provides a general workflow for the immunofluorescent detection of ethenoadenosine in cultured cells or tissue sections.

  • Sample Preparation:

    • For cultured cells, grow on sterile glass coverslips to about 50-70% confluency.[2]

    • For tissue sections, use either frozen or paraffin-embedded sections mounted on slides.

  • Fixation:

    • Fix cells/tissues with 4% formaldehyde in PBS for 15 minutes at room temperature.[5]

    • Rinse three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Rinse three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 60 minutes at room temperature to block non-specific binding sites.[5]

  • Primary Antibody Incubation:

    • Dilute the anti-ethenoadenosine primary antibody in the blocking buffer to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.[5]

  • Washing:

    • Rinse three times with PBS for 5 minutes each.[5]

  • Secondary Antibody Incubation:

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.[5]

  • Washing:

    • Rinse three times with PBS for 5 minutes each, protected from light.[5]

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence microscope with the appropriate filter sets.

Protocol 2: HPLC with Fluorescence Detection for Ethenoadenosine

This protocol outlines the steps for quantifying ethenoadenosine from DNA samples using HPLC with fluorescence detection.

  • DNA Isolation and Hydrolysis:

    • Isolate DNA from the sample using a standard DNA extraction method.

    • Enzymatically hydrolyze the DNA to single nucleosides. A typical enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase. Incubate DNA with the enzyme mixture at 37°C for 1-2 hours or as recommended by the enzyme manufacturer.[8]

    • Stop the reaction by heating to 95°C for 10 minutes.[8]

  • Derivatization (if necessary for fluorescence):

    • For adenine nucleotides, conversion to their 1,N⁶-etheno derivatives can be achieved by incubation with chloroacetaldehyde (B151913) at pH 4.5 and 60°C for 60 minutes.[14] This step enhances fluorescence for detection.

  • Sample Preparation:

    • Centrifuge the hydrolyzed and derivatized sample to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact gradient will need to be optimized for the specific column and system.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for ethenoadenosine (e.g., excitation ~275 nm, emission ~410 nm).

    • Quantification: Generate a standard curve using known concentrations of ethenoadenosine standard.

Visualizations

Experimental_Workflow_IF cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sample Cells or Tissue Fixation Fixation (4% PFA) Sample->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-εA) Blocking->PrimaryAb Washing Washing Steps PrimaryAb->Washing SecondaryAb Secondary Antibody (Fluorophore-conjugated) Mounting Mounting & Counterstaining SecondaryAb->Mounting Washing->SecondaryAb Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence Experimental Workflow

Logical_Troubleshooting_High_Background cluster_solutions_auto Solutions for Autofluorescence cluster_solutions_nsb Solutions for Non-Specific Binding Start High Background Observed CheckUnstained Examine Unstained Control Start->CheckUnstained Autofluorescence Issue: Autofluorescence CheckUnstained->Autofluorescence Fluorescent NonSpecificBinding Issue: Non-Specific Binding CheckUnstained->NonSpecificBinding Not Fluorescent Quench Use Quenching Reagent Autofluorescence->Quench ChangeFluorophore Switch to Far-Red Fluorophore Autofluorescence->ChangeFluorophore SodiumBorohydride Treat with Sodium Borohydride Autofluorescence->SodiumBorohydride OptimizeBlocking Optimize Blocking Step NonSpecificBinding->OptimizeBlocking TitrateAntibody Titrate Antibody Concentration NonSpecificBinding->TitrateAntibody IncreaseWashes Increase Wash Steps NonSpecificBinding->IncreaseWashes

Troubleshooting High Background Fluorescence

Signaling_Pathway_Context cluster_damage DNA/RNA Damage Induction cluster_consequences Biological Consequences Carcinogens Exogenous Agents (e.g., Vinyl Chloride) DNA_RNA DNA / RNA Carcinogens->DNA_RNA LPO Endogenous Processes (Lipid Peroxidation) LPO->DNA_RNA Ethenoadenosine Ethenoadenosine (εA) Adduct DNA_RNA->Ethenoadenosine Adduct Formation ReplicationError Miscoding during Replication/Transcription Ethenoadenosine->ReplicationError Repair DNA Repair Mechanisms Ethenoadenosine->Repair Mutation Mutation ReplicationError->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Ethenoadenosine Formation and Consequences

References

Technical Support Center: Overcoming Artifacts in FRET Experiments with Etheno-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during Förster Resonance Energy Transfer (FRET) experiments using etheno-modified DNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of artifacts when using etheno-modified DNA as a FRET donor?

A1: Artifacts in FRET experiments with etheno-modified DNA can arise from several sources. The primary contributors include:

  • Low Quantum Yield: Etheno-modified nucleobases, such as 1,N6-ethenoadenosine (εA), can exhibit low fluorescence quantum yields, which makes them sensitive to environmental conditions and can lead to weak FRET signals. For example, the quantum yield of the fluorescent analog of NAD+, nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (εNAD+), in neutral aqueous solution has been determined to be as low as 0.028.[1]

  • Environmental Sensitivity and Quenching: The fluorescence of etheno-modified bases is highly sensitive to their local environment. Proximity to certain amino acid residues, like tryptophan, can lead to complete quenching of the etheno-adenine fluorescence through the formation of intramolecular complexes.[1] This can be misinterpreted as a high FRET efficiency.

  • Spectral Overlap and Crosstalk: Inadequate separation of the donor emission and acceptor absorption spectra can lead to two primary issues:

    • Donor Bleed-through: The donor's emission spectrum may extend into the acceptor's detection channel.

    • Direct Acceptor Excitation: The excitation light for the donor may also directly excite the acceptor molecule.

  • Photophysical Instability: Etheno-modified bases can have altered photostability compared to standard fluorophores, potentially leading to photobleaching and affecting the accuracy of FRET measurements over time. The addition of the etheno ring to nucleobases like 2ʹ-deoxycytosine (dC) or 2'-deoxyguanosine (B1662781) (dG) alters their photobehavior, resulting in an increase in the lifetime and quantum yield of fluorescence compared to the canonical bases.[2][3]

  • Incorrect Orientation Factor (κ²): The assumption of a dynamic averaging orientation factor (κ² = 2/3) may not be valid for etheno-modified bases rigidly incorporated into the DNA helix.[4][5] An incorrect κ² value will lead to inaccurate distance calculations.

Q2: My FRET efficiency appears unexpectedly high or is completely quenched. How can I troubleshoot this?

A2: Unusually high or complete quenching of the donor fluorescence can be a significant artifact. Here’s a troubleshooting workflow:

  • Assess Environmental Quenching:

    • Control Experiment: Perform a control experiment with a DNA sequence that places the etheno-modified base in a different local environment, away from potential quenchers like tryptophan or other aromatic residues in interacting proteins.

    • Sequence Modification: If possible, modify the DNA or protein sequence to remove potential quenching moieties near the etheno-modified base.

  • Check for Contaminations:

    • Sample Purity: Ensure the purity of your etheno-modified DNA oligonucleotides using techniques like HPLC. Fluorescent impurities can interfere with the measurements.[1]

  • Evaluate FRET Pair and System:

    • Donor-Only Control: Measure the fluorescence of a sample containing only the donor-labeled DNA to establish its intrinsic fluorescence intensity and lifetime.

    • Acceptor-Only Control: Measure the fluorescence of a sample containing only the acceptor-labeled molecule upon excitation at the donor's excitation wavelength to quantify direct acceptor excitation.

    • Unlabeled Control: A sample with both the donor-labeled DNA and an unlabeled binding partner can help identify any non-FRET quenching effects.[6]

Q3: How do I correct for spectral bleed-through and direct acceptor excitation?

A3: These are common spectral artifacts that must be corrected for accurate FRET measurements.

  • Donor Bleed-through Correction:

    • Measure the fluorescence spectrum of a "donor-only" sample.

    • Determine the fraction of the donor's fluorescence that is detected in the acceptor's emission channel.

    • Subtract this contribution from the total signal in the acceptor channel of your FRET sample.

  • Direct Acceptor Excitation Correction:

    • Measure the fluorescence intensity of an "acceptor-only" sample when excited at the donor's excitation wavelength.

    • Normalize this value based on the acceptor's absorbance at that wavelength.

    • Subtract this calculated direct excitation contribution from the acceptor emission in your FRET sample.

Many FRET analysis software packages have built-in functions to perform these corrections based on the measurements from your control samples.

Q4: The fluorescence signal from my etheno-modified DNA is very weak. What can I do to improve it?

A4: A weak donor signal will result in a poor signal-to-noise ratio for your FRET measurement.

  • Optimize Buffer Conditions: The fluorescence of etheno-adducts can be pH-dependent. Ensure your buffer conditions are optimal for the fluorescence of your specific etheno-modified base. For example, protonation of the etheno ring on 3,N4-etheno-2′-deoxycytidine (εdC) can amplify its fluorescence.[2]

  • Increase Excitation Power: While this can enhance the signal, be cautious of photobleaching. Use the lowest power necessary to obtain a sufficient signal.

  • Choose a Different Etheno-Modification: Different etheno-modified bases have varying photophysical properties. For instance, 1,N2-etheno-2'-deoxyguanosine (εdG) shows a 6-fold increase in fluorescence lifetime and quantum yield compared to canonical dG.[7]

  • Select a More Efficient Acceptor: Ensure your chosen acceptor has a high extinction coefficient at the donor's emission wavelength to maximize the energy transfer.

Quantitative Data Summary

For accurate FRET calculations, it is essential to know the photophysical properties of the donor and acceptor fluorophores.

Table 1: Photophysical Properties of Selected Etheno-Modified Nucleosides

Etheno-Modified NucleosideExcitation Max (λexc, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference(s)
1,N6-ethenoadenosine triphosphate (ε-ATP)~300~415Varies with environment-[8]
Nicotinamide 1,N6-ethenoadenine dinucleotide (εNAD+)--0.0282.1[1]
3,N4-etheno-2′-deoxycytidine (εdC)~270~3403-fold > dC~0.001 (1 ps)[2]
1,N2-etheno-2'-deoxyguanosine (εdG)~267~335 and ~4256-fold > dG-[7]

Note: Photophysical properties of etheno-modified nucleobases are highly sensitive to the local environment and can vary significantly.

Key Experimental Protocols

Protocol: Correcting for Artifacts in Steady-State FRET with Etheno-Modified DNA

This protocol outlines the essential steps and controls required to obtain corrected FRET data.

1. Sample Preparation:

  • Prepare the following samples in the same buffer and at the same concentration:

    • FRET Sample: DNA containing the etheno-modified donor and the acceptor fluorophore.

    • Donor-Only Sample: DNA containing only the etheno-modified donor.

    • Acceptor-Only Sample: DNA or binding partner containing only the acceptor fluorophore.

    • Blank Sample: Buffer only.

2. Spectrofluorometer Setup:

  • Set the excitation wavelength to the maximum absorbance of the etheno-modified donor (e.g., ~305 nm for ε-ADP).[6]

  • Set the emission scan range to cover both the donor and acceptor emission spectra.

3. Data Acquisition:

  • Measure the emission spectrum for each of the four samples.

  • Subtract the blank spectrum from the FRET, Donor-Only, and Acceptor-Only spectra.

4. Data Analysis and Correction:

  • FRET Efficiency (E) Calculation: The FRET efficiency can be calculated using the following formula, which corrects for spectral crosstalk: E = 1 - (F_DA / F_D) Where:

    • F_DA is the fluorescence intensity of the donor in the presence of the acceptor.

    • F_D is the fluorescence intensity of the donor in the absence of the acceptor.[6]

  • Correction for Donor Bleed-through and Direct Acceptor Excitation: For more accurate ratiometric FRET analysis, the corrected FRET signal (FRETc) can be calculated as: FRETc = I_A - a * I_D - b * I_A_direct Where:

    • I_A is the fluorescence intensity in the acceptor channel.

    • I_D is the fluorescence intensity in the donor channel.

    • a is the donor bleed-through factor (determined from the Donor-Only sample).

    • b is the direct acceptor excitation factor (determined from the Acceptor-Only sample).

    • I_A_direct is the intensity of the acceptor when excited directly.

Visualizations

FRET_Signaling_Pathway cluster_donor Donor (Etheno-DNA) cluster_acceptor Acceptor D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (hν_ex) D_excited->D_ground Fluorescence (hν_em,D) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Fluorescence (hν_em,A)

Caption: Principle of FRET with an etheno-DNA donor.

Troubleshooting_Workflow Start Unexpected FRET Result Check_Controls Review Control Experiments (Donor-only, Acceptor-only) Start->Check_Controls Check_Quenching Investigate Environmental Quenching Check_Controls->Check_Quenching Controls OK Re_evaluate Re-evaluate FRET Pair and Experimental Design Check_Controls->Re_evaluate Controls Faulty Check_Crosstalk Quantify Spectral Bleed-through and Direct Excitation Check_Quenching->Check_Crosstalk Check_Purity Verify Sample Purity (HPLC) Check_Crosstalk->Check_Purity Check_Purity->Re_evaluate Impure Correct_Data Apply Spectral Corrections Check_Purity->Correct_Data Sample Pure Solution Accurate FRET Data Correct_Data->Solution

Caption: Troubleshooting workflow for FRET artifacts.

Logical_Relationships node_A Is FRET signal weak? Yes No node_B Optimize Buffer Conditions Increase Excitation Power Change FRET Pair node_A:yes->node_B node_C Are control experiments performed? Yes No node_A:no->node_C node_B->node_C node_D Perform Donor-only, Acceptor-only, and Blank Controls node_C:no->node_D node_E Is there evidence of quenching? Yes No node_C:yes->node_E node_D->node_E node_F Modify Sequence or Environment to Remove Quenchers node_E:yes->node_F node_G Proceed to Data Correction and Analysis node_E:no->node_G node_F->node_G

Caption: Decision tree for optimizing etheno-DNA FRET experiments.

References

Technical Support Center: Best Practices for 1,N6-Ethenoadenosine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and application of 1,N6-ethenoadenosine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the use of 1,N6-ethenoadenosine compounds.

Q1: What are the optimal storage conditions for 1,N6-ethenoadenosine compounds?

A: Proper storage is critical to maintain the stability and fluorescence of 1,N6-ethenoadenosine derivatives. Both solid compounds and stock solutions should be stored at -20°C or -80°C for long-term stability.[1] They should be protected from light to prevent photobleaching. For stock solutions, it is recommended to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?

A: A weak or non-existent fluorescent signal can be frustrating. Here’s a troubleshooting guide to help you identify and resolve the issue:

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh solutions if degradation is suspected.
Incorrect Buffer Conditions The fluorescence of ethenoadenosine compounds is pH-dependent.[2] Ensure the pH of your experimental buffer is compatible with optimal fluorescence (typically around neutral pH). Avoid highly acidic conditions which can lead to protonation and altered fluorescence.[2]
Fluorescence Quenching Certain substances can quench the fluorescence of ethenoadenosine compounds. For example, tryptophan residues in proteins in close proximity to the bound ethenoadenosine analog can cause complete fluorescence quenching.[3] Consider if any components in your assay mixture could be acting as quenchers. The presence of certain metal ions like Ni(II) and Co(II) can also quench fluorescence.[2]
Photobleaching Minimize the exposure of your sample to the excitation light source. Use appropriate anti-fade reagents if applicable, especially in microscopy.
Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific 1,N6-ethenoadenosine compound (typically λex ~300-310 nm and λem ~410-415 nm).

Q3: I am observing high background fluorescence in my experiment. How can I reduce it?

A: High background can mask your specific signal. Consider the following solutions:

  • Purity of the Compound: Ensure you are using a highly purified 1,N6-ethenoadenosine compound. Impurities can sometimes be fluorescent and contribute to background noise.

  • Buffer and Reagent Purity: Use high-purity buffers and reagents to avoid fluorescent contaminants.

  • Washing Steps: In assays involving binding to a solid phase or cellular imaging, ensure thorough washing steps are included to remove any unbound fluorescent probe.

  • Autofluorescence: If working with cells or tissues, consider the contribution of endogenous autofluorescence. You can assess this by imaging an unstained control sample.

Q4: How stable are 1,N6-ethenoadenosine compounds in solution?

A: The stability of 1,N6-ethenoadenosine compounds in solution is influenced by several factors, including pH, temperature, and the presence of enzymes. Generally, they are more stable at neutral or slightly acidic pH. At elevated temperatures, the rate of hydrolysis increases. It is crucial to prepare fresh solutions for sensitive experiments and store them appropriately.

Below is a summary of the factors affecting the stability of adenosine (B11128) nucleotides, which can provide general guidance for their etheno-derivatives.

Parameter Effect on Stability Recommendation
pH Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis of ATP, for example, is minimal around neutral pH and increases significantly at acidic and alkaline pH.[1][4]Maintain a pH between 6.0 and 8.0 for optimal stability.
Temperature Higher temperatures accelerate the rate of hydrolysis.[5]Store solutions at low temperatures (-20°C or -80°C) and avoid prolonged incubation at elevated temperatures unless required by the experimental protocol.
Divalent Metal Ions Divalent cations like Mg²⁺ and Ca²⁺ can influence the conformation and enzymatic hydrolysis of nucleotides.[2][4]Use chelating agents like EDTA to remove divalent cations if their presence is not required for the experiment and might interfere with stability.

Experimental Protocols

This section provides detailed methodologies for common applications of 1,N6-ethenoadenosine compounds.

Protocol 1: Measuring Protein Kinase Activity using ε-ATP

This protocol describes a continuous fluorescence-based assay to measure the activity of a protein kinase using 1,N6-ethenoadenosine-5'-triphosphate (ε-ATP) as a substrate. The assay relies on the change in fluorescence of ε-ATP upon its conversion to ε-ADP.

Materials:

  • Purified protein kinase

  • Peptide or protein substrate for the kinase

  • ε-ATP (1,N6-ethenoadenosine-5'-triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of the peptide/protein substrate in the kinase reaction buffer.

    • Prepare a 10X stock solution of ε-ATP in the kinase reaction buffer. The final concentration of ε-ATP in the assay should be close to its Km for the kinase of interest.

    • Prepare a 2X stock solution of the protein kinase in the kinase reaction buffer.

  • Set up the Reaction:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of kinase reaction buffer.

      • 10 µL of 10X peptide/protein substrate solution.

      • 10 µL of 10X ε-ATP solution.

      • For control wells (no enzyme), add 20 µL of kinase reaction buffer instead of the enzyme solution.

  • Initiate the Reaction:

    • Initiate the kinase reaction by adding 20 µL of the 2X protein kinase solution to each well (except the no-enzyme control).

    • Mix the contents of the wells gently by pipetting up and down.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature for the kinase reaction.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~310 nm and an emission wavelength of ~410 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the reaction wells.

    • Plot the change in fluorescence intensity over time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

Protocol 2: 3'-End Labeling of RNA with ε-ATP

This protocol describes the enzymatic labeling of the 3'-end of an RNA molecule using T4 RNA Ligase and ε-ATP.

Materials:

  • RNA to be labeled (50-100 pmol)

  • ε-ATP

  • T4 RNA Ligase

  • 10X T4 RNA Ligase Buffer (e.g., 500 mM Tris-HCl pH 7.8, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP)

  • RNase-free water

  • RNase-free microfuge tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Ligation Reaction:

    • In an RNase-free microfuge tube, combine the following components on ice:

      • RNA (50-100 pmol)

      • ε-ATP (in at least 10-fold molar excess over the RNA)

      • 2 µL of 10X T4 RNA Ligase Buffer

      • RNase-free water to a final volume of 18 µL.

  • Enzymatic Ligation:

    • Add 2 µL of T4 RNA Ligase (typically 10-20 units) to the reaction mixture.

    • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

    • Incubate the reaction at 16°C overnight.

  • Purification of Labeled RNA:

    • After incubation, purify the ε-ATP-labeled RNA from the unincorporated ε-ATP and enzyme. This can be achieved using a suitable size-exclusion chromatography column according to the manufacturer's instructions.

  • Quantification and Storage:

    • Quantify the concentration of the labeled RNA using a spectrophotometer.

    • Store the purified labeled RNA at -20°C or -80°C.

Visualizations

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an ADP analog, such as 1,N6-ethenoadenosine-5'-diphosphate (ε-ADP), to the P2Y1 receptor, a Gq-coupled purinergic receptor.

P2Y1_Signaling eADP ε-ADP P2Y1 P2Y1 Receptor eADP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling pathway activated by ε-ADP.

Experimental Workflow for Kinase Assay

This diagram outlines the key steps in performing a protein kinase assay using ε-ATP.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ε-ATP, Buffer) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction initiate_reaction Initiate Reaction (Add Kinase) setup_reaction->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate Initial Rate) measure_fluorescence->analyze_data end End analyze_data->end Troubleshooting_Fluorescence start Weak/No Fluorescence Signal check_storage Check Compound Storage (-20°C/-80°C, protected from light?) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh No check_buffer Verify Buffer pH (Is it neutral?) check_storage->check_buffer Yes prepare_fresh->check_buffer adjust_ph Adjust Buffer pH check_buffer->adjust_ph No check_quenching Investigate Potential Quenchers (e.g., Tryptophan, certain metal ions) check_buffer->check_quenching Yes adjust_ph->check_quenching modify_assay Modify Assay Conditions (e.g., remove quencher) check_quenching->modify_assay Yes check_instrument Confirm Instrument Settings (Correct λex/λem?) check_quenching->check_instrument No modify_assay->check_instrument adjust_settings Adjust Wavelength Settings check_instrument->adjust_settings No signal_ok Signal Improved check_instrument->signal_ok Yes adjust_settings->signal_ok

References

Validation & Comparative

A Head-to-Head Comparison: 1,N6-Ethenoadenosine vs. 2-Aminopurine as Fluorescent Probes for Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent nucleoside analogs, the choice between 1,N6-ethenoadenosine (εA) and 2-aminopurine (B61359) (2-AP) is a critical one. Both probes offer unique advantages for elucidating the structure, dynamics, and interactions of DNA and RNA. This comprehensive guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

At a Glance: Key Performance Indicators

To facilitate a rapid and effective comparison, the following tables summarize the key photophysical and structural properties of 1,N6-ethenoadenosine and 2-aminopurine.

Table 1: Photophysical Properties
Property1,N6-Ethenoadenosine (εA)2-Aminopurine (2-AP)
Excitation Maximum (λex) ~270-310 nm[1][2]~303-310 nm[1]
Emission Maximum (λem) ~410-415 nm[1][2][3]~370 nm[1][4]
Quantum Yield (Φ) in Aqueous Solution ~0.56 (for 5'-εAMP)[5]~0.68[4][6]
Fluorescence Lifetime (τ) in Aqueous Solution ~2.1 ns (for εNAD+)[7]~10-12 ns[1][8]
Sensitivity to Environment High; fluorescence is quenched by stacking and proximity to certain residues like tryptophan.[7][9]High; fluorescence is significantly quenched by stacking with neighboring bases.[4][10]
Table 2: Structural and Application-Related Properties
Property1,N6-Ethenoadenosine (εA)2-Aminopurine (2-AP)
Structural Perturbation to Nucleic Acids Can cause some distortion due to the additional etheno ring.[11][12]Minimal perturbation to the duplex structure.[13][14]
Base Pairing Properties Does not form standard Watson-Crick base pairs.[2]Primarily pairs with thymine (B56734) (or uracil), but can also pair with cytosine under certain conditions.[13]
Primary Applications Probing enzyme-coenzyme interactions, DNA damage and repair studies, and as a fluorescent tag in larger molecules.[15][16][17]Investigating DNA/RNA conformation, protein-nucleic acid interactions, and enzyme kinetics.[10][13][18]
Synthesis of Modified Oligonucleotides Phosphoramidites are commercially available for solid-phase synthesis.[8][19]Phosphoramidites are widely and commercially available for standard solid-phase synthesis.

In-Depth Analysis: A Comparative Overview

Photophysical Characteristics

Both εA and 2-AP are valuable fluorescent probes because their fluorescence is highly sensitive to their local environment, a property that is exploited to monitor changes in nucleic acid structure and interactions.

1,N6-Ethenoadenosine (εA) possesses a longer emission wavelength (~410-415 nm) compared to 2-AP (~370 nm), which can be advantageous in minimizing background fluorescence from other cellular components.[1][2][3] Its quantum yield in the form of 5'-εAMP is reasonably high at approximately 0.56.[5] However, the fluorescence of εA is significantly quenched when incorporated into a dinucleotide like εNAD+ (quantum yield of ~0.028), indicating strong intramolecular quenching due to stacking.[5][7] This sensitivity to stacking and proximity to specific amino acid residues, such as tryptophan, makes it a powerful tool for studying conformational changes and binding events.[7][9]

2-Aminopurine (2-AP) is the more widely used probe for studying nucleic acid structure.[13] It exhibits a high quantum yield of 0.68 in aqueous solution and a relatively long fluorescence lifetime of about 10-12 ns.[1][4][8] Its key feature is the dramatic quenching of its fluorescence upon stacking with adjacent bases in a DNA or RNA duplex.[4][10] This property makes 2-AP an exceptionally sensitive reporter of local conformational changes, such as base flipping, melting, and binding of proteins or drugs that alter the helical structure.

Structural Impact on Nucleic Acids

A crucial consideration when choosing a fluorescent probe is the extent to which it perturbs the native structure of the nucleic acid.

The introduction of 1,N6-ethenoadenosine into a DNA or RNA strand can cause a more significant structural distortion compared to 2-AP. The additional etheno ring system can disrupt normal base pairing and stacking interactions.[11][12] This characteristic is in itself a subject of study, particularly in the context of DNA damage and repair, where εA is a known lesion.[15][20][21]

In contrast, 2-aminopurine is considered a minimally perturbing probe.[13][14] Its structure is very similar to adenine (B156593), allowing it to be incorporated into DNA and RNA with little disruption to the overall helical geometry. This makes it an ideal choice for studying the subtle conformational dynamics of native nucleic acid structures.

Experimental Protocols

Synthesis and Incorporation of Modified Oligonucleotides

Both εA and 2-AP can be incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.

Protocol for 1,N6-Ethenoadenosine Incorporation:

  • Phosphoramidite Preparation: Obtain the phosphoramidite of 1,N6-etheno-2'-deoxyadenosine or the corresponding ribonucleoside. These are commercially available or can be synthesized.[8][19]

  • Solid-Phase Synthesis: Utilize a standard solid-phase oligonucleotide synthesizer. The coupling efficiency for etheno-modified phosphoramidites is typically high, often exceeding 99%.[19]

  • Deprotection: Due to the potential instability of the etheno ring in acidic and basic conditions, modified deprotection protocols may be required to ensure the integrity of the final oligonucleotide.[19]

  • Purification: Purify the resulting oligonucleotide using standard techniques such as HPLC to ensure high purity.

Protocol for 2-Aminopurine Incorporation:

  • Phosphoramidite: Use commercially available 2-aminopurine-2'-deoxyriboside phosphoramidite.

  • Solid-Phase Synthesis: Incorporate the 2-AP phosphoramidite at the desired position(s) using a standard DNA synthesis cycle.

  • Deprotection and Purification: Standard deprotection and purification protocols (e.g., HPLC or PAGE) are generally sufficient.

Fluorescence Measurements

General Protocol for Steady-State Fluorescence Spectroscopy:

  • Sample Preparation: Prepare samples of the fluorescently labeled oligonucleotide in the desired buffer. It is crucial to use a buffer that does not itself quench the fluorescence of the probe.

  • Instrumentation: Use a spectrofluorometer to measure fluorescence emission spectra.

  • Excitation: Excite the sample at the appropriate wavelength (e.g., ~305 nm for both εA and 2-AP).

  • Emission Scan: Record the emission spectrum over the expected range (e.g., 350-500 nm for εA, 320-450 nm for 2-AP).

  • Data Analysis: Analyze changes in fluorescence intensity and emission maxima to infer conformational changes or binding events.

Visualizing the Concepts

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_experiment Fluorescence Experiment cluster_application Applications start Obtain Phosphoramidite (εA or 2-AP) synth Solid-Phase Synthesis start->synth deprotect Deprotection synth->deprotect purify Purification deprotect->purify sample_prep Sample Preparation purify->sample_prep measurement Fluorescence Measurement sample_prep->measurement analysis Data Analysis measurement->analysis dna_protein DNA-Protein Interactions analysis->dna_protein conformation Nucleic Acid Conformation analysis->conformation kinetics Enzyme Kinetics analysis->kinetics

signaling_pathway cluster_probe Fluorescent Probe in Nucleic Acid cluster_fluorescence Fluorescence Properties probe_stacked Probe Stacked (e.g., in duplex) low_f Low Fluorescence probe_stacked->low_f Quenching probe_unstacked Probe Unstacked (e.g., binding event) probe_unstacked->probe_stacked Re-stacking high_f High Fluorescence probe_unstacked->high_f Emission event Conformational Change (e.g., Protein Binding) event->probe_unstacked

Conclusion: Making the Right Choice

The selection between 1,N6-ethenoadenosine and 2-aminopurine hinges on the specific research question and the acceptable level of structural perturbation.

  • Choose 2-Aminopurine (2-AP) when:

    • Minimal structural perturbation is paramount.

    • The primary goal is to study the intrinsic dynamics and conformations of DNA or RNA.

    • Investigating subtle changes in nucleic acid structure upon interaction with proteins or small molecules.

  • Choose 1,N6-Ethenoadenosine (εA) when:

    • A longer emission wavelength is desirable to reduce background fluorescence.

    • The research focuses on DNA damage and repair mechanisms, where εA serves as a model lesion.

    • The probe is intended as a fluorescent tag in larger biomolecules, and some structural perturbation is acceptable.

Ultimately, both εA and 2-AP are powerful fluorescent probes that provide invaluable insights into the intricate world of nucleic acids. By understanding their distinct properties and applying the appropriate experimental protocols, researchers can effectively harness their potential to advance the frontiers of molecular biology and drug discovery.

References

A Researcher's Guide to ε-ATP vs. Native ATP for Measuring Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount. While native ATP is the natural substrate for a vast array of enzymes, its fluorescent analog, 1,N⁶-ethenoadenosine-5'-triphosphate (ε-ATP), offers a powerful tool for real-time kinetic analysis. This guide provides a comprehensive comparison of enzyme kinetics measured with ε-ATP versus native ATP, supported by experimental protocols and data interpretation.

Introduction to ε-ATP: The Fluorescent Advantage

ε-ATP is a structurally similar analog of ATP where the N1 and N⁶ atoms of the adenine (B156593) ring are modified with an etheno group. This modification imparts intrinsic fluorescence to the molecule, with an excitation maximum around 300 nm and an emission maximum around 415 nm. This fluorescence is highly sensitive to the local environment, often exhibiting a significant increase in quantum yield upon binding to the active site of an enzyme. This property allows for continuous, real-time monitoring of enzyme-substrate interactions and product formation without the need for radioactive isotopes or coupled assays.

However, the addition of the etheno group can introduce steric or electronic changes that may affect the interaction of the nucleotide with the enzyme's active site. Therefore, it is crucial to validate the kinetic parameters obtained with ε-ATP against those determined with the native substrate, ATP.

Comparison of Kinetic Parameters: A Quantitative Look

The central question for any researcher considering ε-ATP is how its use will impact the key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While ε-ATP is a widely used and accepted tool, it is important to recognize that the kinetic parameters obtained with this analog may not be identical to those with native ATP. The structural modification in ε-ATP can lead to differences in binding affinity and the rate of catalysis. Generally, a higher Kₘ value for ε-ATP compared to ATP is observed, suggesting a slightly lower affinity of the enzyme for the fluorescent analog. The Vₘₐₓ can also be affected, though the extent and direction of the change can be enzyme-specific.

Below is a table summarizing representative kinetic data for a generic protein kinase, illustrating the typical differences observed when using ε-ATP compared to native ATP.

SubstrateKₘ (μM)Vₘₐₓ (μmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
Native ATP 1510.08.35.5 x 10⁵
ε-ATP 258.57.12.8 x 10⁵

Note: The values presented are representative and the actual differences will vary depending on the specific enzyme and assay conditions.

Experimental Protocols

To validate the use of ε-ATP for a specific enzyme system, a direct comparison of the kinetics with native ATP is essential. Below are detailed methodologies for performing these key experiments.

Determining Kₘ and Vₘₐₓ using a Fluorescence-Based Assay with ε-ATP

This protocol describes a continuous assay that measures the change in fluorescence as ε-ATP is converted to ε-ADP.

Materials:

  • Purified enzyme of interest (e.g., a protein kinase)

  • Substrate for the enzyme (e.g., a peptide substrate for a kinase)

  • ε-ATP solution (stock concentration accurately determined by UV absorbance)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Fluorometer with excitation and emission wavelengths set to ~300 nm and ~415 nm, respectively.

  • 96-well black microplates suitable for fluorescence measurements.

Procedure:

  • Prepare a dilution series of ε-ATP: Prepare a range of ε-ATP concentrations in the assay buffer, typically spanning from 0.1 to 10 times the expected Kₘ.

  • Set up the reaction mixture: In each well of the microplate, add the assay buffer, the enzyme at a fixed concentration, and the enzyme's substrate (at a saturating concentration if it is not the varied substrate).

  • Initiate the reaction: Add the varying concentrations of ε-ATP to the wells to start the reaction. The final volume in each well should be consistent.

  • Monitor fluorescence over time: Immediately place the microplate in the fluorometer and measure the increase in fluorescence intensity over time. The rate of increase corresponds to the rate of product formation.

  • Calculate initial velocities: For each ε-ATP concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding ε-ATP concentrations. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Determining Kₘ and Vₘₐₓ using a Coupled Enzyme Assay with Native ATP

This protocol uses a classic method to measure ATP consumption by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Native ATP solution

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay buffer

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a dilution series of ATP: Prepare a range of ATP concentrations in the assay buffer.

  • Set up the reaction mixture: In a cuvette or microplate well, combine the assay buffer, the enzyme at a fixed concentration, its substrate, the PK/LDH coupled enzyme system, PEP, and NADH.

  • Equilibrate the system: Allow the mixture to equilibrate to the desired temperature.

  • Initiate the reaction: Add the varying concentrations of ATP to initiate the reaction.

  • Monitor absorbance: Measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the kinase activity.

  • Calculate initial velocities: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each ATP concentration.

  • Data Analysis: Plot the initial velocities (v₀) against the ATP concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizing the Concepts

To better illustrate the experimental workflow and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_atp_assay Native ATP Assay (Coupled) cluster_eatp_assay ε-ATP Assay (Fluorescence) cluster_analysis Data Analysis Enzyme Purified Enzyme ATP_Mix Reaction Mix: Enzyme, Peptide, PK/LDH, PEP, NADH Enzyme->ATP_Mix eATP_Mix Reaction Mix: Enzyme, Peptide Enzyme->eATP_Mix Substrates Native ATP & ε-ATP Peptide Substrate ATP_Start Initiate with Native ATP Series Substrates->ATP_Start eATP_Start Initiate with ε-ATP Series Substrates->eATP_Start Buffer Assay Buffer Buffer->ATP_Mix Buffer->eATP_Mix ATP_Mix->ATP_Start ATP_Measure Measure Absorbance Decrease at 340nm ATP_Start->ATP_Measure Calc_V0 Calculate Initial Velocities (v₀) ATP_Measure->Calc_V0 eATP_Mix->eATP_Start eATP_Measure Measure Fluorescence Increase at 415nm eATP_Start->eATP_Measure eATP_Measure->Calc_V0 MM_Plot Plot v₀ vs. [Substrate] Calc_V0->MM_Plot MM_Fit Fit to Michaelis-Menten Equation MM_Plot->MM_Fit Compare Compare Km and Vmax MM_Fit->Compare

Caption: Experimental workflow for comparing enzyme kinetics with native ATP and ε-ATP.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 (Enzyme of Interest) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate ADP ADP Kinase2->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response ATP ATP ATP->Kinase2

Caption: A generic signaling pathway illustrating the role of a protein kinase and ATP.

Conclusion: Making an Informed Choice

The use of ε-ATP offers a significant advantage for the continuous monitoring of enzyme kinetics due to its fluorescent properties. This allows for high-throughput screening and detailed mechanistic studies that can be more challenging with traditional endpoint or coupled assays. However, it is imperative for researchers to recognize that the kinetic parameters obtained with ε-ATP may differ from those with native ATP.

Therefore, a thorough validation by direct comparison is a critical step before adopting ε-ATP as a surrogate for ATP in a new enzyme system. By carefully performing the comparative kinetic analyses outlined in this guide, researchers can confidently leverage the benefits of this fluorescent analog while ensuring the biological relevance of their findings. This due diligence is essential for accurate data interpretation and for making sound decisions in basic research and drug development.

Comparative Analysis of the Mutagenicity of Etheno Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of DNA adducts is paramount for assessing cancer risk and developing effective therapeutics. This guide provides a comparative analysis of the mutagenicity of etheno adducts, a class of DNA lesions formed from exposure to vinyl chloride and endogenous lipid peroxidation products. The data presented herein is compiled from various experimental studies to offer a clear, objective comparison of their mutagenic profiles.

Etheno adducts are exocyclic DNA lesions that disrupt the standard Watson-Crick base pairing, leading to mutations during DNA replication and transcription. The primary etheno adducts include 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), N²,3-ethenoguanine (N²,3-εG), 1,N²-ethenoguanine (1,N²-εG), and 3,N⁴-ethenothymine (εT). This guide focuses on a comparative analysis of their mutagenicity, drawing upon data from site-specific mutagenesis assays, in vitro replication studies, and other experimental models.

Quantitative Comparison of Mutagenicity

The mutagenic potential of etheno adducts varies significantly depending on the specific adduct, the biological system, and the status of DNA repair pathways. The following table summarizes the quantitative data on the mutation frequency and the primary types of mutations induced by each adduct in Escherichia coli and mammalian cells.

AdductOrganism/Cell LineMutation Frequency (%)Predominant Mutation(s)
1,N⁶-ethenoadenine (εA) E. coli~0.1[1]εA → G[1]
Mammalian Cells (COS-7)70[2][3]εA → G (63%), εA → T (6%), εA → C (1%)[2][3]
3,N⁴-ethenocytosine (εC) E. coli≥2.0 (>20x more than εA)[1]εC → T, εC → A[1]
Mammalian Cells (Simian Kidney)81[1]εC → A[1]
N²,3-ethenoguanine (N²,3-εG) E. coli13 - 30G → A
1,N²-ethenoguanine (1,N²-εG) E. coli~19 (total)G → A (6.4%), G → T (6.0%), G → C (1.7%), Deletions (4.9%)
3,N⁴-ethenothymine (εT) -Data not availableData not available

Mutagenic Specificity and Cellular Context

In E. coli, 1,N⁶-ethenoadenine (εA) is a weak mutagen, inducing primarily A to G transitions at a low frequency.[1] In stark contrast, 3,N⁴-ethenocytosine (εC) is significantly more mutagenic in the same bacterial system, causing both transitions and transversions.[1] The mutagenicity of εC in E. coli is further enhanced in cells deficient in 3'→5' exonuclease proofreading activity or after UV irradiation.[1]

Both N²,3-ethenoguanine (N²,3-εG) and 1,N²-ethenoguanine (1,N²-εG) are potent mutagens in E. coli. N²,3-εG predominantly leads to G to A transitions, with reported mutation frequencies varying between 13% and 30%. 1,N²-εG exhibits a broader mutation spectrum, inducing G to A and G to T mutations at similar frequencies, along with a notable frequency of deletions.

Interestingly, the mutagenic landscape changes dramatically in mammalian cells. Both εA and εC are highly potent mutagens in simian kidney cells, with mutation frequencies of 70% and 81%, respectively.[1][2][3] In this context, εA almost exclusively induces εA→G transitions, while εC primarily causes εC→A transversions.[1] This highlights the critical role of the cellular environment and the specific DNA polymerases involved in translesion synthesis in determining the ultimate mutagenic outcome of these adducts.

Currently, there is a lack of available data on the mutagenicity of 3,N⁴-ethenothymine (εT). Further research is required to characterize its mutagenic potential and complete the comparative analysis of all major etheno adducts.

Experimental Protocols

A comprehensive understanding of the mutagenicity of etheno adducts relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Site-Specific Mutagenesis Assay

This assay is crucial for determining the mutation frequency and spectrum of a single, site-specifically placed DNA adduct.

1. Construction of the Adduct-Containing Vector:

  • A synthetic oligonucleotide containing a single etheno adduct at a defined position is synthesized.

  • This oligonucleotide is then ligated into a gapped duplex M13 bacteriophage vector. The M13 vector contains a reporter gene (e.g., lacZα) that allows for phenotypic screening of mutations.

2. Transformation into E. coli:

  • The ligated M13 vector is transformed into a suitable E. coli host strain. To study the effect of DNA repair, isogenic strains with and without specific DNA repair genes (e.g., uvrA, alkA) can be used.

3. In Vivo Replication and Mutation Fixation:

  • The M13 vector replicates within the E. coli host. During replication, DNA polymerases may bypass the etheno adduct, potentially incorporating an incorrect nucleotide opposite the lesion.

4. Progeny Phage Analysis:

  • Progeny phage are harvested from the bacterial culture.

  • The DNA from individual phage plaques is isolated and the region containing the original adduct is sequenced.

  • The mutation frequency is calculated as the ratio of mutant plaques to the total number of plaques analyzed. The types of mutations are determined by analyzing the DNA sequences.

In Vitro DNA Replication Assay

This assay provides insights into the direct interaction between a DNA polymerase and an etheno adduct, revealing the efficiency of bypass and the fidelity of nucleotide incorporation.

1. Template-Primer Preparation:

  • A single-stranded DNA template containing a site-specific etheno adduct is synthesized.

  • A shorter, complementary primer is annealed to the template upstream of the adduct.

2. Replication Reaction:

  • The template-primer duplex is incubated with a purified DNA polymerase, deoxynucleoside triphosphates (dNTPs), and necessary cofactors in a reaction buffer.

  • The reaction is allowed to proceed for a defined period.

3. Product Analysis:

  • The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • The gel is visualized using autoradiography or fluorescence imaging.

  • The efficiency of bypass is determined by the ratio of full-length product to the amount of primer extended to the point of the adduct.

  • The identity of the nucleotide(s) incorporated opposite the adduct can be determined by running parallel reactions with only one or a subset of dNTPs, or by sequencing the extended products.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

1. Strain Selection:

  • Several Salmonella typhimurium tester strains with different types of mutations in the histidine operon are used to detect various types of mutagens (e.g., base-pair substitution, frameshift).

2. Metabolic Activation:

  • Since etheno adducts are formed from metabolites of compounds like vinyl chloride, the test is often performed in the presence of a mammalian liver extract (S9 fraction), which contains enzymes capable of metabolically activating the test compound.

3. Exposure and Plating:

  • The tester strains are exposed to the test compound (or its metabolites) in the presence or absence of the S9 mix.

  • The treated bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

4. Incubation and Colony Counting:

  • The plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Etheno_Adduct_Formation_and_Mutagenesis cluster_0 Formation cluster_1 Consequences Vinyl_Chloride Vinyl Chloride Metabolic_Activation Metabolic Activation Vinyl_Chloride->Metabolic_Activation Lipid_Peroxidation Lipid Peroxidation Reactive_Metabolites Reactive Metabolites (e.g., Chloroethylene Oxide) Lipid_Peroxidation->Reactive_Metabolites Metabolic_Activation->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA alkylation Etheno_Adducts Etheno Adducts (εA, εC, εG, εT) DNA->Etheno_Adducts DNA_Replication DNA Replication Etheno_Adducts->DNA_Replication Translesion_Synthesis Translesion Synthesis (TLS) DNA_Replication->Translesion_Synthesis Mispairing Mispairing with Incoming Nucleotide Translesion_Synthesis->Mispairing Mutation Mutation (e.g., Point Mutation, Frameshift) Mispairing->Mutation

Caption: Formation of etheno adducts and their mutagenic consequences.

Experimental_Workflow_Mutagenicity cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Start Start: Assess Mutagenicity of an Etheno Adduct Template_Prep Prepare DNA Template with Site-Specific Adduct Start->Template_Prep Vector_Prep Construct Vector with Site-Specific Adduct Start->Vector_Prep Polymerase_Assay In Vitro Replication Assay with DNA Polymerase Template_Prep->Polymerase_Assay Product_Analysis Analyze Bypass Efficiency and Fidelity (Gel/Sequencing) Polymerase_Assay->Product_Analysis End End: Characterize Mutagenic Profile Product_Analysis->End Transformation Transform into Host Cells (e.g., E. coli) Vector_Prep->Transformation Replication_Selection In Vivo Replication and Selection/Screening Transformation->Replication_Selection Mutation_Analysis Sequence Progeny DNA to Determine Mutation Frequency and Spectrum Replication_Selection->Mutation_Analysis Mutation_Analysis->End

Caption: Experimental workflow for assessing etheno adduct mutagenicity.

References

Stability of 1,N6-Etheno-ara-adenosine Compared to Other Fluorescent Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and the study of nucleic acid structure and function, the selection of an appropriate fluorescent nucleoside analog is critical. The stability of these analogs under various experimental conditions directly impacts the reliability and reproducibility of results. This guide provides a comparative analysis of the stability of 1,N6-etheno-ara-adenosine against other commonly used fluorescent adenosine (B11128) analogs, supported by available experimental data and detailed methodologies.

Quantitative Stability Comparison

The stability of a fluorescent nucleoside analog can be assessed based on several key parameters: its chemical stability under different pH and temperature conditions, its photostability upon exposure to excitation light, and its effect on the thermal stability of nucleic acid duplexes when incorporated. The following table summarizes these properties for this compound and other prominent fluorescent adenosine analogs. Data for this compound is inferred from its constituent parts, 1,N6-ethenoadenosine and arabinonucleosides, due to the limited direct experimental data on this specific analog.

ParameterThis compound (ε-araA)1,N6-Ethenoadenosine (εA)2-Aminopurine (2-AP)Pteridine (B1203161) Analogs (e.g., 6-MI)
Chemical Stability (pH) Likely unstable in strong alkali, similar to εA. Fluorescence may be pH-sensitive.[1]Stable in weak alkali, but decomposes and loses fluorescence in 0.05 N NaOH. Fluorescence is quenched in acidic media upon protonation.[1]Fluorescence is largely independent of pH in the neutral range.[2] However, fluorescence can be quenched by some buffer ions like phosphate.[2]Generally stable under typical biological buffer conditions.
Thermal Stability (Free Nucleoside) Expected to be stable under standard biological temperatures.Stable under standard biological temperatures.Highly stable.Stable under standard biological temperatures.
Effect on Duplex Tm Incorporation may lead to some destabilization of DNA/RNA duplexes, a known characteristic of arabinonucleosides.[3][4]Incorporation can be destabilizing to DNA duplexes.Minimal perturbation of DNA/RNA duplex thermal stability.[5]Can reduce the thermal stability of oligonucleotides, with some exceptions like 6-MI.[5][6]
Photostability Data not available. Etheno derivatives can be susceptible to photobleaching.Can undergo photobleaching.Generally considered photostable, though quantitative data varies with environment.[7][8][9]Photostability varies among different pteridine derivatives.
Fluorescence Quantum Yield (ΦF) Expected to be fluorescent, but the quantum yield is likely sensitive to the environment.~0.5-1.0 in aqueous solution, but can be quenched upon incorporation into duplexes or by protonation.[10]High in aqueous solution (~0.68), but significantly quenched when incorporated into DNA/RNA, making it a sensitive probe for local environment changes.[9]Varies widely (<0.01 to 0.3) depending on the specific analog and its local environment within a nucleic acid duplex.[5]

Experimental Protocols

Accurate assessment of the stability of fluorescent nucleoside analogs requires robust experimental protocols. Below are detailed methodologies for key stability assays.

Thermal Stability of Oligonucleotide Duplexes (UV Melting)

This protocol determines the melting temperature (Tm) of a DNA or RNA duplex containing a fluorescent analog, which is a measure of its thermal stability.

Methodology:

  • Sample Preparation:

    • Anneal the oligonucleotide containing the fluorescent analog with its complementary strand in a buffer solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).[11] To do this, mix equimolar amounts of the two oligonucleotides, heat to 95°C for 5 minutes, and then slowly cool to room temperature over at least one hour.[12][13]

    • Prepare a series of dilutions of the duplex to a final concentration range suitable for UV absorbance measurements (e.g., 5 µM).[11]

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at a fixed wavelength (typically 260 nm for DNA/RNA, or a wavelength specific to the analog if it has a distinct absorption band) as the temperature is increased.

    • Increase the temperature at a slow and constant rate (e.g., 0.5°C/minute) from a starting temperature well below the expected Tm to a temperature where the duplex is fully denatured.[11]

  • Data Analysis:

    • Plot the absorbance as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are denatured. This is typically calculated from the first derivative of the melting curve.[11]

Fluorescence Quantum Yield Measurement (Relative Method)

This protocol determines the fluorescence quantum yield of a fluorescent nucleoside analog relative to a known standard.

Methodology:

  • Standard and Sample Preparation:

    • Choose a fluorescent standard with a known quantum yield and similar absorption and emission properties to the analog being tested (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

    • Prepare a series of dilutions of both the standard and the test analog in the same solvent to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[14][15]

    • Use spectroscopic grade solvents and check for background fluorescence.[16]

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[14]

Photostability Assessment (Photobleaching)

This protocol assesses the photostability of a fluorescent nucleoside analog by measuring the rate of its fluorescence decay under continuous illumination.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorescent nucleoside analog or an oligonucleotide containing the analog in a suitable buffer.

    • Place the sample on a microscope slide or in a cuvette suitable for fluorescence microscopy or spectroscopy.

  • Fluorescence Imaging/Spectroscopy:

    • Use a fluorescence microscope or a spectrofluorometer with a time-course measurement mode.

    • Continuously illuminate the sample with excitation light of a specific wavelength and intensity.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to generate a photobleaching curve.[17]

    • The photostability can be quantified by determining the half-life of the fluorescence (the time it takes for the intensity to decrease by 50%) or by fitting the decay curve to an exponential function to obtain a photobleaching rate constant.

    • For a more quantitative comparison, the photobleaching quantum yield can be determined, which requires careful calibration of the excitation light intensity and the number of emitted photons before bleaching.[18][19][20][21]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for thermal stability and photostability analysis.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_measurement UV Melting cluster_analysis Data Analysis Oligo Oligonucleotide Synthesis (with fluorescent analog) Annealing Annealing with Complementary Strand Oligo->Annealing Dilution Serial Dilutions Annealing->Dilution Spectrophotometer UV-Vis Spectrophotometer with Temp. Control Dilution->Spectrophotometer Load Sample Heating Ramped Heating (e.g., 0.5°C/min) Spectrophotometer->Heating Absorbance Record Absorbance vs. Temperature Heating->Absorbance MeltingCurve Plot Absorbance vs. Temperature Absorbance->MeltingCurve Derivative Calculate 1st Derivative MeltingCurve->Derivative Tm Determine Tₘ Derivative->Tm

Workflow for determining the thermal stability of oligonucleotide duplexes.

Photostability_Workflow start Prepare Sample Solution (Analog or Labeled Oligo) mount Mount Sample on Microscope/Spectrofluorometer start->mount illuminate Continuous Excitation (Constant Wavelength & Intensity) mount->illuminate record Record Fluorescence Intensity over Time illuminate->record plot Plot Intensity vs. Time (Photobleaching Curve) record->plot analyze Calculate Half-life or Rate Constant plot->analyze

Workflow for assessing the photostability of a fluorescent analog.

References

Benchmarking the Fluorescence Lifetime of Ethenoadenosine Against Other Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the outcome of an experiment. Among the myriad of available probes, ethenoadenosine (εA) and its derivatives have emerged as valuable tools for investigating the structure, dynamics, and interactions of nucleic acids and proteins. This guide provides an objective comparison of the fluorescence lifetime of ethenoadenosine with other commonly used fluorescent probes, supported by experimental data and detailed methodologies.

Ethenoadenosine is a fluorescent analog of adenosine (B11128) that can be enzymatically incorporated into nucleic acids, making it an excellent non-perturbative probe for studying biological systems.[1] Its fluorescence properties, particularly its fluorescence lifetime, are sensitive to the local microenvironment, providing valuable insights into conformational changes and binding events. This guide will benchmark the fluorescence lifetime of ethenoadenosine against other prominent fluorescent probes, including the nucleoside analog 2-aminopurine (B61359) and the conventional dyes fluorescein (B123965) and rhodamine 6G.

Comparative Analysis of Fluorescence Properties

The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes the key fluorescence characteristics of ethenoadenosine and other selected probes to facilitate a direct comparison. It is important to note that fluorescence lifetimes are highly sensitive to the probe's environment, and thus the experimental conditions are provided for each value.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Experimental Conditions
Ethenoadenosine (εAdo) ~300~410~0.5 (in H₂O)Shorter than 23 nsNeutral aqueous solution, 25°C[2][3]
2-Aminopurine (2AP) ~305~370~0.68 (in H₂O)~10-12 ns (in H₂O); 50 ps - 8 ns (in DNA)Aqueous solution; Incorporated into a DNA duplex[4][5]
6MAP (Pteridine analog) 3104300.393.8Monomer in 10 mM Tris, pH 7.5[6]
DMAP (Pteridine analog) 3304300.484.8Monomer in 10 mM Tris, pH 7.5[6]
Fluorescein 4955200.925 (in 0.1 N NaOH)~4.00.1 N NaOH(aq)[7]
Rhodamine 6G 5255550.950 (in ethanol)4.08Water[7][8]

Experimental Protocol: Fluorescence Lifetime Measurement

The fluorescence lifetimes presented in this guide are typically measured using the Time-Correlated Single Photon Counting (TCSPC) technique. TCSPC is a highly sensitive method for determining the decay of fluorescence intensity over time after excitation by a short pulse of light.

Principle of Time-Correlated Single Photon Counting (TCSPC)

The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser). The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured. This process is repeated for a large number of excitation cycles, and a histogram of the arrival times of the photons is built. This histogram represents the fluorescence decay profile, from which the fluorescence lifetime can be calculated.

Instrumentation
  • Pulsed Light Source: A laser or a light-emitting diode (LED) that generates picosecond or nanosecond pulses of light at the excitation wavelength of the probe.

  • Sample Chamber: A light-tight compartment to hold the sample and collection optics.

  • Optics: Lenses and filters to focus the excitation light onto the sample and to collect and filter the emitted fluorescence.

  • Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), capable of detecting individual photons.

  • TCSPC Electronics: A time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) to measure and histogram the time delays between the excitation and emission events.

Procedure
  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in the desired solvent or buffer. The concentration should be low enough to avoid inner filter effects and aggregation.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source to the absorption maximum of the fluorescent probe.

    • Select an appropriate emission filter to isolate the fluorescence signal from scattered excitation light.

    • Adjust the detector voltage and other electronic settings for optimal single-photon counting.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The TCSPC electronics will start a timer with each excitation pulse and stop it upon the detection of the first fluorescence photon.

    • The time difference is recorded, and the process is repeated for millions of cycles to build up a statistically significant decay histogram.

  • Data Analysis:

    • The resulting fluorescence decay curve is fitted to one or more exponential decay functions to extract the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared.

Visualizing Experimental and Comparative Frameworks

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_excitation Excitation cluster_emission Emission & Detection cluster_timing Timing & Analysis Pulsed Light Source Pulsed Light Source Sample Sample Pulsed Light Source->Sample Excitation Pulse TCSPC Electronics TCSPC Electronics Pulsed Light Source->TCSPC Electronics Start Signal Detector Detector Sample->Detector Fluorescence Photon Detector->TCSPC Electronics Stop Signal Histogram Histogram TCSPC Electronics->Histogram Data Analysis Data Analysis Histogram->Data Analysis Fluorescence Lifetime Fluorescence Lifetime Data Analysis->Fluorescence Lifetime

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

logical_comparison cluster_features Key Comparison Metrics Ethenoadenosine Ethenoadenosine 2-Aminopurine 2-Aminopurine Ethenoadenosine->2-Aminopurine Nucleoside Analogs Pteridines Pteridines Ethenoadenosine->Pteridines Nucleoside Analogs Conventional Dyes Conventional Dyes Ethenoadenosine->Conventional Dyes vs 2-Aminopurine->Pteridines vs 2-Aminopurine->Conventional Dyes vs Pteridines->Conventional Dyes vs Lifetime Lifetime Quantum Yield Quantum Yield Environmental Sensitivity Environmental Sensitivity Biological Incorporation Biological Incorporation

Caption: Key characteristics for comparing fluorescent probes.

Conclusion

Ethenoadenosine and its derivatives offer a unique combination of being intrinsically fluorescent and capable of enzymatic incorporation into biological macromolecules, making them powerful probes for studying molecular interactions and dynamics. While its fluorescence lifetime is generally in the nanosecond range, similar to many other common probes, its sensitivity to the local environment provides a distinct advantage. When selecting a fluorescent probe, researchers must consider not only the fluorescence lifetime but also other key parameters such as quantum yield, excitation and emission wavelengths, and the potential for the probe to perturb the system under investigation. This guide provides a foundational comparison to aid in the informed selection of the most appropriate fluorescent probe for your specific research needs.

References

Navigating DNA Damage: A Comparative Analysis of DNA Polymerase Fidelity Past ε-dA Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair and damage tolerance is paramount. The 1,N6-ethenodeoxyadenosine (ε-dA) lesion, a product of lipid peroxidation and exposure to environmental carcinogens, poses a significant roadblock to DNA replication. The fidelity with which DNA polymerases bypass this lesion is a critical determinant of genomic stability and cellular fate. This guide provides a comparative analysis of the performance of various DNA polymerases in navigating ε-dA lesions, supported by quantitative kinetic data and detailed experimental protocols.

The accurate replication of DNA is fundamental to cellular life. However, the genome is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. When a high-fidelity replicative polymerase, such as Polymerase δ or ε, encounters a lesion like ε-dA, its progression is often stalled.[1][2] To overcome this, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS), where specialized, lower-fidelity polymerases are recruited to synthesize DNA across the damaged template.[2][3] This process, while essential for completing replication, is inherently error-prone and a major source of mutagenesis.[3]

This guide focuses on the comparative fidelity and efficiency of several key human DNA polymerases, primarily from the Y-family, in bypassing the ε-dA lesion.

Quantitative Comparison of DNA Polymerase Fidelity at ε-dA Lesions

The efficiency and fidelity of nucleotide incorporation opposite the ε-dA lesion vary significantly among different DNA polymerases. Steady-state kinetic analysis is a powerful tool to quantify these differences. The key parameters are the Michaelis constant (Km), which reflects the substrate binding affinity, and the maximal velocity (Vmax) or catalytic turnover rate (kcat), which represents the maximum rate of the enzymatic reaction. The catalytic efficiency is determined by the ratio kcat/Km.

Below is a summary of the steady-state kinetic parameters for nucleotide incorporation opposite the ε-dA lesion by human DNA polymerases η (hpol η) and κ (hpol κ).

DNA PolymeraseIncoming dNTPApparent Km (µM)Relative VmaxCatalytic Efficiency (Relative Vmax/Km)Misinsertion Frequency (fins)
hpol η dTTP (correct)2.8 ± 0.61.00.361.0
dATP2.5 ± 0.60.38 ± 0.030.152.4
dCTP11 ± 20.11 ± 0.010.0136
dGTP2.5 ± 0.50.21 ± 0.010.084.5
hpol κ dTTP (correct)16 ± 51.00.0631.0
dATP20 ± 80.20 ± 0.040.016.3
dCTP41 ± 130.24 ± 0.040.00610.5
dGTP11 ± 30.22 ± 0.020.023.2

Data compiled from studies on translesion synthesis across 1,N6-ethenodeoxyadenosine. Misinsertion frequency (fins) is calculated as (Catalytic Efficiencyincorrect) / (Catalytic Efficiencycorrect).

From the data, it is evident that human polymerase η is significantly more efficient at bypassing the ε-dA lesion than human polymerase κ.[4][5] Specifically, the synthesis past ε-dA is over 100-fold more efficient with polymerase η.[4][5] Both polymerases exhibit error-prone synthesis, incorporating incorrect nucleotides, which can lead to base substitution and frameshift mutations.[4][5]

Other polymerases also play a role in the bypass of ε-dA. Studies have indicated the involvement of a Pol ι/Pol ζ-dependent pathway, a Rev1-dependent pathway, and a Pol θ-dependent pathway.[6] Notably, while purified Polymerase θ (Pol θ) demonstrates highly error-prone TLS opposite ε-dA, it performs predominantly error-free synthesis in human cells, suggesting a complex regulatory mechanism in a cellular context.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess DNA polymerase fidelity past ε-dA lesions.

Primer Extension Assay

This assay is used to determine the ability of a DNA polymerase to bypass a lesion and to identify the nucleotides incorporated opposite the lesion.

Materials:

  • 5'-32P-labeled DNA primer

  • DNA template containing a site-specific ε-dA lesion

  • DNA polymerase of interest

  • Reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT, 250 µg/ml BSA)

  • dNTPs (dATP, dCTP, dGTP, dTTP)

  • Formamide (B127407) gel-loading buffer (80% formamide, 10 mM EDTA pH 8.0, 1 mg/mL xylene cyanol, 1 mg/mL bromophenol blue)

  • Denaturing polyacrylamide gel (e.g., 12-20%)

  • Phosphorimager system

Procedure:

  • Anneal the 5'-32P-labeled primer to the DNA template containing the ε-dA lesion by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Set up the reaction mixture containing the annealed primer-template, reaction buffer, and the desired concentration of dNTPs.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding an equal volume of formamide gel-loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes and then place them on ice.

  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled DNA fragments using a phosphorimager and analyze the band patterns to determine the extent of primer extension and the sites of polymerase pausing or termination.[8][9][10]

Steady-State Kinetic Analysis

This method is used to determine the kinetic parameters (Km and Vmax or kcat) for single nucleotide incorporation opposite the ε-dA lesion.

Materials:

  • 5'-labeled (e.g., 32P or fluorescent tag) primer-template DNA containing the ε-dA lesion

  • Purified DNA polymerase

  • Reaction buffer

  • Varying concentrations of a single dNTP

  • Quenching solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Imaging system (Phosphorimager or fluorescence scanner)

Procedure:

  • Prepare a series of reaction mixtures, each containing the labeled primer-template, reaction buffer, and a different concentration of the dNTP to be tested.

  • Initiate the reactions by adding the DNA polymerase.

  • Allow the reactions to proceed for a time that ensures product formation is in the initial linear range (typically <20% of the primer is extended).

  • Terminate the reactions by adding the quenching solution.

  • Resolve the products on a denaturing polyacrylamide gel.

  • Quantify the amount of extended primer in each reaction lane using an appropriate imaging system.

  • Plot the initial velocity (rate of product formation) against the dNTP concentration.

  • Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the apparent Km and Vmax values.[11][12]

Visualizing the Translesion Synthesis Pathway

The process of bypassing a DNA lesion like ε-dA involves a coordinated switch between different DNA polymerases. This can be visualized as a pathway.

TLS_Pathway cluster_0 Replication Fork Stalls at Lesion cluster_1 Polymerase Switching cluster_2 Lesion Bypass and Extension cluster_3 Replication Resumes ReplicativePol Replicative Polymerase (δ/ε) High Fidelity Lesion ε-dA Lesion ReplicativePol->Lesion Stalls PCNA PCNA (Ub) Lesion->PCNA Recruitment Signal TLSPol TLS Polymerase (e.g., η, κ, θ) Low Fidelity Bypass Bypass Synthesis TLSPol->Bypass Synthesizes past lesion PCNA->TLSPol Recruits Extension Extension Bypass->Extension Switch back to Replicative Pol ContinueRep High-Fidelity Synthesis Continues Extension->ContinueRep

Caption: A model for polymerase switching during translesion synthesis (TLS) past a DNA lesion.

The diagram illustrates the generally accepted model for TLS, which involves the stalling of a high-fidelity replicative polymerase at a DNA lesion, followed by the recruitment of a specialized TLS polymerase to perform synthesis across the damaged site. After the lesion is bypassed, another polymerase switch occurs to reinstate the high-fidelity polymerase for the continuation of normal DNA replication.[13]

Experimental_Workflow cluster_PrimerExtension Primer Extension Assay cluster_Kinetics Steady-State Kinetics P1 1. Anneal 5'-32P-labeled Primer to ε-dA Template P2 2. Add DNA Polymerase & dNTPs P1->P2 P3 3. Incubate at 37°C P2->P3 P4 4. Terminate Reaction P3->P4 P5 5. Denaturing PAGE P4->P5 P6 6. Visualize & Analyze Bypass Products P5->P6 K6 6. Plot Velocity vs. [dNTP] & Fit to Michaelis-Menten P6->K6 Informs Kinetic Studies K1 1. Prepare Reactions with Varying [dNTP] K2 2. Initiate with DNA Polymerase K1->K2 K3 3. Time-course Sampling (Linear Range) K2->K3 K4 4. Quench Reactions K3->K4 K5 5. Denaturing PAGE & Quantify K4->K5 K5->K6

Caption: Workflow for analyzing DNA polymerase fidelity past ε-dA lesions.

This workflow outlines the key experimental procedures for characterizing the bypass of ε-dA lesions. The primer extension assay provides qualitative and quantitative information on the ability of a polymerase to bypass the lesion, while steady-state kinetics yields specific parameters for the efficiency and fidelity of nucleotide incorporation.

References

A Comparative Guide to the Biological Activity of 1,N6-etheno-ATP and Native ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 1,N6-etheno-ATP (ε-ATP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), with that of native ATP. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows, this document aims to assist researchers in making informed decisions about the application of ε-ATP in their studies.

Executive Summary

1,N6-etheno-ATP is a valuable tool in biochemical and cellular research due to its intrinsic fluorescence, which allows for real-time monitoring of ATP-dependent processes without the need for radioactive isotopes. While ε-ATP can functionally substitute for ATP in a variety of enzymatic reactions, its biological activity is not always identical to the native nucleotide. This guide highlights key similarities and differences in their interactions with enzymes and other proteins, providing a framework for the judicious use of ε-ATP as an ATP analog.

Data Presentation: A Comparative Analysis of Kinetic and Binding Parameters

The following table summarizes the available quantitative data comparing the kinetic and binding parameters of native ATP and ε-ATP with various enzymes and proteins. It is important to note that while ε-ATP often serves as a functional analog, there can be significant differences in binding affinity and reaction rates.

Enzyme/ProteinOrganism/TissueParameterATP1,N6-etheno-ATP (ε-ATP)Reference(s)
Myosin Subfragment 1 (S1) Rabbit Skeletal MuscleBinding (K1) 8 µM32 µM[1]
Conformational Change (k2) 16 s-158 s-1[1]
Actomyosin-S1 Bovine CardiacBinding (kon) Not explicitly stated1.7 x 105 M-1s-1[2]
G-Actin Not specifiedAssociation Rate (k+) 10 µM-1s-112 µM-1s-1 (for ATP-ATTO-488)[3]
Dissociation Rate (k-) 2.8 x 10-3 s-11.0 x 10-3 s-1 (for ATP-ATTO-488)[3]

Note: The data for G-Actin with a fluorescent ATP analog (ATP-ATTO-488) is included as a relevant comparison for ε-ATP binding kinetics.[3]

Experimental Protocols

Determining Enzyme Kinetic Parameters (Km and Vmax) using a Coupled Enzyme Assay

This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an ATP-dependent kinase, comparing ATP and ε-ATP as substrates.[4][5]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP and ε-ATP stock solutions

  • Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a saturating concentration of the kinase-specific substrate peptide, PEP, NADH, and the PK/LDH enzyme mix.

  • Initiation of Reaction: Aliquot the reaction mixture into cuvettes. To initiate the reaction, add varying concentrations of either ATP or ε-ATP.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH, which is stoichiometrically linked to the production of ADP by the kinase.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocities against the corresponding ATP or ε-ATP concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Measuring Binding Affinity (Kd) by Fluorescence Titration

This protocol outlines the determination of the dissociation constant (Kd) for the binding of ATP and ε-ATP to a protein using the intrinsic fluorescence of ε-ATP and a competitive binding approach for ATP.[6][7]

Materials:

  • Purified protein of interest

  • ε-ATP stock solution

  • ATP stock solution

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2)

  • Fluorometer

Procedure for ε-ATP Binding:

  • Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for ε-ATP (e.g., excitation ~330 nm, emission ~410 nm).

  • Titration: To a cuvette containing a fixed concentration of the protein in the assay buffer, make successive additions of small aliquots of the ε-ATP stock solution.

  • Data Acquisition: After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence readings for dilution.

    • Plot the change in fluorescence intensity as a function of the ε-ATP concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

Procedure for ATP Competitive Binding:

  • Competition Assay Setup: Prepare a solution containing a fixed concentration of the protein and a concentration of ε-ATP that results in a significant fluorescence signal (typically near its Kd).

  • Titration with ATP: To this solution, add increasing concentrations of unlabeled ATP.

  • Data Acquisition: Measure the decrease in fluorescence intensity as ATP displaces the bound ε-ATP.

  • Data Analysis: Plot the fluorescence intensity against the concentration of ATP. Fit the data to a competitive binding equation to calculate the inhibitory constant (Ki) for ATP, which represents its Kd.

Mandatory Visualization

Signaling Pathway: P2X Receptor-Mediated Signaling

Extracellular ATP acts as a signaling molecule by activating purinergic receptors, such as the P2X family of ligand-gated ion channels.[8][9][10] The following diagram illustrates a simplified P2X receptor signaling pathway.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X Binds Ca_ion Ca²⁺ P2X->Ca_ion Influx Na_ion Na⁺ P2X->Na_ion Influx depolarization Membrane Depolarization Ca_ion->depolarization downstream Downstream Signaling Cascades Ca_ion->downstream Na_ion->depolarization depolarization->downstream

Caption: A simplified diagram of the P2X receptor signaling pathway.

Experimental Workflow: Comparative Kinetic Analysis

The workflow for comparing the enzyme kinetics of ATP and ε-ATP is a systematic process to ensure accurate and reproducible results.

kinetic_workflow prep 1. Reagent Preparation (Enzyme, Substrates, Buffers) assay_ATP 2a. Coupled Enzyme Assay with Native ATP prep->assay_ATP assay_eATP 2b. Coupled Enzyme Assay with ε-ATP prep->assay_eATP data_acq_ATP 3a. Spectrophotometric Data Acquisition (Absorbance @ 340nm) assay_ATP->data_acq_ATP data_acq_eATP 3b. Spectrophotometric Data Acquisition (Absorbance @ 340nm) assay_eATP->data_acq_eATP analysis_ATP 4a. Michaelis-Menten Analysis (Calculate Km & Vmax for ATP) data_acq_ATP->analysis_ATP analysis_eATP 4b. Michaelis-Menten Analysis (Calculate Km & Vmax for ε-ATP) data_acq_eATP->analysis_eATP comparison 5. Comparative Analysis of Kinetic Parameters analysis_ATP->comparison analysis_eATP->comparison

Caption: Workflow for the comparative analysis of enzyme kinetics.

Logical Relationship: Assessing ε-ATP as an ATP Analog

The decision to use ε-ATP as a substitute for ATP in an experiment depends on the specific research question and the acceptable level of deviation from the native system's behavior.

logical_relationship cluster_considerations Key Considerations cluster_outcomes Decision start Is ε-ATP a suitable analog for my experiment? qualitative Qualitative Assessment: Does the enzyme utilize ε-ATP? start->qualitative quantitative Quantitative Assessment: Are the kinetic and binding parameters comparable? start->quantitative fluorescence Experimental Advantage: Is the intrinsic fluorescence beneficial? start->fluorescence yes Yes: Use ε-ATP, acknowledging potential quantitative differences. qualitative->yes If Yes no No: Use native ATP with an alternative detection method. qualitative->no If No quantitative->yes If Similar quantitative->no If Significantly Different and quantitative accuracy is critical fluorescence->yes If Yes

References

Unraveling the Helix: A Comparative Guide to DNA Duplexes Containing α- and β-Anomeric 1,N6-Ethenodeoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural perturbations induced by DNA adducts is paramount for deciphering mechanisms of mutagenesis and designing effective therapeutic interventions. This guide provides a detailed comparison of the structural and thermodynamic properties of DNA duplexes containing the α- and β-anomeric forms of 1,N6-ethenodeoxyadenosine (εdA), a significant DNA lesion arising from exposure to vinyl chloride and endogenous lipid peroxidation.

The stereochemical orientation of the deoxyribose sugar at the anomeric C1' position—either α or β—profoundly influences the local and global architecture of the DNA double helix upon incorporation of the bulky εdA adduct. While the naturally occurring β-anomer has been extensively studied in the context of DNA damage and repair, the synthetic α-anomer presents a unique structural challenge to the duplex, offering insights into the stereochemical determinants of DNA stability and recognition.

Quantitative Comparison of Structural and Thermodynamic Parameters

The following table summarizes the key structural and thermodynamic parameters for DNA duplexes containing α-εdA and β-εdA, compiled from various nuclear magnetic resonance (NMR), molecular dynamics (MD), and thermodynamic studies. Direct comparative studies are limited, and thus, data has been aggregated from individual investigations of each anomer.

ParameterDNA Duplex with α-Anomeric 1,N6-ethenodeoxyadenosine (α-εdA)DNA Duplex with β-Anomeric 1,N6-ethenodeoxyadenosine (β-εdA)
Thermodynamic Stability (Tm) Destabilizing effect is dependent on the opposing base. The duplex with α-εdA/dG pairing is the most thermodynamically stable, while the α-εdA/dC pair is the least stable[1].Generally destabilizes the DNA duplex. The extent of destabilization depends on the opposing base and sequence context.
Overall Duplex Conformation Induces significant local distortion. Molecular dynamics simulations suggest the possibility of severe kinking in the duplex[1]. The overall B-form DNA conformation is likely perturbed.Maintains an overall right-handed helical conformation, but with significant local distortions at the lesion site[2].
Glycosidic Torsion Angle (χ) Assumed to preferably adopt an anti-conformation, though different conformational states are present[1].Can adopt either syn or anti conformation depending on the opposing base. For example, it is in a syn conformation when paired with dG and anti when paired with dT[2][3][4].
Sugar Pucker Molecular dynamics simulations suggest the potential for a non-standard sugar pucker, possibly contributing to duplex kinking[1].The sugar pucker of the εdA nucleotide and its neighbors can be altered from the standard C2'-endo conformation typical of B-DNA.
Base Pairing Can form a hydrogen-bonded pair with dG[1]. The geometry of pairing with other bases is less defined and generally less stable.Forms a non-planar pairing with dT when both are in the anti conformation[2][4]. Forms a Hoogsteen-like base pair with dG when εdA is in the syn conformation[3][5].
Stacking Interactions Base-pair dependent stacking properties are observed, as indicated by fluorescence measurements[1].Stacking of the εdA lesion with neighboring base pairs is often disrupted, leading to altered helical parameters.

Structural Perturbations: A Visual Comparison

The following diagram illustrates the key structural differences imposed on a DNA duplex by the presence of an α- versus a β-anomeric 1,N6-ethenodeoxyadenosine.

Caption: Impact of α- vs. β-εdA on DNA structure.

Experimental Protocols

The characterization of DNA duplexes containing modified nucleosides such as α- and β-εdA relies on a combination of chemical synthesis and biophysical techniques. Below are summarized methodologies for key experiments.

Oligonucleotide Synthesis and Purification
  • Solid-Phase Synthesis: Oligonucleotides containing α- or β-anomeric 1,N6-ethenodeoxyadenosine are typically synthesized on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry. The synthesis of oligonucleotides with α-anomeric nucleosides requires the use of the corresponding α-nucleoside phosphoramidites and, if necessary, α-nucleoside-derivatized solid supports.

  • Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a suitable reagent, such as concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC). For modified oligonucleotides, reverse-phase HPLC is often effective. Anion-exchange HPLC can also be used to separate full-length products from shorter failure sequences. The purity of the final product is typically assessed by analytical HPLC and mass spectrometry.

NMR Spectroscopy for Structural Determination
  • Sample Preparation: The purified single-stranded oligonucleotides are dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer with NaCl). For studies of exchangeable protons, the sample is dissolved in H2O/D2O (9:1). For non-exchangeable protons, the sample is lyophilized and redissolved in D2O. The complementary strands are mixed in a 1:1 molar ratio and annealed by heating to a high temperature (e.g., 90°C) followed by slow cooling to room temperature to form the duplex.

  • NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer.

    • 1D 1H NMR: Used for initial assessment of duplex formation and melting.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for sequential assignment of resonances and determining the overall structure, including glycosidic torsion angles and inter-proton distances.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are scalar-coupled within the same sugar spin system, aiding in the assignment of sugar protons.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Provides information about through-bond J-couplings, which can be used to determine sugar pucker conformations.

    • 31P NMR: Probes the conformation of the phosphodiester backbone.

  • Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for molecular dynamics and/or simulated annealing calculations to generate a family of three-dimensional structures consistent with the experimental data.

Molecular Dynamics (MD) Simulations
  • System Setup: An initial model of the DNA duplex containing the εdA adduct is built based on standard B-form DNA geometry. The modified nucleotide is then manually adjusted to either the α- or β-anomeric configuration. The duplex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Force Field: A suitable force field for nucleic acids (e.g., AMBER, CHARMM) is chosen. Parameters for the non-standard εdA residue may need to be developed and validated.

  • Simulation Protocol:

    • Minimization: The energy of the initial system is minimized to remove any steric clashes.

    • Heating: The system is gradually heated to the desired simulation temperature (e.g., 300 K) under constant volume.

    • Equilibration: The system is equilibrated at the target temperature and pressure for a period of time to allow the system to relax.

    • Production Run: A long simulation (nanoseconds to microseconds) is run under constant temperature and pressure to sample the conformational space of the DNA duplex.

  • Analysis: The resulting trajectory is analyzed to determine structural and dynamic properties, such as helical parameters, backbone torsion angles, sugar pucker, hydrogen bonding patterns, and overall duplex flexibility.

Signaling Pathways and Logical Relationships

The presence of either an α- or β-anomeric εdA adduct in a DNA duplex initiates a cascade of structural consequences that can influence its biological processing, such as recognition by DNA repair enzymes or bypass by DNA polymerases. The following diagram illustrates the logical flow from the anomeric configuration to the potential biological outcomes.

G Biological Implications of εdA Anomer Configuration alpha α-Anomer alpha_struct Severe Local Distortion Kinking alpha->alpha_struct beta β-Anomer beta_struct Moderate Local Distortion Conformational Flexibility beta->beta_struct alpha_rec Potentially Altered Recognition by Polymerases/Repair Enzymes alpha_struct->alpha_rec beta_rec Recognized by Specific Repair Glycosylases and Translesion Synthesis Polymerases beta_struct->beta_rec alpha_outcome Replication Stall / Altered Mutagenesis alpha_rec->alpha_outcome beta_outcome Repair / Mutagenesis (e.g., A→G, A→T) beta_rec->beta_outcome

Caption: From anomer configuration to biological fate.

References

Safety Operating Guide

Proper Disposal of 1,N6-Etheno-ara-adenosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,N6-Etheno-ara-adenosine, a fluorescent nucleoside analog. While specific safety data sheets (SDS) for this compound do not classify it as a hazardous material, its structural similarity to other cytotoxic compounds warrants a cautious approach to its disposal.[1][2][3] Adherence to proper laboratory waste management guidelines is crucial to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[5][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate disposal method for this compound waste.

Figure 1: Disposal Decision Workflow for this compound start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid disposal_options Evaluate Disposal Options solid->disposal_options liquid->disposal_options hazardous_waste Dispose as Hazardous Chemical Waste disposal_options->hazardous_waste Large quantities or institutional policy deactivation Chemical Deactivation (for small quantities) disposal_options->deactivation Small quantities & permitted by institution end End: Waste Disposed hazardous_waste->end deactivation->hazardous_waste Dispose of deactivated solution as hazardous waste

Caption: Decision workflow for selecting the appropriate disposal method.

Disposal Options

A summary of the primary disposal options for this compound is provided in the table below.

Disposal OptionWaste TypeDescriptionKey Considerations
Hazardous Chemical Waste Solid & LiquidCollection in a designated, labeled, and sealed waste container for pickup by the institution's Environmental Health and Safety (EHS) office.[1][7]This is the recommended and safest method for all quantities. Ensures compliance with local, state, and federal regulations.[2]
Chemical Deactivation Liquid (Small Quantities)Treatment of the waste with a chemical agent to degrade the compound before disposal.This method should only be performed if permitted by your institution's safety protocols and for very small amounts. The resulting solution must still be disposed of as hazardous waste.

Detailed Disposal Protocol: Hazardous Chemical Waste

This protocol is the standard and recommended procedure for the disposal of this compound and materials contaminated with it.

Figure 2: Protocol for Disposal as Hazardous Chemical Waste start Start: Waste Collection segregate 1. Segregate Waste: - Solid (powder, contaminated gloves, etc.) - Liquid (solutions) start->segregate container 2. Use a Designated Hazardous Waste Container: - Clearly labeled 'Hazardous Waste' - List all chemical constituents segregate->container solid_waste 3a. For Solid Waste: - Place directly into the waste container. - Ensure container is kept closed. container->solid_waste liquid_waste 3b. For Liquid Waste: - Pour into the liquid waste container using a funnel. - Do not overfill. - Keep container closed. container->liquid_waste storage 4. Store Waste Container in a Satellite Accumulation Area: - At or near the point of generation. - In secondary containment. solid_waste->storage liquid_waste->storage pickup 5. Arrange for Waste Pickup: - Contact your institution's Environmental Health & Safety (EHS) office. storage->pickup end End: Waste Removed by EHS pickup->end

Caption: Step-by-step protocol for hazardous chemical waste disposal.

Experimental Protocol: Chemical Deactivation of Small Quantities (If Permitted)

Note: This procedure should only be carried out if explicitly approved by your institution's safety guidelines.

  • Preparation: In a chemical fume hood, prepare a 10% solution of sodium hypochlorite (B82951) (bleach) in a beaker of appropriate size to accommodate the volume of the this compound solution to be deactivated.

  • Deactivation: Slowly add the this compound solution to the sodium hypochlorite solution while stirring. The fluorescent nature of this compound can be used as a visual indicator of its degradation.

  • Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete degradation.

  • Neutralization: After the reaction is complete, neutralize the solution by adjusting the pH to between 6.0 and 8.0 using a suitable acid or base (e.g., sodium bisulfite followed by sodium hydroxide).

  • Disposal: The final, neutralized solution should be collected in a designated hazardous waste container and disposed of through your institution's EHS office.[8] Do not pour the deactivated solution down the drain unless explicitly permitted by your institution.[9]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 1,N6-Etheno-ara-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Safety Data Sheets (SDS) for the analogous compounds 1,N6-Ethenoadenosine 5'-monophosphate and 1,N6-Ethenoadenine suggest that these substances are not classified as hazardous according to the Globally Harmonized System (GHS).[1][2] However, as with any chemical used in research, it is prudent to handle 1,N6-Etheno-ara-adenosine with care, assuming it may have potential hazards until comprehensively evaluated. The usual precautionary measures for handling chemicals should be followed.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, based on general good laboratory practices.

PPE CategoryRecommendationRationale
Body Protection Standard Laboratory CoatProtects skin and personal clothing from potential splashes and contamination.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact.[4] Due to a lack of specific testing, no definitive recommendation on glove material can be given for prolonged contact.[1] Gloves should be inspected before use and changed frequently.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or airborne particles.[4][5] For tasks with a higher risk of splashing, a face shield worn over safety glasses is recommended.[5][6]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[1]If handling larger quantities or if the material is a powder that could become airborne, work in a chemical fume hood or use a NIOSH-approved respirator.[4]

Operational and Disposal Plans

A. Engineering Controls:

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or other ventilated enclosure.[4]

  • Eyewash Station and Safety Shower: Ensure easy access to an emergency eyewash station and safety shower.

B. Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the relevant safety information.

  • Handling:

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Limit all unnecessary personal contact.[2]

    • Use non-sparking tools if the material is a combustible dust.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

C. Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop up the material to avoid creating dust.[1]

  • Collect: Place the contained waste into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

D. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as oxidizing agents.[2]

E. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Dispose of the chemical and its container through a licensed professional waste disposal service.

  • Do not allow the product to enter drains or sewers.[1]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a research chemical like this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_final Final Check start Start: Prepare to handle This compound check_sds Is a specific SDS available? start->check_sds sds_yes Follow specific PPE recommendations in SDS check_sds->sds_yes Yes sds_no Consult SDS of analogous compounds and general safety guidelines check_sds->sds_no No assess_procedure Assess experimental procedure: - Scale of work? - Potential for splash/aerosol? sds_yes->assess_procedure sds_no->assess_procedure body_protection Body Protection: Standard Lab Coat assess_procedure->body_protection hand_protection Hand Protection: Chemical-Resistant Gloves (Nitrile) body_protection->hand_protection eye_protection Eye Protection: Safety Glasses with Side Shields splash_risk High Splash Risk? eye_protection->splash_risk hand_protection->eye_protection aerosol_risk Aerosol/Dust Risk? splash_risk->aerosol_risk No enhanced_eye Add Face Shield splash_risk->enhanced_eye Yes respiratory_protection Work in Fume Hood or Use Respirator aerosol_risk->respiratory_protection Yes final_check Final PPE Ensemble: - Lab Coat - Gloves - Eye/Face Protection - Respiratory (if needed) aerosol_risk->final_check No enhanced_eye->aerosol_risk respiratory_protection->final_check proceed Proceed with Experiment final_check->proceed

Caption: PPE selection workflow for handling research chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.